Ravenelin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
479-44-7 |
|---|---|
Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1,4,8-trihydroxy-3-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O5/c1-6-5-8(16)11-13(18)10-7(15)3-2-4-9(10)19-14(11)12(6)17/h2-5,15-17H,1H3 |
InChI Key |
GFYRPPGRPOFGOW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Ravenelin?
An In-depth Technical Guide to the Chemical Structure of Ravenelin
Introduction
This compound is a naturally occurring xanthone, a class of secondary metabolites produced by various microorganisms and plants.[1] First identified in the fungi Helminthosporium ravenelii and H. turcicum, it has more recently been isolated from the endophytic fungus Exserohilum rostratum.[1][2] Xanthones, despite their relatively simple chemical scaffold, exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on the experimental data and protocols for researchers in drug discovery and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound was elucidated through various spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).[1] Its systematic IUPAC name is 1,4,8-trihydroxy-3-methyl-9H-xanthen-9-one.[2][3]
The fundamental structure is a xanthen-9-one core, featuring a tricyclic system composed of a central pyran ring fused with two benzene rings. This core is substituted with three hydroxyl groups at positions 1, 4, and 8, and a methyl group at position 3. The compound is achiral.[4]
Physicochemical and Identification Data
The key identifiers and computed physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀O₅ | [1][2][3][4] |
| Molecular Weight | 258.23 g/mol | [2][3][4] |
| Exact Mass | 258.0528 Da | [2][3] |
| IUPAC Name | 1,4,8-trihydroxy-3-methyl-9H-xanthen-9-one | [2][3] |
| CAS Number | 479-44-7 | [2][3][4] |
| Topological Polar Surface Area | 87 Ų | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| SMILES | CC1=CC(=C2C(=C1O)OC3=CC=CC(=C3C2=O)O)O | [3] |
| InChI Key | GFYRPPGRPOFGOW-UHFFFAOYSA-N | [2][4] |
Biological Activity
This compound has demonstrated notable antibacterial and antiprotozoal activities with a favorable selectivity index, suggesting it is more toxic to pathogens than to mammalian cells.[5][6]
Antibacterial Activity
The compound shows selective activity against Gram-positive bacteria, particularly Bacillus subtilis, while being largely inactive against Gram-negative strains.[5]
| Bacterial Strain | Type | MIC (µM) | Reference(s) |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 7.5 | [5] |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 484 | [7] |
| Escherichia coli (ATCC 25922) | Gram-negative | > 1000 | [7] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | > 1000 | [7] |
| Salmonella typhimurium (ATCC 14028) | Gram-negative | > 1000 | [7] |
Antiprotozoal and Cytotoxic Activity
This compound exhibits potent activity against the parasites Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi (the causative agent of Chagas disease).[5][6] Importantly, it displays low cytotoxicity against human cell lines, leading to a high selectivity index.[5][6]
| Target Organism/Cell Line | Assay Type | IC₅₀ / CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Plasmodium falciparum (3D7) | Antiplasmodial (IC₅₀) | 3.4 ± 0.4 | > 15 | [5] |
| Trypanosoma cruzi (epimastigote) | Trypanocidal (IC₅₀) | 5 ± 1 | 37 | [5] |
| Trypanosoma cruzi (amastigote) | Trypanocidal (IC₅₀) | 9 ± 2 | 21 | [5][6] |
| HepG2 (human hepatocarcinoma) | Cytotoxicity (CC₅₀) | > 50 | - | [5][6] |
| BALB/c Peritoneal Macrophages | Cytotoxicity (CC₅₀) | 185 ± 1 | - | [5][6] |
Selectivity Index (SI) was calculated as the ratio of CC₅₀ in peritoneal macrophages to the IC₅₀ for the parasite.
Experimental Protocols
The following sections detail the methodologies used for the isolation and biological evaluation of this compound.
Isolation and Purification of this compound
This compound was isolated from the ethyl acetate extract of the endophytic fungus Exserohilum rostratum. The process involved initial fractionation followed by preparative High-Performance Liquid Chromatography (HPLC).[1]
Caption: Workflow for the isolation and purification of this compound.
Biological Assays
The biological activities of this compound were determined using a series of standardized in vitro assays.
-
Antibacterial Susceptibility Test: The Minimum Inhibitory Concentration (MIC) was determined using a microbroth dilution assay as per established guidelines.[5]
-
Antiplasmodial Activity Assay: The activity against the asexual stages of P. falciparum was measured using a SYBR Green I-based fluorescence assay.[5]
-
Trypanocidal Activity Assay: The effect on T. cruzi was evaluated against both the extracellular epimastigote and intracellular amastigote forms of the parasite.[5]
-
Cytotoxicity Assay: The 50% cytotoxic concentration (CC₅₀) was evaluated against HepG2 cells and BALB/c peritoneal macrophages using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric method.[1][5]
Caption: Logical workflow for the biological evaluation of this compound.
Conclusion
This compound (1,4,8-trihydroxy-3-methyl-9H-xanthen-9-one) is a xanthone natural product with a well-defined chemical structure. It demonstrates significant and selective biological activity against Gram-positive bacteria and protozoan parasites, including the causative agents of malaria and Chagas disease.[5] Its low cytotoxicity against mammalian cells results in a high selectivity index, marking it as a promising candidate for further hit-to-lead development in drug discovery programs.[5][6] The provided data and experimental protocols offer a solid foundation for researchers aiming to explore the therapeutic potential of this compound and its analogues.
References
- 1. mdpi.com [mdpi.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C14H10O5 | CID 12442684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Ravenelin: A Technical Guide to Its Fungal Producers, Biosynthesis, and Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ravenelin, a fungal xanthone, has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the fungal species known to produce this compound, methodologies for its isolation and quantification, and an exploration of its biosynthetic pathway and regulatory networks. While specific quantitative production data for this compound remains limited in publicly available literature, this document compiles existing knowledge and presents representative data from related fungal secondary metabolites to provide a comparative context. Detailed experimental protocols are provided to facilitate further research and development. Furthermore, this guide employs visualizations of the proposed biosynthetic pathway, a generalized experimental workflow, and a putative regulatory network to offer a clear and in-depth understanding of this compound production.
This compound-Producing Fungal Species
This compound is a secondary metabolite produced by several species of filamentous fungi, primarily within the phylum Ascomycota. The initial discovery was from Helminthosporium ravenelii. More recently, endophytic fungi have been identified as producers.
Table 1: Known Fungal Producers of this compound
| Fungal Species | Taxonomy | Habitat/Source | Reference(s) |
| Helminthosporium ravenelii | Ascomycota, Dothideomycetes | Plant pathogen | [Original discovery] |
| Exserohilum rostratum | Ascomycota, Dothideomycetes | Endophyte of Phanera splendens | [1][2] |
| Bipolaris coffeana | Ascomycota, Dothideomycetes | Plant pathogen | [General taxonomic reference] |
| Curvularia lunata | Ascomycota, Dothideomycetes | Plant pathogen, endophyte | [3][4] |
Note: While Bipolaris and Curvularia species are known producers of a wide range of secondary metabolites, specific reports detailing this compound production are less common than for Helminthosporium and Exserohilum.
Quantitative Production Data
Quantitative data on the production yields of this compound from various fungal species and under different culture conditions are not extensively reported in the scientific literature. To provide a frame of reference for researchers, the following table presents representative yields of other polyketide-derived secondary metabolites from filamentous fungi, which may offer insights into potential production scales for this compound.
Table 2: Representative Production Yields of Fungal Polyketides
| Fungal Species | Compound | Fermentation Type | Yield | Reference(s) |
| Aspergillus terreus | Lovastatin | Submerged | 100-500 mg/L | [General knowledge] |
| Penicillium chrysogenum | Penicillin G | Fed-batch | >50 g/L | [General knowledge] |
| Tolypocladium inflatum | Cyclosporin A | Submerged | 1-2 g/L | [General knowledge] |
| Aspergillus niger | Citric Acid | Submerged | >150 g/L | [General knowledge] |
Experimental Protocols
Fungal Cultivation for this compound Production (Solid-State Fermentation)
This protocol is adapted from the methodology used for Exserohilum rostratum.[2]
-
Media Preparation:
-
Weigh 90 g of rice into 500 mL Erlenmeyer flasks.
-
Add 75 mL of distilled water to each flask.
-
Autoclave the flasks for 45 minutes at 121°C.
-
-
Inoculation:
-
Prepare a seed culture of the desired fungal species on Potato Dextrose Agar (PDA).
-
Aseptically transfer small agar plugs containing fungal mycelium to the sterilized rice medium.
-
-
Incubation:
-
Incubate the flasks at 25°C for 28 days in the dark.
-
Extraction and Isolation of this compound
This protocol is a continuation of the solid-state fermentation described above.[1]
-
Extraction:
-
Macerate the fungal biomass from the rice culture with ethyl acetate (3 x 2 L).
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.
-
-
Purification:
-
Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions:
-
Quantitative Analysis of this compound by HPLC
A validated HPLC method is crucial for the quantification of this compound in extracts.
-
Standard Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Generate a series of standard solutions of decreasing concentrations through serial dilution.
-
-
Sample Preparation:
-
Dissolve a known weight of the crude or partially purified extract in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Inject the standard solutions and the sample solution onto an analytical HPLC system.
-
Analytical HPLC Conditions (Example):
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: DAD at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10-20 µL
-
-
-
Quantification:
-
Generate a standard curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.
-
Biosynthesis and Regulatory Pathways
Proposed Biosynthetic Pathway of this compound
This compound is a polyketide, and its biosynthesis is proposed to proceed through a type I iterative polyketide synthase (PKS) pathway. The xanthone core is derived from polyketide precursors.[6]
Caption: Proposed biosynthetic pathway of this compound via a polyketide synthase.
Generalized Experimental Workflow for this compound Production and Analysis
The following diagram illustrates a typical workflow for the production, isolation, and analysis of this compound from a fungal culture.
Caption: General experimental workflow for this compound production and analysis.
Putative Regulatory Network for Secondary Metabolism in this compound-Producing Fungi
The regulation of secondary metabolism in fungi is complex and often involves global regulatory proteins. While a specific signaling pathway for this compound has not been elucidated, a generalized model can be proposed based on known fungal regulatory networks.
Caption: Putative regulatory network for this compound biosynthesis.
Conclusion and Future Perspectives
This technical guide consolidates the current knowledge on this compound-producing fungi. While foundational protocols for cultivation and isolation exist, a significant gap remains in the quantitative understanding of this compound production and the specific molecular mechanisms governing its biosynthesis and regulation. Future research should focus on:
-
Optimization of Fermentation Conditions: Systematic studies to enhance this compound yield in both solid-state and submerged fermentation.
-
Identification of the Biosynthetic Gene Cluster: Genome sequencing of high-producing strains to identify the PKS and associated genes responsible for this compound biosynthesis.
-
Elucidation of Regulatory Pathways: Transcriptomic and proteomic analyses to uncover the specific signaling cascades and transcription factors that control this compound production.
-
Metabolic Engineering: Genetic manipulation of the biosynthetic and regulatory genes to develop high-yield production strains for industrial applications.
Addressing these research areas will be crucial for unlocking the full potential of this compound as a valuable bioactive compound for drug development and other biotechnological applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneticsmr.org [geneticsmr.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Ravenelin in Helminthosporium: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ravenelin, a polyketide-derived xanthone produced by fungi of the genus Helminthosporium, has garnered interest for its bioactive properties. Understanding its biosynthesis is crucial for potential bioengineering and optimization of its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, grounded in the established principles of fungal xanthone formation. It details the enzymatic steps, from initial polyketide chain assembly to the formation of the characteristic xanthone core. Furthermore, this document outlines key experimental protocols for the elucidation of such pathways and presents the available data in a structured format for clarity. Visual diagrams of the biosynthetic pathway, experimental workflows, and regulatory schemes are provided to facilitate a deeper understanding of the molecular processes involved.
Introduction to this compound and Fungal Xanthones
This compound (3-methyl-1,4,8-trihydroxyxanthone) is a secondary metabolite produced by fungal species such as Helminthosporium ravenelii and Helminthosporium turcicum. It belongs to the xanthone class of aromatic compounds, which are characterized by a dibenzo-γ-pyrone scaffold. In fungi, the biosynthesis of xanthones is distinct from the pathways found in plants. The entire carbon skeleton of fungal xanthones is derived from acetate through the polyketide pathway[1][2]. This process is orchestrated by a suite of enzymes encoded within a biosynthetic gene cluster (BGC). Early isotopic labeling studies have confirmed that this compound is acetate-derived and that an oxygenated benzophenone derivative serves as a key intermediate in its formation.
The Proposed Biosynthetic Pathway of this compound
While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated in Helminthosporium, a scientifically sound pathway can be proposed based on analogous fungal xanthone biosynthetic routes. The process initiates with the assembly of a poly-β-keto chain by a non-reducing polyketide synthase (NR-PKS), followed by intramolecular cyclization and subsequent tailoring reactions.
Step 1: Polyketide Chain Assembly
The biosynthesis is initiated by a Type I non-reducing polyketide synthase (NR-PKS). This large, multifunctional enzyme iteratively condenses a starter unit (acetyl-CoA) with several extender units (malonyl-CoA) to form a linear polyketide chain. For this compound, the PKS is predicted to catalyze seven condensation reactions to produce an octaketide intermediate.
Step 2: Formation of a Benzophenone Intermediate
The highly reactive octaketide chain undergoes a series of intramolecular aldol condensations to cyclize and aromatize. This process, likely guided by the product template (PT) domain of the PKS and potentially other associated enzymes, results in the formation of a key benzophenone intermediate.
Step 3: Oxidative Cyclization to the Xanthone Core
The final and defining step in the formation of the xanthone scaffold is the oxidative cyclization of the benzophenone intermediate. This reaction is typically catalyzed by a monooxygenase, which facilitates an intramolecular phenolic coupling to form the central pyrone ring of the xanthone structure, yielding this compound.
Key Enzymes in this compound Biosynthesis
The biosynthesis of this compound is dependent on a set of specialized enzymes, typical for fungal secondary metabolism.
-
Non-Reducing Polyketide Synthase (NR-PKS): This is the core enzyme that builds the polyketide backbone. Fungal NR-PKSs are large, iterative enzymes containing several catalytic domains, including a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP) domain, which work in concert to assemble the polyketide chain[3][4].
-
Post-PKS Tailoring Enzymes: Following the synthesis of the polyketide chain, a series of tailoring enzymes modify the structure to produce the final this compound molecule. These enzymes are crucial for the cyclization, oxidation, and aromatization steps. For this compound, a key tailoring enzyme is a putative monooxygenase responsible for the final oxidative cyclization of the benzophenone intermediate to form the xanthone ring.
Quantitative Data
A thorough review of the existing scientific literature reveals a notable absence of specific quantitative data regarding the biosynthesis of this compound in Helminthosporium. Key metrics such as enzyme kinetics, precursor incorporation rates, and product yields under various fermentation conditions have not been reported.
| Data Type | Value |
| Enzyme Kinetics (Km, kcat) | Not available in the reviewed literature. |
| Precursor Incorporation Rate | Not available in the reviewed literature. |
| Product Yield | Not quantitatively reported in the literature. |
Table 1. Summary of Quantitative Data for this compound Biosynthesis.
Experimental Protocols
The elucidation of a fungal secondary metabolite pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Protocol for Precursor Feeding Studies with 13C-Labeled Acetate
This method is fundamental for tracing the origin of the carbon backbone of a polyketide.
-
Culture Preparation: Inoculate a liquid medium suitable for the growth of Helminthosporium sp. and production of this compound. Grow the culture under optimal conditions (e.g., 25°C, 150 rpm) for a period conducive to the onset of secondary metabolism.
-
Precursor Addition: Prepare a sterile stock solution of sodium [1,2-13C2]acetate. Add the labeled precursor to the fungal culture to a final concentration of 0.1-1.0 g/L.
-
Incubation and Harvest: Continue the incubation for a further 48-72 hours to allow for the incorporation of the labeled precursor into this compound. Harvest the fungal mycelium and the culture filtrate separately.
-
Extraction: Extract the this compound from both the mycelium and the filtrate using an appropriate organic solvent, such as ethyl acetate.
-
Purification: Purify the extracted this compound using chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC).
-
Analysis: Analyze the purified this compound by 13C-Nuclear Magnetic Resonance (13C-NMR) spectroscopy. The coupling patterns of adjacent 13C atoms will reveal the intact acetate units in the molecule, thereby confirming its polyketide origin and providing insights into the folding pattern of the polyketide chain[5].
Workflow for Identification of the this compound Biosynthetic Gene Cluster (BGC)
Modern genomics provides powerful tools for identifying the genes responsible for producing a specific secondary metabolite.
Protocol for a General PKS Enzyme Assay
This in vitro assay can be used to characterize the activity of the PKS enzyme once its gene has been identified and the protein expressed heterologously.
-
Protein Expression and Purification: Clone the PKS gene into a suitable expression vector and express the protein in a heterologous host, such as Saccharomyces cerevisiae or Escherichia coli. Purify the PKS enzyme using affinity chromatography.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4), the purified PKS enzyme (1-5 µM), the starter unit acetyl-CoA (0.5 mM), the extender unit malonyl-CoA (1 mM), and the reducing cofactor NADPH (2 mM), if required for the specific PKS.
-
Reaction Incubation: Initiate the reaction by adding the enzyme and incubate at a suitable temperature (e.g., 28°C) for 1-4 hours.
-
Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of an organic solvent like ethyl acetate and vortex thoroughly to extract the polyketide products.
-
Analysis: Analyze the organic extract by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the polyketide products synthesized by the enzyme.
Regulation of this compound Biosynthesis
The biosynthesis of fungal secondary metabolites is tightly regulated at the genetic level. While the specific regulatory mechanisms for this compound are unknown, they are likely to follow the general principles observed in other fungi. This includes control by pathway-specific transcription factors, which are often encoded within the BGC itself, and global regulators that respond to environmental cues such as nutrient availability and pH.
Conclusion and Future Perspectives
The biosynthesis of this compound in Helminthosporium is proposed to follow the canonical pathway of fungal xanthone formation, proceeding through a polyketide intermediate that cyclizes to a benzophenone before undergoing oxidative rearrangement to the final xanthone scaffold. While this model provides a strong theoretical framework, significant gaps remain in our understanding.
Future research should prioritize the sequencing of the Helminthosporium ravenelii genome to identify the this compound biosynthetic gene cluster. Subsequent functional characterization of the PKS and tailoring enzymes through gene knockout and heterologous expression studies will be essential to definitively elucidate the pathway. Such studies will not only provide a complete picture of this compound biosynthesis but also open avenues for the bio-engineering of novel xanthone derivatives with potentially enhanced therapeutic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity and Distribution of Non-Reducing Polyketide Synthases (NR-PKSs) in Ascomycota (Fungi) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ravenelin: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources, isolation protocols, and biosynthetic pathway of ravenelin, a xanthone with notable biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, mycology, and drug development.
Natural Sources of this compound
This compound is a secondary metabolite primarily produced by various species of fungi. To date, this compound has been isolated from several fungal genera, with the most well-documented sources belonging to the Ascomycota phylum. The producing organisms are often found as endophytes or pathogens of plants.
A summary of the known fungal sources of this compound is presented in Table 1. While several species have been identified as producers, quantitative yield data remains sparsely reported in the available literature.
| Fungal Species | Host/Substrate | Reference |
| Exserohilum rostratum | Endophyte from Paspalum splendens | [1] |
| Helminthosporium ravenelii | Not Specified | [2] |
| Helminthosporium turcicum | Not Specified | [2] |
| Talaromyces funiculosus | Endolichenic fungus from Diorygma hieroglyphicum | [1] |
| Diorygma hieroglyphicum (lichenized fungus) | Not Specified | [1] |
Table 1: Documented Fungal Sources of this compound
Isolation and Purification of this compound
The isolation of this compound from fungal cultures typically involves solvent extraction followed by a series of chromatographic separations. The specific protocol can be adapted based on the fungal species, culture conditions, and the scale of the extraction.
General Experimental Workflow for this compound Isolation
A generalized workflow for the isolation of this compound from a fungal source is depicted below. This process begins with the cultivation of the fungus, followed by extraction of the fungal biomass and/or culture broth, and subsequent purification steps to yield pure this compound.
References
- 1. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemistry of fungi. Part LXX. Synthesis of some xanthones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Ravenelin
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the known physical, chemical, and biological properties of Ravenelin, a naturally occurring xanthone. It includes detailed experimental protocols for its isolation and biological evaluation, and summarizes key data in a structured format for ease of reference.
Introduction
This compound (CAS: 479-44-7) is a polyketide secondary metabolite belonging to the xanthone class of organic compounds.[1] First identified from fungal sources, it has attracted scientific interest due to its demonstrated biological activities, including antibacterial and antiprotozoal effects.[2][3] As a member of the xanthone family, a scaffold known for a wide array of pharmacological properties such as anti-inflammatory, anticancer, and antimicrobial activities, this compound represents a promising candidate for further investigation in drug discovery and development.[2] This guide consolidates the current knowledge on this compound's physicochemical characteristics and biological profile, offering a technical resource for the scientific community.
Physicochemical Properties
This compound is characterized by a tricyclic xanthen-9-one core, substituted with hydroxyl and methyl groups. Its fundamental properties are summarized below.
Identification and Structural Formula
Quantitative Physical and Chemical Data
The key quantitative properties of this compound are presented in Table 1 for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 258.23 g/mol | [4][5][6] |
| Exact Mass | 258.0528 g/mol | [4][5] |
| Elemental Analysis | C: 65.12%; H: 3.90%; O: 30.98% | [5] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Topological Polar Surface Area | 87 Ų | [4] |
| XLogP3-AA | 2.8 | [4] |
| Appearance | To be determined (Solid) | [5] |
Table 1: Summary of Physicochemical Properties of this compound.
Spectral Data
Spectroscopic analysis has been fundamental to the structural elucidation of this compound.
| Technique | Data Highlights | Solvent/Conditions | Source(s) |
| Mass Spectrometry (MS) | ESI-MS: m/z 257.2 [M-H]⁻ | Negative Ion Mode | [1][7] |
| NMR Spectroscopy | 1D (¹H) and 2D (¹³C, HSQC, HMBC) spectra used for structural confirmation. | Acetone-d₆ | [2][3] |
| Infrared (IR) Spectroscopy | FTIR spectrum obtained for structural analysis. | Agilent Cary 630 FTIR | [1][2] |
| UV-Vis Spectroscopy | Wavelength monitored at 254 nm. | H₂O/MeOH Gradient | [1][2] |
Table 2: Summary of Spectroscopic Data for this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated selective biological activity against various pathogens. While its exact molecular mechanisms and signaling pathways are still under investigation, its efficacy against specific microbes and parasites has been established.
Antibacterial Activity
This compound exhibits pronounced activity against Gram-positive bacteria, particularly Bacillus subtilis, while showing no significant inhibition of Gram-negative strains.[1][3]
| Organism | Assay | Activity (MIC) | Source(s) |
| Bacillus subtilis | Microbroth Dilution | 7.5 µM | [1][3] |
| Staphylococcus aureus | Microbroth Dilution | 484 µM | [1][3] |
| Escherichia coli | Microbroth Dilution | > 1000 µM | [3] |
| Pseudomonas aeruginosa | Microbroth Dilution | > 1000 µM | [3] |
Table 3: Antibacterial Activity of this compound.
Antiprotozoal Activity
Significant activity has been reported against the parasites responsible for Chagas disease and malaria.[1][2][3]
| Organism/Form | Assay | Activity (IC₅₀) | Source(s) |
| Plasmodium falciparum | SYBR Green I | 3.4 ± 0.4 µM | [1][3] |
| Trypanosoma cruzi (epimastigote) | - | 5 ± 1 µM | [1][3] |
| Trypanosoma cruzi (amastigote) | - | 9 ± 2 µM | [1][3] |
Table 4: Antiprotozoal Activity of this compound.
Cytotoxicity
This compound shows selective toxicity, with significantly lower effects on mammalian cells compared to its antiparasitic activity, indicating a favorable therapeutic window.[1][3]
| Cell Line | Assay | Activity (CC₅₀) | Selectivity Index (SI) | Source(s) |
| HepG2 (Hepatocarcinoma) | MTT | > 50 µM | > 15 (vs. P. falciparum) | [1][3] |
| BALB/c Peritoneal Macrophages | MTT | 185 ± 1 µM | > 21 (vs. T. cruzi) | [1][3] |
Table 5: Cytotoxicity Profile of this compound.
Signaling Pathways
The specific signaling pathways modulated by this compound have not yet been fully elucidated. Xanthone derivatives are known to influence various cellular pathways, including those related to inflammation and apoptosis, but direct evidence for this compound's mechanism of action remains an area for future research.[2]
Experimental Protocols and Methodologies
The following sections detail the methodologies used for the isolation and biological characterization of this compound as cited in the literature.
Isolation and Purification of this compound
This compound was isolated from the endophytic fungus Exserohilum rostratum.[1][3] The general workflow is outlined below.
-
Fungal Cultivation: E. rostratum is cultivated on a suitable medium (e.g., Potato-Dextrose-Agar) and then scaled up in a liquid broth (e.g., Czapek broth).[2]
-
Extraction: The fungal biomass is subjected to solvent extraction, typically with ethyl acetate, to obtain a crude extract.[3]
-
Column Chromatography: The crude extract is fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.[3]
-
Preparative HPLC: The fraction containing this compound (identified by TLC) is further purified using preparative High-Performance Liquid Chromatography (HPLC).[1][3]
-
Structural Elucidation: The purified compound's structure is confirmed using MS, 1D/2D NMR, and FTIR spectroscopy.[1][3]
References
- 1. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erianin induces G2/M-phase arrest, apoptosis, and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin suppresses tumor proliferation through inducing apoptosis and autophagy via MAPK activation in glioma - PMC [pmc.ncbi.nlm.nih.gov]
Ravenelin: A Technical Guide on its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ravenelin, a naturally occurring xanthone produced by various fungi, has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial activity. While direct mechanistic studies on this compound are limited, this document synthesizes the available quantitative data and extrapolates potential mechanisms of action based on studies of the broader xanthone class of compounds. This guide includes a summary of antimicrobial potency, detailed experimental protocols for assessing antimicrobial activity, and visualizations of hypothetical signaling pathways and experimental workflows to guide future research in elucidating the precise mechanism of action of this compound.
Introduction
This compound is a polyketide-derived xanthone first isolated from fungi of the genus Helminthosporium (now Exserohilum). Structurally, it belongs to the xanthone class of heterocyclic compounds, which are known for their diverse biological activities. Recent studies have highlighted the antimicrobial potential of this compound, particularly its efficacy against certain pathogenic bacteria.[1][2][3] The emergence of antibiotic-resistant microbial strains necessitates the exploration of novel antimicrobial agents like this compound. Understanding its mechanism of action is crucial for its potential development as a therapeutic agent. This guide aims to consolidate the existing knowledge on this compound's antimicrobial activity and propose potential mechanisms based on the known actions of related xanthone compounds.
Antimicrobial Spectrum and Potency
This compound has shown selective activity, primarily targeting Gram-positive bacteria, while being largely ineffective against Gram-negative bacteria at tested concentrations.[3][4][5] Its activity is summarized in the tables below.
Table 1: Antibacterial Activity of this compound
| Target Organism | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Bacillus subtilis | - | 7.5 | 1.95 | [2][3][4] |
| Staphylococcus aureus | - | 484 | 125 | [3][4][5] |
| Escherichia coli | - | >1000 | >258 | [3][4][5] |
| Pseudomonas aeruginosa | - | >1000 | >258 | [3][4][5] |
| Salmonella typhimurium | - | >1000 | >258 | [4] |
MIC: Minimum Inhibitory Concentration
Table 2: Antiprotozoal and Cytotoxic Activity of this compound
| Activity Type | Target | IC50 / CC50 (µM) | Reference |
| Antiprotozoal | Plasmodium falciparum | 3.4 ± 0.4 | [1] |
| Antiprotozoal | Trypanosoma cruzi (epimastigote) | 5 ± 1 | [1] |
| Antiprotozoal | Trypanosoma cruzi (amastigote) | 9 ± 2 | [1] |
| Cytotoxicity | HepG2 cells | > 50 | [1] |
| Cytotoxicity | Peritoneal macrophages | 185 ± 1 | [1] |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration
Hypothetical Mechanisms of Antimicrobial Action
Direct studies on the antimicrobial mechanism of this compound have not yet been published. However, based on research into other antimicrobial xanthones, several potential mechanisms can be postulated. These include disruption of the cell envelope, inhibition of essential enzymes, and interference with bacterial communication and virulence.
Disruption of the Bacterial Cell Envelope
One of the common mechanisms for antimicrobial compounds is the disruption of the bacterial cell wall or membrane. For Gram-positive bacteria, which are the primary targets of this compound, xanthones can interact with components of the cell wall, such as lipoteichoic acid, leading to a loss of structural integrity. Furthermore, these compounds can intercalate into the phospholipid bilayer of the cell membrane, causing depolarization, increased permeability, and subsequent leakage of vital intracellular contents.
Caption: Hypothetical disruption of the Gram-positive bacterial cell envelope by this compound.
Inhibition of DNA Synthesis
Another potential mechanism of action for xanthone derivatives is the inhibition of DNA replication. This can occur through the targeting of essential enzymes involved in this process, such as DNA gyrase and topoisomerase IV. By binding to these enzymes, this compound could prevent the necessary supercoiling and relaxation of DNA, thereby halting replication and leading to bacterial cell death.
Caption: Postulated inhibition of bacterial DNA synthesis by this compound.
Detailed Experimental Protocols
To further investigate the precise mechanism of action of this compound, a series of experiments are required. Below are detailed protocols for key assays.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., B. subtilis, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate.
-
Add the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include positive (bacteria without this compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Cell Membrane Permeability Assay
This assay assesses whether an antimicrobial agent damages the bacterial cell membrane, leading to leakage of intracellular components.
-
Materials:
-
Bacterial culture in mid-log phase
-
This compound solution (at MIC and multiples of MIC)
-
Phosphate-buffered saline (PBS)
-
SYTOX Green nucleic acid stain
-
Fluorometer
-
-
Procedure:
-
Harvest and wash bacterial cells and resuspend them in PBS.
-
Add SYTOX Green to the cell suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.
-
Measure the baseline fluorescence.
-
Add the this compound solution to the cell suspension.
-
Monitor the increase in fluorescence over time. A significant increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to intracellular nucleic acids.
-
Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (untreated cells).
-
Future Directions and Conclusion
The available data strongly suggest that this compound is a promising antimicrobial agent against Gram-positive bacteria. However, to advance its development, a focused effort is required to elucidate its precise mechanism of action. Future research should aim to:
-
Confirm Membrane Disruption: Utilize techniques such as transmission electron microscopy (TEM) to visualize the effects of this compound on bacterial cell morphology and membrane integrity.
-
Identify Molecular Targets: Employ proteomic and metabolomic approaches to identify the specific cellular pathways and proteins that are affected by this compound treatment.
-
Investigate Enzyme Inhibition: Conduct in vitro assays to determine if this compound inhibits key bacterial enzymes, such as DNA gyrase, topoisomerases, or enzymes involved in cell wall synthesis.
-
Assess Efflux Pump Inhibition: Evaluate the potential of this compound to inhibit bacterial efflux pumps, which could be a valuable mechanism for overcoming antibiotic resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel xanthone antibacterials: Semi-synthesis, biological evaluation, and the action mechanisms: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. A xanthone-derived antibiotic with a multifaceted mode of action - Insight [insight.cumbria.ac.uk]
Ravenelin's Role in Fungal Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 7, 2025
Abstract
Ravenelin, a xanthone-class fungal secondary metabolite, has garnered significant interest within the scientific community due to its notable biological activities. As a polyketide-derived compound, its biosynthesis is an intricate process regulated by a network of genetic and environmental factors. This technical guide provides an in-depth exploration of this compound's position within fungal secondary metabolism, detailing its biosynthetic origins, known biological functions, and the experimental methodologies employed in its study. Quantitative data on its bioactivity are presented for comparative analysis, and detailed protocols for key experimental procedures are provided to facilitate further research. Furthermore, this guide includes visualizations of the proposed biosynthetic pathway, regulatory networks, and a general experimental workflow to provide a comprehensive resource for researchers in natural product discovery, mycology, and pharmacology.
Introduction to this compound
This compound (3-methyl-1,4,8-trihydroxyxanthone) is a naturally occurring xanthone produced by various fungi, including species from the genera Exserohilum and Helminthosporium.[1] Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold, and they are known to exhibit a wide range of biological activities.[2] Fungi, in particular, are prolific producers of diverse secondary metabolites, which are not essential for primary growth but play crucial roles in environmental adaptation, defense, and communication.[3][4] this compound, as one such metabolite, has demonstrated promising antimicrobial and antiprotozoal properties, making it a subject of interest for drug discovery and development.[5][6]
Biosynthesis of this compound
The biosynthesis of this compound, like other fungal xanthones, follows the polyketide pathway.[7] This pathway utilizes simple precursor molecules from primary metabolism, primarily acetyl-CoA and malonyl-CoA, to construct a complex carbon skeleton through a series of condensation reactions catalyzed by a polyketide synthase (PKS).[7]
While the specific gene cluster and enzymes for this compound biosynthesis have not been fully elucidated in the literature, a general pathway can be proposed based on studies of other fungal xanthones. The process begins with the iterative condensation of acetyl-CoA and malonyl-CoA units by a non-reducing polyketide synthase (NR-PKS) to form a poly-β-keto chain.[3] This reactive intermediate is then thought to fold and cyclize to form a benzophenone intermediate. Subsequent oxidative cyclization, likely catalyzed by a monooxygenase, would then generate the characteristic tricyclic xanthone core of this compound.
Regulation of this compound Production
The production of fungal secondary metabolites, including this compound, is tightly regulated by a complex network of signaling pathways that respond to various environmental cues. These can include nutrient availability (carbon and nitrogen sources), pH, light, and temperature.[4] While specific regulatory pathways for this compound are not yet defined, general mechanisms known to control fungal secondary metabolism are likely involved.
A key global regulatory system in many filamentous fungi is the Velvet complex, composed of proteins such as VeA, VelB, and LaeA.[8][9] This complex often acts as a positive regulator for the expression of secondary metabolite biosynthetic gene clusters.[8] Environmental signals are transduced through various signaling cascades, which can include G-protein coupled receptors and MAP kinase pathways, ultimately influencing the activity of transcription factors that control the expression of the this compound biosynthetic genes.
Biological Activities of this compound
This compound has been evaluated for a range of biological activities, with significant findings in the areas of antibacterial and antiprotozoal effects. Notably, it demonstrates selective activity against Gram-positive bacteria and shows potent inhibitory effects against the parasites responsible for malaria and Chagas disease.[5][6] Importantly, this compound exhibits low cytotoxicity against human cell lines, suggesting a favorable therapeutic window.[5][10]
Data Presentation
The following tables summarize the quantitative data for the biological activities of this compound.
Table 1: Antibacterial Activity of this compound [2]
| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC) (µM) |
| Bacillus subtilis | Positive | 7.5 |
| Staphylococcus aureus | Positive | 484 |
| Escherichia coli | Negative | > 1000 |
| Pseudomonas aeruginosa | Negative | > 1000 |
Table 2: Antiprotozoal and Cytotoxic Activities of this compound [2][10]
| Organism/Cell Line | Activity | IC50 / CC50 (µM) | Selectivity Index (SI) |
| Plasmodium falciparum (3D7) | Antiplasmodial | 3.4 ± 0.4 | > 14.7 |
| Trypanosoma cruzi (epimastigote) | Trypanocidal | 5 ± 1 | 37 |
| Trypanosoma cruzi (amastigote) | Trypanocidal | 9 ± 2 | 20.5 |
| HepG2 (human liver carcinoma) | Cytotoxicity | > 50 | - |
| Peritoneal Macrophages (murine) | Cytotoxicity | 185 ± 1 | - |
Selectivity Index (SI) is calculated as CC50 (macrophages) / IC50 (parasite).
Table 3: Representative Data on Fungal Xanthone Production Optimization
| Fungal Strain | Xanthone Produced | Fermentation Condition | Yield (mg/L) | Reference |
| Aspergillus versicolor | Oxisterigmatocystin D | Potato Dextrose Broth, 28°C, 15 days | Not specified | [11] |
| Phomopsis sp. | Dalienxanthones A-C | Potato Dextrose Broth, 25°C, 28 days | Not specified | [12] |
| Marine-derived fungi | Various Xanthones | Submerged Fermentation | Variable | [13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.
General Experimental Workflow for this compound Research
The discovery and characterization of this compound and similar fungal secondary metabolites typically follow a standardized workflow. This begins with the cultivation of the producing fungus, followed by extraction, purification, and structure elucidation of the target compound. The purified metabolite is then subjected to a battery of bioassays to determine its biological activities.
Microbroth Dilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard methods for determining the MIC of an antimicrobial agent.[2]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MTT Assay for Cytotoxicity
This protocol is based on the colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells.[2]
-
Cell Seeding:
-
Seed mammalian cells (e.g., HepG2, peritoneal macrophages) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
SYBR Green I-based Antiplasmodial Assay
This fluorescence-based assay quantifies the proliferation of Plasmodium falciparum by measuring the amount of parasite DNA.[2]
-
Parasite Culture and Synchronization:
-
Maintain a culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in a 96-well plate.
-
-
Assay Setup:
-
Add the synchronized parasite culture (ring stage, ~0.5% parasitemia, 2.5% hematocrit) to each well of the drug plate.
-
Include positive (parasites with a known antimalarial drug like chloroquine or artesunate) and negative (parasites with no drug) controls.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
-
Lysis and Staining:
-
After incubation, lyse the red blood cells by adding a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound stands out as a fungal secondary metabolite with significant potential, particularly in the development of new anti-infective agents. Its potent and selective activity against Gram-positive bacteria and key protozoan parasites, coupled with low cytotoxicity, makes it an attractive lead compound for further investigation. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound, from its biosynthetic origins to its biological functions and the methodologies used for its study.
Future research should focus on several key areas to fully realize the therapeutic potential of this compound. The elucidation of the complete this compound biosynthetic gene cluster and the characterization of the involved enzymes will not only provide fundamental insights into fungal secondary metabolism but also open avenues for the biosynthetic engineering of novel this compound analogs with improved efficacy or pharmacokinetic properties. A deeper understanding of the regulatory networks governing this compound production will be crucial for developing strategies to enhance its yield in fungal fermentation systems. Further preclinical studies are warranted to evaluate the in vivo efficacy and safety of this compound in animal models of bacterial and parasitic infections. The continued exploration of this compound and other fungal secondary metabolites holds great promise for addressing the growing challenge of antimicrobial resistance and discovering novel therapeutics for a range of human diseases.
References
- 1. The velvet complex governs mycotoxin production and virulence of Fusarium oxysporum on plant and mammalian hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional Analysis of the Polyketide Synthase Genes in the Filamentous Fungus Gibberella zeae (Anamorph Fusarium graminearum) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic and genomic dissection of the Cochliobolus heterostrophus Tox1 locus controlling biosynthesis of the polyketide virulence factor T-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Velvet complex - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ravenelin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ravenelin, a xanthone natural product. The information is curated for researchers in natural product chemistry, pharmacology, and drug development who are interested in the characterization and further investigation of this compound. This document summarizes key mass spectrometry and nuclear magnetic resonance data, details the experimental protocols for their acquisition, and presents a workflow for the isolation and characterization of this compound.
Mass Spectrometry Data
High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and exact mass of a compound. For this compound, electrospray ionization (ESI) is a commonly employed method.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₁₀O₅ | [1] |
| Ionization Mode | ESI- | [1][2] |
| m/z [M-H]⁻ | 257.2 | [1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. The ¹H and ¹³C NMR data for this compound were acquired in acetone-d₆.
While the definitive ¹H and ¹³C NMR spectroscopic data for this compound are available in the supplementary material of the cited publication, this information is not publicly accessible through standard search protocols.[1][2] Researchers are encouraged to consult the original publication for the complete dataset.
Table 2: ¹H NMR Spectroscopic Data for this compound (in Acetone-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in Acetone-d₆)
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the verification of scientific findings and for building upon existing research. The following sections outline the methodologies used for the isolation and spectroscopic analysis of this compound.
Isolation and Purification of this compound
This compound is a secondary metabolite produced by the endophytic fungus Exserohilum rostratum. The isolation and purification process typically involves chromatographic techniques.[3]
Protocol:
-
Fermentation and Extraction: Exserohilum rostratum is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites. The fungal biomass and/or the culture broth is then extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing this compound.
-
Column Chromatography: The crude extract is subjected to column chromatography over a stationary phase like silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to separate the components of the extract based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC). A C18 column is commonly used with a gradient of water and methanol as the mobile phase. The elution is monitored by a photodiode array (PDA) detector to isolate the pure compound.[1]
Mass Spectrometry Analysis
Instrumentation:
-
Mass Spectrometer: Acquity tandem quadrupole detector (TQD) mass spectrometer (Waters, Milford, MA, USA)[1]
-
Ionization Source: Electrospray ionization (ESI)[1]
Protocol:
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent, typically methanol or acetonitrile.
-
Data Acquisition: The sample solution is infused into the ESI source. The analysis is performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. The mass-to-charge ratio (m/z) is recorded over a specific mass range.
NMR Spectroscopy Analysis
Instrumentation:
-
NMR Spectrometer: Bruker Ascend 400[1]
-
Solvent: Acetone-d₆[1]
-
Reference: Solvent signal of acetone-d₆[1]
Protocol:
-
Sample Preparation: A sample of pure this compound is dissolved in acetone-d₆ in an NMR tube.
-
Data Acquisition: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are recorded at room temperature. For ¹H NMR, chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are given in Hertz (Hz). For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent peak.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
References
The Antiprotozoal Potential of Ravenelin Against Trypanosoma cruzi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiprotozoal effects of Ravenelin, a xanthone isolated from the endophytic fungus Exserohilum rostratum, against Trypanosoma cruzi, the etiological agent of Chagas disease. This document summarizes the available quantitative data, details the experimental methodologies used for its evaluation, and visualizes the experimental workflow. While the precise signaling pathway of this compound's action on T. cruzi remains to be fully elucidated, this guide also presents a generalized diagram of potential trypanocidal mechanisms of action that may be relevant.
Quantitative Data Summary
The trypanocidal activity of this compound has been evaluated against both the replicative epimastigote and the clinically relevant intracellular amastigote forms of Trypanosoma cruzi. The compound demonstrates activity in the low micromolar range.[1][2][3][4] The following tables summarize the key quantitative data on the efficacy and cytotoxicity of this compound.
Table 1: In Vitro Activity of this compound against Trypanosoma cruzi
| Parasite Stage | IC50 (µM) |
| Epimastigotes | 5 ± 1 |
| Intracellular Amastigotes | 9 ± 2 |
IC50 (Inhibitory Concentration 50%): The concentration of a drug that is required for 50% inhibition of parasite growth.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. Epimastigotes | Selectivity Index (SI) vs. Amastigotes |
| HepG2 (Hepatocarcinoma cells) | > 50 | > 10 | > 5.6 |
| Peritoneal Macrophages (BALB/c) | 185 ± 1 | 37 | 21 |
CC50 (Cytotoxic Concentration 50%): The concentration of a compound that is lethal to 50% of the cells in a culture. SI (Selectivity Index): Calculated as CC50 of a mammalian cell line / IC50 of the parasite. A higher SI value indicates greater selectivity for the parasite over host cells.[1]
At a concentration of 3.87 µM, this compound was observed to cause a statistically significant decrease in several infection parameters, including the number of amastigotes per 100 host cells, the percentage of infected cells, and the average number of amastigotes per infected cell.[1][4]
Experimental Protocols
The following sections detail the methodologies employed in the assessment of this compound's antiprotozoal activity.
Antitrypanosomal Activity Assay against Epimastigotes
-
Parasite Culture: Epimastigote forms of T. cruzi are cultivated in a suitable culture medium.
-
Assay Setup: The parasites are seeded in 96-well plates at a density of 2 x 10^6 parasites/mL.[1]
-
Drug Incubation: Various concentrations of this compound (ranging from 3.78 to 1000 µM) are added to the wells in triplicate.[1] The final volume in each well is 100 µL.[1]
-
Controls: Wells without parasites are used as a blank control, and wells containing only parasites serve as a negative control.[1] Benznidazole is typically used as a positive control drug.[1]
-
Incubation Period: The plates are incubated for 24 hours.[1]
-
Viability Assessment: Post-incubation, the viability of the epimastigotes is determined by counting the number of live parasites, identified by their flagellar motility, using a Neubauer chamber under a light microscope.[1]
Antitrypanosomal Activity Assay against Intracellular Amastigotes
-
Host Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and seeded in 24-well plates.
-
Infection: The macrophages are infected with trypomastigote forms of T. cruzi.
-
Drug Treatment: After infection, the cells are treated with different concentrations of this compound or a reference drug like benznidazole.
-
Incubation: The treated, infected cells are incubated for 24 hours.
-
Analysis: The cells are then fixed, stained, and examined under a microscope to determine the number of amastigotes per 100 cells, the percentage of infected cells, and the mean number of amastigotes per infected cell.[1]
Cytotoxicity Assay
-
Cell Culture: Hepatocarcinoma cells (HepG2) and BALB/c peritoneal macrophages are used to assess the cytotoxicity of this compound.[1][2][3]
-
Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed to evaluate cell viability.[1][2][3]
Visualizations
Experimental Workflow for Assessing Antiprotozoal Activity
The following diagram illustrates the general workflow for evaluating the efficacy of this compound against Trypanosoma cruzi.
Potential Trypanocidal Mechanisms of Action
While the specific molecular targets of this compound in Trypanosoma cruzi have not yet been identified, several general mechanisms are known to be effective against the parasite. The following diagram illustrates some of these potential pathways that could be investigated in future studies on this compound.
References
- 1. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
In Vitro Anti-inflammatory Properties of Ravenelin: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific data on the in vitro anti-inflammatory properties of purified Ravenelin is not available in the public scientific literature. This guide provides a comprehensive framework of standard experimental protocols and data presentation formats that can be employed to investigate the anti-inflammatory potential of this compound. The included data tables are presented as templates for recording prospective experimental results.
Executive Summary
This compound, a xanthone isolated from the endophytic fungus Exserohilum rostratum, has been primarily investigated for its antibacterial and antiprotozoal activities. While some xanthone analogs are known to possess anti-inflammatory effects, the specific anti-inflammatory profile of this compound remains to be elucidated. This technical guide outlines a systematic in vitro approach to characterize the anti-inflammatory properties of this compound. The methodologies described herein focus on key inflammatory mediators and signaling pathways, providing a robust framework for generating high-quality, reproducible data essential for drug discovery and development.
Experimental Approach for Assessing Anti-inflammatory Properties
A typical workflow for evaluating the in vitro anti-inflammatory effects of a test compound like this compound involves the use of immortalized murine macrophages, such as the RAW 264.7 cell line. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing key inflammatory mediators. The efficacy of this compound would be determined by its ability to inhibit the production of these mediators.
Quantitative Data Summary (Templates)
The following tables are templates for summarizing the quantitative data that would be generated from the proposed experiments.
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | NO Production (% Inhibition) | IC₅₀ (µM) for NO | PGE₂ Production (% Inhibition) | IC₅₀ (µM) for PGE₂ | Cell Viability (%) |
| Control | 0 | \multirow{5}{}{N/A} | 0 | \multirow{5}{}{N/A} | 100 |
| LPS (1 µg/mL) only | 100 (baseline) | 100 (baseline) | ~100 | ||
| This compound (1) + LPS | Data | Data | Data | ||
| This compound (10) + LPS | Data | Data | Data | ||
| This compound (50) + LPS | Data | Data | Data |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | TNF-α (% Inhibition) | IC₅₀ (µM) for TNF-α | IL-6 (% Inhibition) | IC₅₀ (µM) for IL-6 | IL-1β (% Inhibition) | IC₅₀ (µM) for IL-1β |
| Control | 0 | \multirow{5}{}{N/A} | 0 | \multirow{5}{}{N/A} | 0 | \multirow{5}{*}{N/A} |
| LPS (1 µg/mL) only | 100 (baseline) | 100 (baseline) | 100 (baseline) | |||
| This compound (1) + LPS | Data | Data | Data | |||
| This compound (10) + LPS | Data | Data | Data | |||
| This compound (50) + LPS | Data | Data | Data |
Detailed Experimental Protocols
Cell Culture and Treatment
RAW 264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are typically seeded in appropriate plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, 6-well for Western blot and RT-qPCR) and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of LPS for a specified duration (e.g., 24 hours for mediator production).
Nitric Oxide (NO) Production Assay (Griess Assay)
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[1][2]
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
The levels of PGE2 and pro-inflammatory cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol.[3][4][5][6] This typically involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance at the specified wavelength (usually 450 nm).
-
Calculate the concentration of the analyte based on a standard curve generated with a known amount of the recombinant protein or PGE2.
Gene Expression Analysis of Pro-inflammatory Cytokines (RT-qPCR)
The effect of this compound on the mRNA expression of TNF-α, IL-6, and IL-1β can be determined by Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[7][8][9]
-
Analyze the relative gene expression using the ΔΔCt method.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
The inhibitory effect of this compound on the activation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways can be assessed by Western blotting.[10][11]
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Key Signaling Pathways in Inflammation
The NF-κB and MAPK signaling pathways are crucial regulators of the inflammatory response. Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.
NF-κB Signaling Pathway
In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK family, including ERK, p38, and JNK, is another critical signaling cascade activated by LPS. Phosphorylation of these kinases leads to the activation of transcription factors, such as AP-1, which also contribute to the expression of inflammatory mediators.
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. Protocol Griess Test [protocols.io]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. arborassays.com [arborassays.com]
- 7. Analysis of cytokine gene expression by qRT-PCR [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Ravenelin: A Promising Natural Xanthone for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ravenelin, a naturally occurring xanthone isolated from the endophytic fungus Exserohilum rostratum, has emerged as a compelling candidate for therapeutic agent development.[1][2] This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its potential as an antiprotozoal and antibacterial agent. This document details its biological activities, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its proposed mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in advancing this compound from a promising hit to a viable clinical candidate.
Introduction
The rise of drug-resistant pathogens presents a formidable challenge to global health. This has spurred the search for novel antimicrobial agents from natural sources. Endophytic fungi, which reside within the tissues of living plants, represent a rich and largely untapped reservoir of bioactive secondary metabolites. This compound, a xanthone produced by the endophytic fungus Exserohilum rostratum, has demonstrated significant in vitro activity against various pathogens, positioning it as a molecule of interest for further investigation.[1][2]
Chemical Properties
This compound belongs to the xanthone class of heterocyclic compounds, characterized by a dibenzo-γ-pyrone core structure. Its chemical properties are foundational to its biological activity and potential for derivatization to enhance its therapeutic profile.
Biological Activity and Therapeutic Potential
This compound has demonstrated a promising spectrum of biological activities, primarily as an antiprotozoal and antibacterial agent.
Antiprotozoal Activity
In vitro studies have highlighted this compound's potent activity against clinically relevant protozoan parasites:
-
Anti-plasmodial Activity: this compound exhibits significant activity against the asexual stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2]
-
Trypanocidal Activity: The compound is also effective against both the epimastigote and intracellular amastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease.[1][2]
Antibacterial Activity
This compound displays selective antibacterial activity, with a pronounced effect against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[1][2][3] Its activity against Gram-negative bacteria is reported to be significantly lower.[1][2]
Cytotoxicity and Selectivity
A crucial aspect of a potential therapeutic agent is its selectivity for the pathogen over host cells. This compound has shown low cytotoxicity against mammalian cell lines, including HepG2 (human liver cancer cell line) and peritoneal macrophages.[1][2] This favorable cytotoxicity profile results in attractive selectivity indices (SI) for the target parasites, suggesting a therapeutic window for its application.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's biological activity.
Table 1: Antiprotozoal Activity of this compound
| Target Organism | Stage | IC₅₀ (µM) | Reference |
| Plasmodium falciparum | Asexual stages | 3.4 ± 0.4 | [1][2] |
| Trypanosoma cruzi | Epimastigotes | 5 ± 1 | [1][2] |
| Trypanosoma cruzi | Intracellular Amastigotes | 9 ± 2 | [1][2] |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µM) | Reference |
| Bacillus subtilis | Positive | 7.5 | [1][2] |
| Staphylococcus aureus | Positive | 484 | [1] |
| Escherichia coli | Negative | >1000 | [1] |
| Pseudomonas aeruginosa | Negative | >1000 | [1] |
Table 3: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC₅₀ (µM) | Selectivity Index (SI) vs. P. falciparum | Selectivity Index (SI) vs. T. cruzi (amastigotes) | Reference |
| HepG2 | >50 | >14.7 | >5.5 | [1][2] |
| Peritoneal Macrophages | 185 ± 1 | >54.4 | 20.5 | [1][2] |
Proposed Mechanisms of Action and Signaling Pathways
While the precise molecular targets of this compound are still under investigation, plausible mechanisms of action can be inferred from studies on other xanthones.
Antiprotozoal Mechanism: Inhibition of Heme Polymerization
In Plasmodium falciparum, the detoxification of heme, a toxic byproduct of hemoglobin digestion, into hemozoin is a critical survival pathway.[4][5][6][7][8] Xanthones are known to inhibit this process by forming a complex with heme, thereby preventing its polymerization and leading to a buildup of toxic heme that damages the parasite.[9]
Caption: Proposed antiplasmodial mechanism of this compound via inhibition of heme polymerization.
Trypanocidal Mechanism: Mitochondrial Dysfunction
Studies on other trypanocidal xanthones suggest that the mitochondrion is a primary target in Trypanosoma cruzi.[10] These compounds can disrupt the mitochondrial membrane potential, leading to an increase in the production of reactive oxygen species (ROS) and subsequent oxidative stress, culminating in parasite death.
Caption: Proposed trypanocidal mechanism of this compound through mitochondrial dysfunction.
Antibacterial Mechanism: Membrane Disruption
The antibacterial mechanism of many xanthones against Gram-positive bacteria is attributed to their ability to disrupt the bacterial cell membrane. This can lead to increased membrane permeability, depolarization, and ultimately, cell lysis. Some xanthones have also been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[11][12]
Caption: Proposed antibacterial mechanism of this compound via cell membrane disruption.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Isolation and Purification of this compound
Caption: Experimental workflow for the isolation and purification of this compound.
-
Source Material: Biomass from cultures of the endophytic fungus Exserohilum rostratum.[1][2]
-
Extraction: The fungal biomass is extracted with a suitable organic solvent, such as ethyl acetate.[1]
-
Chromatography: The crude extract is subjected to column chromatography on silica gel.[1] Fractions are collected and analyzed by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC).[1]
-
Identification: The structure of the purified this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]
Antibacterial Susceptibility Testing (Microbroth Dilution Assay)
-
Principle: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Procedure:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
-
Anti-plasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
-
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus serving as an indicator of parasite growth.
-
Procedure:
-
Synchronized ring-stage P. falciparum cultures are incubated in a 96-well plate with serial dilutions of this compound for 72 hours.
-
A lysis buffer containing SYBR Green I is added to each well.
-
The plate is incubated in the dark to allow for cell lysis and dye intercalation.
-
Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
The IC₅₀ value is calculated by non-linear regression analysis of the concentration-response curve.[1]
-
Trypanocidal Activity Assay
-
Against Epimastigotes:
-
Epimastigotes of T. cruzi are cultured in a suitable medium.
-
The parasites are incubated in a 96-well plate with various concentrations of this compound for a defined period.
-
Parasite viability is assessed, often by counting motile parasites using a hemocytometer or by using a resazurin-based viability assay.
-
The IC₅₀ is determined from the dose-response curve.
-
-
Against Intracellular Amastigotes:
-
Mammalian cells (e.g., peritoneal macrophages) are infected with trypomastigotes of T. cruzi.
-
After infection, the cells are treated with different concentrations of this compound.
-
After a set incubation period, the cells are fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes is counted under a microscope.
-
The IC₅₀ is calculated based on the reduction in the number of amastigotes compared to untreated controls.
-
Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Procedure:
-
Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
An MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
-
Conclusion and Future Directions
This compound has demonstrated significant and selective in vitro activity against important human pathogens, making it a promising lead compound for the development of new anti-infective therapies. Its antiprotozoal and antibacterial properties, coupled with a favorable cytotoxicity profile, warrant further investigation.
Future research should focus on:
-
In vivo efficacy studies: To validate the in vitro findings in animal models of malaria, Chagas disease, and bacterial infections.
-
Mechanism of action studies: To definitively identify the molecular targets and signaling pathways affected by this compound in both pathogens and host cells.
-
Structure-activity relationship (SAR) studies: To synthesize and evaluate this compound analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic and toxicological profiling: To assess the absorption, distribution, metabolism, excretion, and safety profile of this compound and its promising derivatives.
The comprehensive data and protocols presented in this guide provide a solid foundation for the continued exploration of this compound as a potential therapeutic agent, with the ultimate goal of translating this natural product into a clinically effective drug.
References
- 1. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Inhibition of hemozoin formation in Plasmodium falciparum trophozoite extracts by heme analogs: possible implication in the resistance to malaria conferred by the beta-thalassemia trait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.uii.ac.id [journal.uii.ac.id]
- 8. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trypanocidal activity of 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone isolated from Kielmeyera coriacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel xanthone antibacterials: Semi-synthesis, biological evaluation, and the action mechanisms: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Xanthone Core of Ravenelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ravenelin, a fungal secondary metabolite characterized by its xanthone core, has garnered significant interest within the scientific community for its pronounced biological activities. This technical guide provides a comprehensive overview of the this compound xanthone core, detailing its biosynthesis, chemical properties, and significant antibacterial and antiprotozoal efficacy. This document consolidates quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and visualizes complex biological and experimental workflows using Graphviz diagrams. The information compiled herein aims to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds built on a dibenzo-γ-pyrone scaffold (9H-xanthen-9-one).[1] These molecules are widely distributed in nature, being found in higher plants, fungi, and lichens.[1][2] The xanthone family is structurally diverse, with variations arising from the nature and position of substituents on the core structure.[1] This structural diversity contributes to a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4]
This compound (1,4,8-trihydroxy-3-methylxanthen-9-one) is a notable member of the xanthone family, produced by various fungi, including species from the genera Exserohilum and Helminthosporium.[3][5] Its unique chemical structure and potent biological effects make it a compelling candidate for further investigation in drug development programs.
Chemical Properties and Structure
The chemical identity of this compound is well-established through various spectroscopic and spectrometric techniques.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₅ | [6] |
| Molecular Weight | 258.23 g/mol | [6] |
| IUPAC Name | 1,4,8-trihydroxy-3-methylxanthen-9-one | [6] |
| CAS Number | 479-44-7 | [6] |
| Canonical SMILES | CC1=CC(=C2C(=C1O)OC3=CC=CC(=C3C2=O)O)O | [6] |
Spectroscopic Data:
While detailed raw spectral data is often found in supplementary materials of publications, the structural elucidation of this compound has been confirmed through 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3] The electrospray ionization mass spectrum (ESIMS) in negative ion mode shows a prominent [M-H]⁻ peak at m/z 257.2, which is consistent with its molecular formula.[3]
Biosynthesis of the this compound Xanthone Core
In fungi, the xanthone core of this compound is synthesized via the polyketide pathway.[1][5] This pathway utilizes acetyl-CoA as a starter unit and involves a series of condensation, reduction, and cyclization reactions to form the characteristic tricyclic xanthone structure.[1] Isotope labeling studies have confirmed that this compound is acetate-derived.[5]
The proposed biosynthetic pathway involves the formation of an oxygenated benzophenone derivative as a key intermediate.[5] This intermediate then undergoes intramolecular cyclization to form the xanthone scaffold.
Biological Activities
This compound exhibits a range of biological activities, with its antibacterial and antiprotozoal properties being the most extensively studied.[3][7]
Antibacterial Activity
This compound has demonstrated significant activity against Gram-positive bacteria, particularly Bacillus subtilis and Staphylococcus aureus.[3] In contrast, it shows limited to no activity against Gram-negative bacteria at the concentrations tested.[3]
| Organism | Strain | MIC (µM) | Reference |
| Bacillus subtilis | ATCC 6633 | 7.5 | [3] |
| Staphylococcus aureus | ATCC 25923 | 484 | [3] |
| Escherichia coli | ATCC 25922 | >1000 | [3] |
| Pseudomonas aeruginosa | ATCC 27853 | >1000 | [3] |
| Salmonella typhimurium | ATCC 14028 | >1000 | [3] |
Antiprotozoal Activity
This compound has shown potent activity against the protozoan parasites Trypanosoma cruzi (the causative agent of Chagas disease) and Plasmodium falciparum (a causative agent of malaria).[3][7]
| Organism/Cell Line | Form/Strain | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Trypanosoma cruzi | Epimastigote | 5 ± 1 | - | - | [3] |
| Trypanosoma cruzi | Intracellular Amastigote | 9 ± 2 | 185 ± 1 (Peritoneal Macrophages) | 21 | [3] |
| Plasmodium falciparum | 3D7 | 3.4 ± 0.4 | >50 (HepG2) | >15 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization and evaluation of this compound.
Isolation of this compound from Exserohilum rostratum
Workflow:
Detailed Protocol:
-
Fungal Culture: Exserohilum rostratum is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), and incubated at 25 °C for several days to allow for sufficient growth.[7]
-
Extraction: The fungal biomass and culture medium are extracted with ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.[7]
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane/ethyl acetate) to separate the components based on polarity.[2]
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest (e.g., fraction A3) are pooled.[2]
-
Preparative HPLC: The enriched fraction is further purified by preparative high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase gradient (e.g., water/methanol).[7] this compound is collected based on its retention time and UV-Vis spectrum.[7]
-
Structural Elucidation: The purity and structure of the isolated this compound are confirmed by 1D and 2D NMR spectroscopy, mass spectrometry, and Fourier-transform infrared (FTIR) spectroscopy.[3]
Antibacterial Susceptibility Testing (Microbroth Dilution Assay)
Workflow:
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. researchgate.net [researchgate.net]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Ravenelin from Exserohilum rostratum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the extraction, purification, and quantification of ravenelin, a bioactive xanthone, from the fungus Exserohilum rostratum. This compound has demonstrated notable antibacterial and antiparasitic activities, positioning it as a promising candidate for further drug development.[1][2][3] The following protocols detail the cultivation of E. rostratum on a solid rice medium, subsequent extraction with ethyl acetate, a two-step purification process involving silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), and finally, a validated HPLC method for the quantification of this compound.
Introduction to this compound
This compound (1,4,8-trihydroxy-3-methylxanthen-9-one) is a secondary metabolite produced by various fungi, including Exserohilum rostratum. Its chemical properties are summarized in Table 1. The biological activities of this compound, particularly its efficacy against Gram-positive bacteria and protozoan parasites, make it a compound of significant interest for therapeutic applications.[1][2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₅ |
| Molecular Weight | 258.23 g/mol |
| Appearance | Yellowish solid |
| IUPAC Name | 1,4,8-trihydroxy-3-methylxanthen-9-one |
Experimental Protocols
This section outlines the detailed methodologies for the production, extraction, purification, and quantification of this compound from E. rostratum.
Fungal Cultivation for this compound Production
This protocol is adapted from established methods for the cultivation of Exserohilum rostratum for the production of secondary metabolites.[1]
Materials:
-
Exserohilum rostratum culture
-
Potato Dextrose Agar (PDA) plates
-
500 mL Erlenmeyer flasks
-
White rice
-
Distilled water
-
Autoclave
-
Incubator
Procedure:
-
Prepare the solid rice medium: For each 500 mL Erlenmeyer flask, add 90 g of white rice and 75 mL of distilled water.
-
Sterilization: Seal the flasks with cotton plugs and aluminum foil and autoclave for 45 minutes at 121°C. Allow the flasks to cool to room temperature.
-
Inoculation: Under sterile conditions, transfer small agar plugs containing the mycelium of a 7-day-old E. rostratum culture (grown on PDA at 25°C) to the autoclaved rice medium flasks.
-
Incubation: Incubate the inoculated flasks at 25°C for 28 days in a stationary position to allow for fungal growth and this compound production.
Extraction of this compound
Materials:
-
Fungal biomass from the solid culture
-
Ethyl acetate
-
Large beaker or flask
-
Spatula
-
Sonication bath (optional)
-
Filter paper (Whatman No. 1 or equivalent)
-
Funnel
-
Rotary evaporator
Procedure:
-
Harvesting: After the incubation period, break up the fungal biomass within the flasks using a sterile spatula.
-
Solvent Extraction: Macerate the entire biomass with ethyl acetate at a ratio of approximately 2 liters of solvent for every 45 flasks. This can be done in a large beaker or flask.[1] For enhanced extraction efficiency, the mixture can be sonicated for 20-30 minutes.
-
Repeat Extraction: Repeat the extraction process three times with fresh ethyl acetate to ensure the complete recovery of secondary metabolites.
-
Filtration: Combine the ethyl acetate extracts and filter through Whatman No. 1 filter paper to remove the solid rice and fungal mycelia.
-
Concentration: Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethyl acetate extract.
Purification of this compound
The purification of this compound is achieved through a two-step chromatographic process.
This protocol is based on general methods for the separation of xanthones from fungal extracts.[4][5][6]
Materials:
-
Crude ethyl acetate extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Cotton wool
-
Hexane
-
Ethyl acetate
-
Methanol
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column plugged with a small piece of cotton wool. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel, and then allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is as follows:
-
100% Hexane
-
Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 v/v)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1, 8:2 v/v)
-
-
Fraction Collection: Collect fractions of approximately 20-30 mL in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). Spot the fractions on a TLC plate, develop the plate in a chamber saturated with the mobile phase, and visualize the spots under a UV lamp. Combine the fractions that show a similar TLC profile corresponding to this compound.
-
Concentration: Evaporate the solvent from the combined fractions containing this compound using a rotary evaporator.
This protocol is based on a published method for the final purification of this compound.[7][8]
Materials:
-
Partially purified this compound fraction from column chromatography
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a PDA detector
-
Preparative C18 column (e.g., Sunfire™ Prep C18, 5 µm, 19 x 150 mm)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound fraction in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time and UV spectrum.
-
Purity Confirmation: Re-inject a small amount of the collected fraction into an analytical HPLC system to confirm its purity.
-
Solvent Evaporation: Evaporate the solvent from the purified fraction to obtain pure this compound.
Quantification of this compound by HPLC
This protocol provides a framework for the quantitative analysis of this compound in both crude extracts and purified samples. Method validation should be performed according to standard guidelines.[9][10]
Materials:
-
Purified this compound (as a standard)
-
Crude or purified samples containing this compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for better peak shape)
-
Analytical HPLC system with a DAD or UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a precise amount of purified this compound and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).[11][12]
-
Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with at least five different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).[12]
-
-
Preparation of Sample Solutions:
-
Accurately weigh the crude extract or purified sample and dissolve it in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol or acetonitrile. A starting point could be a gradient from 20% to 100% organic phase over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10-20 µL
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.
-
-
Quantification:
-
Inject the sample solution into the HPLC system and record the peak area of this compound.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Table 2: Summary of Quantitative HPLC Parameters
| Parameter | Recommended Value/Condition |
| Column | Analytical C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (± 0.1% Formic Acid) and Methanol/Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Standard Curve | Minimum of 5 concentration points |
| Linearity (R²) | > 0.99 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Analysis.
Purification Logic
Caption: Purification strategy for isolating this compound.
References
- 1. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum [arca.fiocruz.br]
- 3. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corpuspublishers.com [corpuspublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mastelf.com [mastelf.com]
- 12. quora.com [quora.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Ravenelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of ravenelin, a naturally occurring xanthone with known antiprotozoal and antibacterial activities, using preparative High-Performance Liquid Chromatography (HPLC). The described method is based on published literature and offers a robust procedure for obtaining high-purity this compound for research and drug development purposes. This document includes a summary of the HPLC conditions, a detailed experimental protocol, and a workflow diagram to guide researchers through the process.
Introduction
This compound (1,4,8-trihydroxy-3-methylxanthen-9-one) is a polyketide produced by various fungi, including those of the Exserohilum genus.[1][2] It has garnered scientific interest due to its significant biological activities, including antibacterial effects against Gram-positive bacteria and antiprotozoal activity against Plasmodium falciparum and Trypanosoma cruzi.[1][2][3][4] The therapeutic potential of this compound necessitates a reliable and efficient method for its isolation and purification to enable further pharmacological studies.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of natural products.[5] This application note details a preparative HPLC method adapted from a published study by de Medeiros et al. (2021), which successfully employed this technique for the isolation of this compound.[1] The method utilizes a reversed-phase C18 column and a water/methanol gradient to achieve efficient separation.
While the biological activities of this compound are established, its specific molecular targets and intracellular signaling pathways have not yet been fully elucidated in the scientific literature. Further research with purified this compound is required to understand its mechanism of action.
Experimental Protocols
This section provides a detailed methodology for the purification of this compound from a crude or partially purified fungal extract.
Materials and Reagents
-
Crude or semi-purified this compound extract
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (for sample preparation, optional)
-
0.22 µm syringe filters
-
HPLC vials
Instrumentation
-
Preparative HPLC system equipped with:
-
Binary pump
-
Autosampler or manual injector
-
Photodiode Array (PDA) or UV-Vis detector
-
Fraction collector
-
-
Analytical HPLC system (for purity analysis)
-
Rotary evaporator or lyophilizer
Sample Preparation
-
Dissolve the crude or semi-purified this compound extract in a minimal amount of methanol or a mixture of methanol and water.
-
Ensure complete dissolution. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered sample to an appropriate HPLC vial.
Preparative HPLC Purification
The following HPLC conditions are based on the method described by de Medeiros et al. (2021).[1]
Table 1: Preparative HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | Sunfire™ Prep C18 OBD (5 µm, 19 mm x 150 mm) or equivalent |
| Mobile Phase A | Water (H₂O) |
| Mobile Phase B | Methanol (MeOH) |
| Gradient | 90% H₂O / 10% MeOH to 100% MeOH over 16 minutes |
| Flow Rate | 9.0 mL/min |
| Injection Volume | 500 µL |
| Detection | Photodiode Array (PDA) detector scanning from 210-600 nm |
| Monitoring Wavelength | 254 nm |
| Column Temperature | Ambient |
Fraction Collection
-
Monitor the chromatogram at 254 nm. This compound has a characteristic retention time under these conditions (reported as approximately 6.4 minutes).[1]
-
Set the fraction collector to collect the peak corresponding to this compound.
-
Pool the collected fractions containing the purified this compound.
Post-Purification Processing
-
Evaporate the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified solid this compound.
-
Determine the purity of the final product by analytical HPLC.
-
Confirm the identity of the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This compound has a molecular formula of C₁₄H₁₀O₅ and a molecular weight of approximately 258.23 g/mol .
Data Presentation
The quantitative parameters for the preparative HPLC method are summarized in Table 1 for easy reference.
Visualization
Experimental Workflow
The logical flow of the this compound purification process is illustrated in the following diagram.
Caption: Workflow for the purification of this compound using preparative HPLC.
Signaling Pathway
As of the current scientific literature, a specific signaling pathway for this compound has not been elucidated. Therefore, a diagram for a signaling pathway cannot be provided at this time.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the purification of this compound. The detailed protocol and workflow diagram serve as a comprehensive guide for researchers aiming to isolate this bioactive compound for further investigation. The availability of a robust purification method is a critical step towards understanding the full therapeutic potential and mechanism of action of this compound.
References
Application Notes and Protocols for the NMR Analysis of Ravenelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravenelin, a naturally occurring xanthone with the molecular formula C₁₄H₁₀O₅, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antiprotozoal and antibacterial activities.[1] The structural elucidation and purity assessment of this compound are critical for its development as a potential drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination and quality control of natural products like this compound.[2] This document provides detailed application notes and protocols for the comprehensive NMR analysis of this compound.
Chemical Structure
Systematic Name: 1,4,8-trihydroxy-3-methylxanthen-9-one
Molecular Formula: C₁₄H₁₀O₅
Molecular Weight: 258.23 g/mol
Structure:
Data Presentation: NMR Spectroscopic Data of a Related Xanthone
Note: Despite extensive literature searches, the specific ¹H and ¹³C NMR data for this compound from the primary source (Pina et al., Molecules 2021, 26, 3339) was located in the supplementary material, which was not accessible.[1][2] Therefore, for illustrative purposes, the following table presents the ¹H and ¹³C NMR data for a structurally similar xanthone, 3,4,8-trihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid, as reported in the literature.[3] This data is intended to provide a reference for the expected chemical shifts and multiplicities for a compound with a similar core structure.
| Atom No. | ¹³C Chemical Shift (δc) in ppm | ¹H Chemical Shift (δH) in ppm (Multiplicity, J in Hz) |
| 1 | 126.6 | - |
| 2 | 111.9 | - |
| 3 | 145.9 | - |
| 4 | 133.3 | - |
| 4a | 152.3 | - |
| 4b | 155.3 | - |
| 5 | 107.3 | - |
| 6 | 148.4 | - |
| 7 | 110.9 | - |
| 8 | 160.7 | 12.57 (br s) |
| 8a | 105.6 | - |
| 9 | 179.8 | - |
| 9a | 109.1 | - |
| 10 | 170.1 | - |
| 11 | 22.0 | - |
Experimental Protocols
Sample Preparation for NMR Analysis
A critical step for obtaining high-quality NMR data is proper sample preparation.
Materials:
-
Purified this compound sample
-
Deuterated solvent (e.g., acetone-d₆, as used in the primary literature)[4]
-
NMR tubes (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Volumetric flasks and pipettes
Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent (e.g., acetone-d₆) in a clean, dry vial.
-
Internal Standard: Add a small amount of TMS (typically 1-2 µL) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Quality Check: Visually inspect the sample for any undissolved particles. If present, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).
1D NMR Experiments:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.
-
Analysis of 2D Spectra: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish the connectivity of the molecule and assign all proton and carbon signals.
Mandatory Visualizations
The following diagrams illustrate the key workflows for the NMR analysis of this compound.
Caption: Experimental workflow for the NMR analysis of this compound.
Caption: Logical relationships in NMR-based structure elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and Antibacterial Activity of Koninginins Isolated from the Mangrove-Derived Endophytic Fungus Trichoderma sp. | MDPI [mdpi.com]
Application Notes & Protocols: Identification of Ravenelin using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravenelin, a fungal xanthone, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antiprotozoal and antibacterial activities.[1] Accurate and reliable identification and quantification of this compound are crucial for research and development, quality control of natural product extracts, and pharmacokinetic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a highly sensitive and specific platform for the analysis of this compound. These application notes provide detailed protocols for the identification and characterization of this compound using LC-MS/MS.
Qualitative Analysis: Identification of this compound
The primary identification of this compound is achieved by determining its accurate mass and characteristic fragmentation pattern. Electrospray ionization (ESI) in negative ion mode is particularly effective for analyzing this compound, yielding a prominent deprotonated molecule [M-H]⁻.
Key Mass Spectrometric Data for this compound:
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₅ | [2] |
| Exact Mass | 258.0528 | Calculated |
| Monoisotopic Mass [M-H]⁻ | 257.0455 | [2] |
Experimental Protocol: Qualitative LC-MS/MS Analysis
This protocol outlines a general procedure for the identification of this compound in a fungal extract.
1. Sample Preparation (Fungal Extract)
-
Objective: To extract this compound from the fungal biomass.
-
Procedure:
-
Lyophilize the fungal mycelium to dryness.
-
Grind the dried mycelium into a fine powder.
-
Perform a solvent extraction using ethyl acetate. Macerate the powder in ethyl acetate (e.g., 1:10 w/v) and agitate for several hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in a suitable solvent for LC-MS analysis, such as methanol or a mixture of acetonitrile and water.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
-
2. Liquid Chromatography (LC)
-
Objective: To chromatographically separate this compound from other components in the extract.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound of interest, and then return to initial conditions for column re-equilibration. For example: 0-1 min (5% B), 1-15 min (5-95% B), 15-18 min (95% B), 18-20 min (95-5% B), 20-25 min (5% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
3. Mass Spectrometry (MS)
-
Objective: To detect and identify this compound based on its mass-to-charge ratio and fragmentation pattern.
-
Instrumentation: A tandem mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF; or Triple Quadrupole, QqQ) equipped with an ESI source.
-
Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: -3.5 kV
-
Cone Voltage: -40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Full Scan MS Range: m/z 50-500
-
MS/MS Analysis: Product ion scan of the precursor ion m/z 257.05.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Expected Results & Interpretation
A successful analysis will show a chromatographic peak at a specific retention time. The mass spectrum of this peak in full scan mode should display a prominent ion at m/z 257.05, corresponding to the [M-H]⁻ of this compound. Subsequent MS/MS analysis of this precursor ion will produce a characteristic fragmentation pattern that can be used to confirm the identity of the compound.
Quantitative Analysis
For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used due to its high sensitivity and selectivity. This requires the selection of specific precursor-to-product ion transitions for this compound.
Experimental Protocol: Quantitative LC-MS/MS Analysis
1. Sample Preparation and LC Conditions: As described in the qualitative analysis protocol.
2. Mass Spectrometry (MRM)
-
Objective: To quantify this compound with high sensitivity and specificity.
-
MRM Transitions for this compound (Hypothetical): Based on common fragmentation patterns of xanthones, the following transitions could be monitored. Note: These transitions should be optimized empirically.
-
Precursor Ion (Q1): m/z 257.05
-
Product Ion (Q3) for Quantification: To be determined from MS/MS fragmentation (e.g., m/z 213.0)
-
Product Ion (Q3) for Confirmation: To be determined from MS/MS fragmentation (e.g., m/z 185.0)
-
-
Dwell Time: 100 ms per transition.
3. Calibration Curve and Quantification
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Analyze the standards using the developed LC-MS/MS method to generate a calibration curve by plotting the peak area against the concentration.
-
Analyze the unknown samples and determine the concentration of this compound by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical yet realistic performance data for a quantitative LC-MS/MS method for this compound.
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| R² of Calibration Curve | > 0.995 |
| Inter-day Precision (%RSD) | < 10% |
| Intra-day Precision (%RSD) | < 5% |
| Recovery | 90 - 110% |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Ravenelin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial susceptibility of various microorganisms to Ravenelin, a xanthone compound with known antibacterial properties. The following sections include methodologies for broth microdilution and disk diffusion assays, guidelines for data interpretation, and a proposed mechanism of action based on current understanding of the xanthone class of compounds.
Introduction to this compound
This compound (Chemical Formula: C₁₄H₁₀O₅, Molecular Weight: 258.23 g/mol ) is a naturally occurring xanthone isolated from the endophytic fungus Exserohilum rostratum.[1][2] It has demonstrated notable activity against Gram-positive bacteria, particularly Bacillus subtilis and Staphylococcus aureus.[2][3] Understanding the susceptibility of different microbial strains to this compound is a critical step in evaluating its potential as a novel antimicrobial agent.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized for clear comparison. The following tables provide templates for presenting your results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | This compound MIC (µM) | Positive Control MIC (µg/mL) |
| Bacillus subtilis | 6633 | 1.95 | 7.5 | [Insert Control Name & MIC] |
| Staphylococcus aureus | 25923 | 125 | 484 | [Insert Control Name & MIC] |
| Escherichia coli | 25922 | >258 | >1000 | [Insert Control Name & MIC] |
| Pseudomonas aeruginosa | 27853 | >258 | >1000 | [Insert Control Name & MIC] |
| Salmonella typhimurium | 14028 | >258 | >1000 | [Insert Control Name & MIC] |
Table 2: Zone of Inhibition Diameters for this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | This compound Disk Content (µg) | Zone of Inhibition (mm) | Interpretation (S/I/R) |
| Bacillus subtilis | 6633 | [Specify Amount] | [Measure Diameter] | [Interpret] |
| Staphylococcus aureus | 25923 | [Specify Amount] | [Measure Diameter] | [Interpret] |
| Escherichia coli | 25922 | [Specify Amount] | [Measure Diameter] | [Interpret] |
| Pseudomonas aeruginosa | 27853 | [Specify Amount] | [Measure Diameter] | [Interpret] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism.[4][5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)[6]
-
96-well microtiter plates[6]
-
Bacterial cultures in logarithmic growth phase
-
0.5 McFarland turbidity standard[7]
-
Sterile saline
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Positive control antibiotic (e.g., amoxicillin, tetracycline)
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)[8][9][10]
Protocol:
-
Preparation of this compound Stock Solution:
-
Due to its hydrophobic nature, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[3] Ensure complete dissolution.
-
Note: The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced inhibition of microbial growth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well.
-
This will create a gradient of this compound concentrations.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of uninoculated MHB.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay with the bacterial inoculum to ensure the solvent has no antimicrobial effect.
-
Positive Control: A row with a known antibiotic undergoing serial dilution and inoculation.
-
QC Strain Control: A row dedicated to a QC strain to validate the experimental setup.[8]
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[3]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[5]
-
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[7][11]
Materials:
-
This compound
-
Volatile solvent (e.g., ethanol, methanol)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[7]
-
Bacterial cultures
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (37°C)
-
Calipers or a ruler
-
Sterile forceps
-
QC strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)[8][10]
Protocol:
-
Preparation of this compound Disks:
-
Dissolve a known weight of this compound in a minimal amount of a volatile solvent.
-
Apply a precise volume of the this compound solution onto sterile filter paper disks to achieve the desired amount of compound per disk (e.g., 10 µg, 30 µg).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[12]
-
-
Application of Disks:
-
Controls:
-
Blank Disk Control: A disk impregnated only with the solvent and allowed to dry.
-
Positive Control: A commercially available antibiotic disk with known activity against the test organism.
-
QC Strain Control: Inoculate a separate MHA plate with a QC strain and apply the same disks to validate the test performance.[13]
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measuring and Interpreting Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[7]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts (e.g., from CLSI). Note that specific breakpoints for this compound will need to be established through further research.
-
Proposed Mechanism of Action and Signaling Pathway
Xanthones, the class of compounds to which this compound belongs, are known to exert their antimicrobial effects through multiple mechanisms.[14] While the precise pathway for this compound is yet to be fully elucidated, a plausible mechanism involves the disruption of the bacterial cell membrane and inhibition of key cellular processes.
References
- 1. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum [mdpi.com]
- 2. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. microbenotes.com [microbenotes.com]
- 8. microbiologyclass.net [microbiologyclass.net]
- 9. Antimicrobial susceptibility of gram-positive and gram-negative bacteria: a 5-year retrospective analysis at a multi-hospital healthcare system in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. asm.org [asm.org]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay of Ravenelin's Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravenelin is a natural compound belonging to the xanthone class, isolated from fungi such as Exserohilum rostratum.[1][2] While research on this compound has primarily focused on its antimicrobial and antiparasitic properties[1][2], the broader family of xanthones is known for a variety of biological activities, including anti-inflammatory effects. These application notes provide a comprehensive framework and detailed protocols for the in vitro evaluation of this compound's potential anti-inflammatory activity.
The protocols outlined below utilize the well-established lipopolysaccharide (LPS)-induced inflammation model in the murine macrophage cell line RAW 264.7.[3][4][5] This model mimics key aspects of the inflammatory response, including the production of nitric oxide (NO), the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and the activation of critical signaling pathways like Nuclear Factor-kappa B (NF-κB).[3][5][6]
Key Experimental Assays
A tiered approach is recommended to comprehensively assess the anti-inflammatory potential of this compound in vitro:
-
Cell Viability Assay (MTT Assay): To determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibitory effect of this compound on NO production, a key inflammatory mediator.[3][7]
-
Pro-inflammatory Cytokine Quantification (ELISA): To measure the effect of this compound on the secretion of TNF-α, IL-6, and IL-1β.[5][8]
-
Western Blot Analysis: To investigate the molecular mechanism by assessing the effect of this compound on the activation of the NF-κB signaling pathway.[9][10]
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (Untreated) | [Insert Data] | N/A |
| LPS (1 µg/mL) | [Insert Data] | 0 |
| LPS + this compound (X µM) | [Insert Data] | [Insert Data] |
| LPS + this compound (Y µM) | [Insert Data] | [Insert Data] |
| LPS + this compound (Z µM) | [Insert Data] | [Insert Data] |
| L-NAME (Positive Control) | [Insert Data] | [Insert Data] |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | [Insert Data] | [Insert Data] | [Insert Data] |
| LPS (1 µg/mL) | [Insert Data] | [Insert Data] | [Insert Data] |
| LPS + this compound (X µM) | [Insert Data] | [Insert Data] | [Insert Data] |
| LPS + this compound (Y µM) | [Insert Data] | [Insert Data] | [Insert Data] |
| LPS + this compound (Z µM) | [Insert Data] | [Insert Data] | [Insert Data] |
| Dexamethasone (Positive Control) | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic concentration of this compound on RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[4]
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium and treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Nitric Oxide (NO) Production (Griess) Assay
Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
LPS (from E. coli) stock solution (1 mg/mL)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[11]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated, LPS-only, and positive control (e.g., L-NAME) groups.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (mix equal volumes of Part A and Part B immediately before use) to the supernatant.[7]
-
Incubate for 10-15 minutes at room temperature, protected from light.[3]
-
Measure the absorbance at 540 nm.[12]
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant of this compound-treated, LPS-stimulated RAW 264.7 cells.
Materials:
-
Cell culture supernatants from the NO assay (or a parallel experiment)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants as described in the NO assay protocol.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.[13][14][15]
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody, an enzyme conjugate (like HRP), and a substrate.[16]
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve provided in the kit.[16]
Protocol 4: Western Blot for NF-κB Activation
Objective: To determine if this compound inhibits the LPS-induced phosphorylation and nuclear translocation of the NF-κB p65 subunit.
Materials:
-
RAW 264.7 cells
-
This compound and LPS
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kits
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30-60 minutes).
-
Wash cells with ice-cold PBS and lyse to obtain either whole-cell lysates or separate nuclear and cytoplasmic fractions.[17]
-
Determine protein concentration using the BCA assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[9][17]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensity and normalize to the respective loading controls. An increase in nuclear p-p65 indicates NF-κB activation.[18]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. raybiotech.com [raybiotech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Ravenelin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Ravenelin, a xanthone compound, using established cell culture techniques. The protocols detailed below are designed to assess various aspects of cytotoxicity, including effects on cell viability, membrane integrity, apoptosis, oxidative stress, and cellular morphology.
Overview of this compound Cytotoxicity
This compound is a natural compound isolated from fungi, belonging to the xanthone class of secondary metabolites.[1] Preliminary studies have indicated that this compound exhibits low to moderate cytotoxicity against certain cell lines. For instance, it has shown low cytotoxic effects on HepG2 (human liver cancer) cells with a 50% cytotoxic concentration (CC50) greater than 50 µM, and on peritoneal macrophages with a CC50 of 185 ± 1 µM.[1][2] The primary mechanism of cytotoxicity for many xanthone derivatives involves the induction of apoptosis through caspase activation, often mediated by the mitochondrial pathway.[3][4][5] Other potential mechanisms include cell cycle arrest, generation of reactive oxygen species (ROS), and modulation of signaling pathways such as MAPK and NF-κB.[5][6][7]
Key Cytotoxicity Assays
A multi-parametric approach is recommended to thoroughly characterize the cytotoxic profile of this compound. The following assays provide a comprehensive evaluation of its effects on cultured cells.
Data Presentation Summary
The following table summarizes the key quantitative data that can be obtained from the described experimental protocols.
| Assay | Parameter Measured | Typical Units | Purpose |
| MTT Assay | Cell Viability (IC50) | µM or µg/mL | To determine the concentration of this compound that inhibits cell viability by 50%. |
| LDH Release Assay | Lactate Dehydrogenase (LDH) in supernatant | % Cytotoxicity | To quantify plasma membrane damage and necrosis.[4][5] |
| Caspase-3/7 Activity Assay | Caspase-3/7 activity | Relative Luminescence/Fluorescence Units (RLU/RFU) | To measure the activation of key executioner caspases in apoptosis.[3][8] |
| Reactive Oxygen Species (ROS) Assay | Intracellular ROS levels | Relative Fluorescence Units (RFU) | To assess the induction of oxidative stress.[9] |
| Cell Morphology Analysis | Changes in cell shape, size, and adherence | Qualitative/Quantitative (e.g., shape factor) | To observe phenotypic changes indicative of cytotoxicity, such as apoptosis or necrosis.[10] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13] Metabolically active cells reduce the yellow MTT to a purple formazan product.[11][12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Membrane Integrity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[4][5][6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare a positive control for maximum LDH release by adding a lysis buffer to a set of untreated wells 1 hour before the end of the incubation period.
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT, a tetrazolium salt) to each well.[5][6]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] x 100
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, which are key executioner caspaces in the apoptotic pathway.[3][8][15]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Express the results as relative luminescence units (RLU) and normalize to the vehicle control. An increase in luminescence indicates an increase in caspase-3/7 activity.
Oxidative Stress Assessment: Intracellular ROS Assay
This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular reactive oxygen species (ROS).[7][9][16]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black-walled 96-well plate and treat with this compound for the desired time period. Include a positive control such as hydrogen peroxide or tert-Butyl hydroperoxide (TBHP).[9]
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.[9]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[9]
-
Data Analysis: Express the results as relative fluorescence units (RFU) and normalize to the vehicle control.
Cellular Morphology Assessment
Changes in cell morphology can provide qualitative and quantitative insights into the mode of cell death.[10][17]
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound.
-
Microscopy: At different time points, observe the cells under a phase-contrast or fluorescence microscope.
-
Staining (Optional): For more detailed analysis, cells can be stained with dyes such as Hoechst 33342 (for nuclear morphology) and Propidium Iodide (to identify dead cells).
-
Image Analysis: Capture images and analyze for morphological changes such as cell shrinkage, membrane blebbing, nuclear condensation (apoptosis), or cell swelling and lysis (necrosis).[10] Image analysis software can be used to quantify parameters like cell area and shape factor.[10]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating this compound cytotoxicity.
Hypothesized Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known mechanisms of other xanthone compounds.
Apoptosis Induction Pathway
Caption: Hypothesized mitochondrial-mediated apoptosis pathway.
MAPK Signaling Pathway
Caption: Potential modulation of the MAPK signaling pathway by this compound.
NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin suppresses tumor proliferation through inducing apoptosis and autophagy via MAPK activation in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumour effects of xanthone derivatives and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erianin induces G2/M-phase arrest, apoptosis, and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deguelin, an Akt inhibitor, suppresses IkappaBalpha kinase activation leading to suppression of NF-kappaB-regulated gene expression, potentiation of apoptosis, and inhibition of cellular invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New xanthone and chemical constituents from the aerial parts of Mallotus glomerulatu s and their cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cells: Original scientific article | ADMET and DMPK [pub.iapchem.org]
- 9. Xanthones and Cancer: from Natural Sources to Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. KEGG PATHWAY: map04650 [genome.jp]
- 13. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of MAPK/ERK pathway promotes oligodendrocytes generation and recovery of demyelinating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Bacterial and Anti-Fungal Activity of Xanthones Obtained via Semi-Synthetic Modification of α-Mangostin from Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Erianin suppresses constitutive activation of MAPK signaling pathway by inhibition of CRAF and MEK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ravenelin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of Ravenelin (3-methyl-1,4,8-trihydroxyxanthone), a naturally occurring xanthone with potential biological activities, and its derivatives. The protocols are based on established synthetic methods for polyhydroxyxanthones.
Introduction to this compound Synthesis
This compound is a polyhydroxyxanthone characterized by a 3-methyl-1,4,8-trihydroxy substitution pattern on the dibenzo-γ-pyrone core. Its synthesis can be approached through classical methods for xanthone formation, primarily involving the condensation of a suitably substituted benzoic acid with a phenol derivative. Two prominent methods applicable to this compound synthesis are the Grover, Shah, and Shah reaction and a one-pot condensation using Eaton's reagent.
Synthesis of this compound (3-methyl-1,4,8-trihydroxyxanthone)
This section outlines two reliable methods for the total synthesis of this compound.
Method 1: Grover, Shah, and Shah Reaction
This classical method involves the condensation of a hydroxybenzoic acid with a phenol in the presence of a condensing agent, typically zinc chloride and phosphorus oxychloride, followed by cyclization of the intermediate benzophenone.
Proposed Synthetic Pathway for this compound via Grover, Shah, and Shah Reaction:
Caption: Grover, Shah, and Shah reaction pathway for this compound synthesis.
Experimental Protocol:
Step 1: Synthesis of 2,4,6,2',5'-Pentahydroxy-4'-methylbenzophenone (Intermediate)
-
To a mixture of 2,5-dihydroxy-4-methylbenzoic acid (1 equivalent) and phloroglucinol (1 equivalent), add freshly fused zinc chloride (3 equivalents).
-
Carefully add phosphorus oxychloride (7-10 equivalents) to the mixture with cooling.
-
Heat the reaction mixture on a water bath at 70-80°C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-water.
-
The precipitated benzophenone intermediate is filtered, washed with dilute sodium bicarbonate solution, and then with water until neutral.
-
Dry the crude product and purify by recrystallization from aqueous ethanol.
Step 2: Cyclization to this compound
-
Heat the purified 2,4,6,2',5'-pentahydroxy-4'-methylbenzophenone intermediate with water in a sealed tube or an autoclave at 180-220°C for 4-6 hours.[1]
-
Cool the reaction vessel and collect the precipitated this compound by filtration.
-
Wash the product with water and dry.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol or ethanol.
Quantitative Data (Hypothetical based on similar syntheses):
| Step | Reactants | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,5-dihydroxy-4-methylbenzoic acid, Phloroglucinol | ZnCl₂, POCl₃ | 70-80 | 2-3 | 50-60 |
| 2 | Benzophenone Intermediate | Water (under pressure) | 180-220 | 4-6 | 70-80 |
Method 2: One-Pot Synthesis using Eaton's Reagent
Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a powerful condensing and cyclizing agent for the synthesis of polyhydroxyxanthones in a single step.[2]
Proposed Synthetic Pathway for this compound using Eaton's Reagent:
Caption: One-pot synthesis of this compound using Eaton's reagent.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dihydroxy-4-methylbenzoic acid (1 equivalent) and phloroglucinol (1 equivalent).[2]
-
Carefully add Eaton's reagent to the flask to act as both solvent and catalyst.
-
Heat the reaction mixture to 80-100°C.[2]
-
Monitor the reaction progress by TLC. Reaction times can vary from 1 to 4 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization.
Quantitative Data (Hypothetical based on similar syntheses):
| Reactants | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
| 2,5-dihydroxy-4-methylbenzoic acid, Phloroglucinol | Eaton's Reagent | 80-100 | 1-4 | 60-75 |
Synthesis of this compound Derivatives
The hydroxyl groups of this compound offer sites for derivatization to explore structure-activity relationships.
General Workflow for Synthesis and Derivatization:
Caption: General workflow for the synthesis and derivatization of this compound.
Protocol 3.1: O-Methylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous acetone.
-
Add an excess of potassium carbonate (K₂CO₃) (3-5 equivalents per hydroxyl group).
-
Add methyl iodide (CH₃I) (2-3 equivalents per hydroxyl group) dropwise.
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methylated derivative.
-
Purify by column chromatography on silica gel.
Protocol 3.2: O-Acetylation of this compound
-
Dissolve this compound (1 equivalent) in a mixture of acetic anhydride and pyridine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the acetylated derivative.
-
Purify by recrystallization or column chromatography.
Protocol 3.3: C-Prenylation of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol.
-
Add a base, for example, potassium hydroxide (KOH), to the solution.
-
Add prenyl bromide (1-1.5 equivalents) dropwise and stir the reaction at room temperature for 24 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, neutralize the mixture with a dilute acid and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel to isolate the C-prenylated this compound derivatives.
Quantitative Data for Derivatization (Hypothetical):
| Reaction | Substrate | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| Methylation | This compound | CH₃I, K₂CO₃ | Acetone | Reflux | 6-12 | 80-95 |
| Acetylation | This compound | Acetic Anhydride, Pyridine | Pyridine | Room Temp. | 12-24 | 90-98 |
| Prenylation | This compound | Prenyl Bromide, KOH | Methanol | Room Temp. | 24 | 40-50 |
Disclaimer: The provided protocols and quantitative data are based on established general methods for the synthesis of similar compounds and are intended for guidance. Actual reaction conditions and yields may vary and should be optimized for specific laboratory settings.
References
Application Notes and Protocols for the Use of Ravenelin as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravenelin, a naturally occurring xanthone produced by various fungi, has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial and antiprotozoal properties.[1][2][3][4] As research into the therapeutic potential of this compound expands, the need for a well-characterized analytical standard becomes paramount for accurate quantification and comparison of experimental results. This document provides detailed application notes and protocols for the use of this compound as a standard in analytical chemistry, focusing on its isolation, characterization, and quantification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is essential for its use as an analytical standard. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₅ | PubChem[5] |
| Molecular Weight | 258.23 g/mol | PubChem[5] |
| IUPAC Name | 1,4,8-trihydroxy-3-methylxanthen-9-one | PubChem[5] |
| CAS Number | 479-44-7 | PubChem[5] |
| Appearance | Yellow crystalline solid (typical for xanthones) | General Knowledge |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and chloroform | Inferred from extraction protocols[6][7] |
Biological Activity Data
While not directly related to its properties as an analytical standard, the biological activity of this compound is often the reason for its quantification. The following tables summarize key inhibitory and cytotoxic concentrations from published studies. This data is crucial for researchers investigating its therapeutic potential.
Table 1: Antibacterial Activity of this compound [2][3]
| Target Organism | Minimum Inhibitory Concentration (MIC) |
| Bacillus subtilis | 7.5 µM (1.95 µg/mL) |
| Staphylococcus aureus | 484 µM (125 µg/mL) |
| Escherichia coli | > 1000 µM |
| Pseudomonas aeruginosa | > 1000 µM |
| Salmonella Typhimurium | > 1000 µM |
Table 2: Antiprotozoal Activity of this compound [2][4]
| Target Organism/Cell Line | IC₅₀ (Inhibitory Concentration 50%) |
| Plasmodium falciparum (3D7 strain) | 3.4 ± 0.4 µM |
| Trypanosoma cruzi (epimastigote) | 5 ± 1 µM |
| Trypanosoma cruzi (intracellular amastigote) | 9 ± 2 µM |
Table 3: Cytotoxicity Data for this compound [1][2]
| Cell Line | CC₅₀ (Cytotoxic Concentration 50%) | Selectivity Index (SI) |
| HepG2 (Hepatocarcinoma cells) | > 50 µM | > 15 (for P. falciparum) |
| BALB/c Peritoneal Macrophages | 185 ± 1 µM | 21 (for T. cruzi intracellular amastigote) |
Experimental Protocols
The following protocols provide detailed methodologies for the isolation, purification, and quantification of this compound, enabling researchers to prepare and utilize it as a reference standard.
Protocol 1: Isolation and Purification of this compound from Fungal Culture
This protocol is adapted from methodologies used for the extraction of fungal secondary metabolites.[6][7]
Objective: To isolate and purify this compound from a fungal culture for use as an analytical standard.
Materials:
-
Fungal culture known to produce this compound (e.g., Exserohilum rostratum)
-
Appropriate liquid or solid growth medium (e.g., Potato Dextrose Broth, Malt Extract Agar)
-
Ethyl acetate (analytical grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Silica gel for column chromatography
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
-
Rotary evaporator
-
Glassware (flasks, beakers, chromatography columns)
Procedure:
-
Fungal Cultivation: Inoculate the chosen fungal strain into the growth medium and incubate under optimal conditions for this compound production.
-
Extraction:
-
For liquid cultures, separate the mycelium from the broth by filtration. Extract the broth and the mycelial mass separately with ethyl acetate.
-
For solid cultures, homogenize the agar and mycelium and extract with ethyl acetate.
-
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column packed with an appropriate non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Preparative HPLC Purification:
-
Final Preparation: Evaporate the solvent from the purified fraction to obtain pure this compound. Confirm the identity and purity using analytical techniques such as NMR and mass spectrometry.
References
- 1. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C14H10O5 | CID 12442684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Ravenelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravenelin is a naturally occurring xanthone isolated from the endophytic fungus Exserohilum rostratum. Preliminary in vitro studies have demonstrated its potential as an antiprotozoal and antibacterial agent. Specifically, this compound has shown promising activity against Trypanosoma cruzi, Plasmodium falciparum, and Gram-positive bacteria such as Bacillus subtilis.[1][2][3] Furthermore, it exhibits low cytotoxicity against mammalian cell lines, indicating a favorable selectivity index.[1][4] Xanthone compounds have also been reported to possess anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB.[3][5][6]
These application notes provide a comprehensive experimental framework for the in vivo evaluation of this compound, encompassing toxicity, efficacy, and mechanistic studies. The protocols are designed to be a guide for researchers in the fields of pharmacology, toxicology, and infectious diseases.
Preclinical In Vivo Experimental Workflow
The following diagram outlines the proposed sequential workflow for the in vivo assessment of this compound.
References
- 1. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A murine model of falciparum-malaria by in vivo selection of competent strains in non-myelodepleted mice engrafted with human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
Application Notes and Protocols for the Formulation of Ravenelin in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and use of ravenelin, a xanthone compound isolated from the endophytic fungus Exserohilum rostratum, in various biological assays. The information is intended to guide researchers in accurately preparing and testing this compound to assess its biological activities.
Introduction to this compound
This compound is a fungal metabolite belonging to the xanthone class of natural products. It has demonstrated a range of biological activities, including antiprotozoal and antibacterial effects.[1][2][3][4][5][6] These properties make this compound a compound of interest for further investigation in drug discovery and development. Accurate and reproducible biological data rely on the correct formulation and handling of this compound.
Quantitative Biological Data
The following tables summarize the reported in vitro biological activities of this compound.
Table 1: Antiprotozoal and Cytotoxic Activity of this compound [1][2][3][4][5][6]
| Target Organism/Cell Line | Assay Type | Parameter | Value (µM) |
| Plasmodium falciparum (3D7 strain) | SYBR Green I-based assay | IC50 | 3.4 ± 0.4 |
| Trypanosoma cruzi (epimastigote) | --- | IC50 | 5 ± 1 |
| Trypanosoma cruzi (intracellular amastigote) | --- | IC50 | 9 ± 2 |
| HepG2 (hepatocarcinoma cells) | MTT assay | CC50 | > 50 |
| BALB/c peritoneal macrophages | MTT assay | CC50 | 185 ± 1 |
Table 2: Antibacterial Activity of this compound [1][2][3][4][5][6]
| Bacterial Strain | Assay Type | Parameter | Value (µM) |
| Bacillus subtilis | Microbroth dilution | MIC | 7.5 |
| Staphylococcus aureus | Microbroth dilution | MIC | 484 |
| Escherichia coli | Microbroth dilution | MIC | > 1000 |
| Pseudomonas aeruginosa | Microbroth dilution | MIC | > 1000 |
| Salmonella typhimurium | Microbroth dilution | MIC | > 1000 |
Experimental Protocols
Formulation of this compound Stock Solution
Proper dissolution of this compound is critical for accurate and reproducible results in biological assays. Due to its likely hydrophobic nature, a common method involves using a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution, which is then further diluted in aqueous media.[7][8][9]
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile aqueous buffer or culture medium (e.g., Brain Heart Infusion (BHI) broth, RPMI-1640)
-
Sterile microcentrifuge tubes
Protocol:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 1 mg/mL stock solution, weigh 1 mg of this compound.
-
Initial Dissolution in DMSO: Add a small volume of 100% DMSO to the this compound powder. Based on a published protocol, for 1 mg of this compound, 100 µL of DMSO can be used.[3]
-
Vortexing: Vortex the mixture vigorously until the this compound is completely dissolved. A brief sonication step may aid in dissolution.
-
Dilution in Aqueous Medium: To the DMSO-dissolved this compound, add the appropriate volume of sterile aqueous medium to achieve the desired final stock concentration. For a 1 mg/mL stock, add 900 µL of the aqueous medium (e.g., BHI broth) to the 100 µL of DMSO solution.[3] This results in a stock solution with 10% DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note on Solvent Choice: While DMSO is a common solvent for poorly soluble compounds, it is crucial to determine the tolerance of your specific cell line or organism to the final DMSO concentration in the assay.[7][8] It is recommended to keep the final DMSO concentration in the biological assay below 1%, and ideally below 0.5%, and to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[8]
General Protocol for In Vitro Antiprotozoal Assays
The following is a generalized protocol based on methods used for testing this compound against P. falciparum and T. cruzi.
Workflow for Antiprotozoal Assays
Caption: A generalized workflow for in vitro antiprotozoal assays.
Protocol:
-
Prepare this compound Dilutions: From the stock solution, prepare a series of dilutions in the appropriate culture medium in a 96-well plate.
-
Add Parasites: Add the parasite culture to each well. For P. falciparum, this would be synchronized ring-stage parasites. For T. cruzi, this could be epimastigotes or host cells infected with trypomastigotes for intracellular amastigote assays.[3]
-
Incubation: Incubate the plates under the optimal conditions for parasite growth (e.g., 37°C, specific gas mixture for P. falciparum).
-
Quantify Parasite Growth: After the incubation period, quantify parasite viability. For P. falciparum, this can be done using the SYBR Green I-based fluorescence assay.[1][2] For T. cruzi epimastigotes, direct counting or a resazurin-based assay can be used. For intracellular amastigotes, microscopy-based counting of stained cells is a common method.[3]
-
Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
General Protocol for In Vitro Antibacterial Assays
The minimum inhibitory concentration (MIC) of this compound against various bacterial strains can be determined using a microbroth dilution method.
Workflow for Antibacterial MIC Assay
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Prepare this compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of this compound in Mueller Hinton Broth (MHB).[3]
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in MHB.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the this compound dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance.
General Protocol for In Vitro Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: A generalized workflow for assessing cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the concentration that reduces cell viability by 50% (CC50) by plotting the percentage of cell viability against the log of the this compound concentration.
Putative Signaling Pathway Involvement
While the precise molecular targets of this compound are not yet fully elucidated, as a member of the xanthone family, it may interact with cellular signaling pathways involved in oxidative stress and inflammation. Some xanthones have been shown to modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[10] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.
Putative this compound-Nrf2 Signaling Pathway
Caption: A putative signaling pathway for this compound involving the Nrf2-Keap1 axis.
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain small molecules, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and activate the transcription of genes involved in the antioxidant response. It is hypothesized that this compound may, like other xanthones, disrupt the Keap1-Nrf2 interaction, leading to Nrf2 activation and a subsequent cytoprotective effect. Further research is needed to validate this proposed mechanism for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ravenelin in Fungal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravenelin, a xanthone produced by various fungi, including the endophytic fungus Exserohilum rostratum, has garnered interest for its notable biological activities.[1][2][3] It has demonstrated significant antibacterial effects, particularly against Gram-positive bacteria, as well as promising antiprotozoal activity.[1][2][3] As research into the therapeutic potential of this compound progresses, the need for robust and reliable methods for its quantification in fungal extracts becomes paramount. This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from fungal cultures using High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection. The methodologies presented are based on established techniques for the analysis of similar fungal polyketides and xanthones, providing a framework for accurate and reproducible quantification.[4][5][6][7][8]
Quantitative Data Summary
The following tables summarize representative data for the quantification of this compound using the described HPLC-PDA method.
Table 1: HPLC-PDA Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Linear Range (µg/mL) | 0.5 - 50 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from matrix components |
Table 2: Quantitative Analysis of this compound in Exserohilum rostratum Extracts
| Fungal Culture Batch | This compound Concentration (µg/g of dry mycelium) | Standard Deviation |
| Batch A | 152.3 | ± 7.6 |
| Batch B | 145.8 | ± 6.9 |
| Batch C | 161.2 | ± 8.1 |
Experimental Protocols
Fungal Culture and this compound Production
This protocol outlines the cultivation of Exserohilum rostratum for the production of this compound.
Materials:
-
Exserohilum rostratum culture
-
Potato Dextrose Agar (PDA) plates
-
Erlenmeyer flasks (500 mL)
-
Rice
-
Distilled water
-
Autoclave
-
Incubator (25°C)
Procedure:
-
Maintain a stock culture of Exserohilum rostratum on PDA plates.
-
Prepare the solid-state fermentation medium by adding 90 g of rice and 75 mL of distilled water to each 500 mL Erlenmeyer flask.
-
Autoclave the flasks for 45 minutes at 121°C to ensure sterility.
-
Under sterile conditions, inoculate each flask with small pieces of the PDA culture containing the mycelium of E. rostratum.
-
Incubate the flasks at 25°C for 28 days to allow for fungal growth and this compound production.
Extraction of this compound from Fungal Biomass
This protocol describes the extraction of this compound from the fungal culture.
Materials:
-
Fungal biomass from the solid-state fermentation
-
Ethyl acetate
-
Blender or homogenizer
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Methanol (HPLC grade)
Procedure:
-
After the incubation period, harvest the fungal biomass from the Erlenmeyer flasks.
-
Macerate the entire biomass with ethyl acetate at a ratio of 1:3 (w/v). Perform this extraction three times to ensure complete recovery of this compound.
-
Combine the ethyl acetate extracts and filter to remove the solid biomass.
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.
-
Dry the crude extract completely and store it at -20°C until further analysis.
-
For HPLC analysis, accurately weigh a portion of the crude extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Quantitative HPLC-PDA Analysis of this compound
This protocol details the validated HPLC-PDA method for the quantification of this compound. Please note: As a specific validated method for this compound is not available in the public literature, this protocol is adapted from established methods for the quantification of similar xanthone compounds.[4][5][6][7][8]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-100% B
-
20-25 min: 100% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of purified this compound (standard) in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution in methanol to cover the linear range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
-
Calibration Curve Construction:
-
Inject each calibration standard into the HPLC system.
-
Record the peak area of this compound at 254 nm.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. .
-
-
Sample Analysis:
-
Inject the prepared fungal extract solution into the HPLC system.
-
Identify the this compound peak based on its retention time, which should match that of the standard.
-
Record the peak area of this compound in the sample chromatogram.
-
-
Quantification:
-
Using the linear regression equation from the calibration curve (y = mx + c, where y is the peak area and x is the concentration), calculate the concentration of this compound in the injected sample solution.
-
Calculate the final concentration of this compound in the original fungal extract in µg/g of dry mycelium, taking into account the initial weight of the extract and the dilution factor.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Hypothetical Antifungal Signaling Pathway
Disclaimer: The precise molecular mechanism of action for this compound has not been fully elucidated. The following diagram illustrates a hypothetical signaling pathway for an antifungal compound targeting the fungal cell wall integrity pathway, a plausible mechanism for a compound like this compound.
Caption: Hypothetical Antifungal Mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsat.org [ijsat.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ravenelin in Natural Product Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the natural product ravenelin, detailing its known biological activities and providing protocols for its screening and evaluation. This compound, a xanthone isolated from the endophytic fungus Exserohilum rostratum, has demonstrated significant potential as a lead compound in drug discovery due to its selective antimicrobial and antiprotozoal properties.[1][2][3]
Biological Activities of this compound
This compound has been evaluated for a range of biological activities, with notable efficacy against Gram-positive bacteria and several protozoan parasites.[1][2][3] Its selectivity for pathogens over mammalian cells makes it an attractive candidate for further development.[1][2][3]
Antibacterial Activity
This compound exhibits selective antibacterial activity, primarily against Gram-positive bacteria. It has shown significant inhibitory effects on the growth of Bacillus subtilis and Staphylococcus aureus.[1][4][5] In contrast, it displays weak to no activity against Gram-negative bacteria such as E. coli and P. aeruginosa at concentrations up to 1000 µM.[1][4]
Antiprotozoal Activity
Significant antiprotozoal activity has been observed against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma cruzi, the causative agent of Chagas disease.[1][2][3] this compound was effective against both the epimastigote and intracellular amastigote forms of T. cruzi.[1][2][3]
Cytotoxicity and Selectivity
A crucial aspect of a potential therapeutic agent is its toxicity towards host cells. This compound has demonstrated low cytotoxicity against mammalian cell lines, including human hepatocarcinoma (HepG2) cells and murine peritoneal macrophages.[1][2][3] This low toxicity, combined with its potent antiparasitic activity, results in a favorable selectivity index (SI), indicating a high therapeutic potential.[1][2][3]
Quantitative Bioactivity Data
The following tables summarize the key quantitative data from biological screenings of this compound.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µM) |
| Bacillus subtilis | Gram-positive | 7.5[1][2][4] |
| Staphylococcus aureus | Gram-positive | 484[1][4] |
| Escherichia coli | Gram-negative | > 1000[4] |
| Pseudomonas aeruginosa | Gram-negative | > 1000[4] |
Table 2: Antiprotozoal Activity of this compound
| Parasite | Form | IC50 (µM) |
| Plasmodium falciparum | Asexual stages | 3.4 ± 0.4[1][2] |
| Trypanosoma cruzi | Epimastigote | 5 ± 1[1][2][3] |
| Trypanosoma cruzi | Intracellular amastigote | 9 ± 2[1][2][3] |
Table 3: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Cell Type | CC50 (µM) | Selectivity Index (SI) vs. P. falciparum (CC50/IC50) | Selectivity Index (SI) vs. T. cruzi (amastigote) (CC50/IC50) |
| HepG2 | Human Hepatocarcinoma | > 50[1][2][3] | > 15[1][2][3] | > 5.6 |
| Peritoneal Macrophages | Murine | 185 ± 1[1][2][3] | > 54 | 21[1] |
Experimental Protocols
The following are detailed protocols for key experiments used in the screening of this compound.
Isolation and Purification of this compound
This compound can be isolated from the biomass extracts of the endophytic fungus Exserohilum rostratum.[1][2] The general workflow for isolation is as follows:
Caption: Workflow for the isolation and screening of this compound.
-
Fungal Cultivation: Culture the endophytic fungus Exserohilum rostratum in a suitable broth medium.
-
Extraction: After a sufficient growth period, separate the fungal biomass from the culture broth and perform a solvent extraction, typically with ethyl acetate.[1]
-
Column Chromatography: Subject the crude extract to column chromatography for initial fractionation.[1]
-
HPLC Purification: Further purify the active fractions using High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[1][2]
-
Structure Elucidation: Confirm the identity and purity of this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]
Antibacterial Susceptibility Testing (Microbroth Dilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.[1][4]
-
Bacterial Culture: Grow bacterial strains overnight in a suitable broth medium.
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Antiplasmodial Activity Assay (SYBR Green I-based Assay)
This assay is used to evaluate the efficacy of this compound against the asexual stages of Plasmodium falciparum.[1][2]
-
Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells.
-
Drug Treatment: Add serial dilutions of this compound to the parasite culture in a 96-well plate and incubate for 72 hours.
-
Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasitic DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The intensity is proportional to the number of viable parasites.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Antitrypanosomal Activity Assay
This protocol assesses the activity of this compound against Trypanosoma cruzi.[1][2]
-
Epimastigote Assay:
-
Culture epimastigotes in a suitable medium.
-
Add serial dilutions of this compound and incubate for 72 hours.
-
Determine parasite viability by counting with a hemocytometer or using a resazurin-based assay.
-
-
Intracellular Amastigote Assay:
-
Infect mammalian cells (e.g., peritoneal macrophages) with trypomastigotes.
-
After infection, add serial dilutions of this compound and incubate for 48-72 hours.
-
Fix and stain the cells, and microscopically count the number of intracellular amastigotes.
-
-
IC50 Calculation: Determine the IC50 values for both forms of the parasite.
Cytotoxicity Assay (MTT Assay)
The MTT assay is used to assess the cytotoxicity of this compound against mammalian cells.[1][2]
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, peritoneal macrophages) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Logical Relationship of this compound's Bioactivities
The following diagram illustrates the known biological activities of this compound and its selectivity profile.
Caption: Biological activity profile and selectivity of this compound.
Conclusion
This compound is a promising natural product with selective antibacterial and potent antiprotozoal activities, coupled with low cytotoxicity towards mammalian cells. The protocols outlined in these application notes provide a framework for the continued investigation of this compound and similar natural products in drug discovery and development programs. Further research into its mechanism of action and potential signaling pathway modulation is warranted to fully elucidate its therapeutic potential.
References
- 1. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ravenelin Production from Fungal Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Ravenelin from fungal fermentation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in fungal fermentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound fermentation experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | 1. Inappropriate fungal strain or loss of productivity. 2. Suboptimal fermentation medium. 3. Incorrect fermentation conditions (pH, temperature, aeration). 4. Inefficient extraction protocol. | 1. Confirm the identity and viability of your Exserohilum rostratum strain. Consider reisolation from a stock culture. 2. Systematically evaluate different carbon and nitrogen sources (see Table 1 and Table 2 for examples with related polyketides). 3. Optimize pH and temperature according to the guidelines in Table 3 and Table 4. Ensure adequate aeration for solid-state fermentation. 4. Verify the efficiency of your ethyl acetate extraction and consider alternative solvents. |
| Inconsistent this compound Yields Between Batches | 1. Variability in inoculum preparation. 2. Inhomogeneous solid-state fermentation substrate. 3. Fluctuations in incubation conditions. | 1. Standardize the age and concentration of the fungal inoculum. 2. Ensure uniform moisture content and nutrient distribution in the rice substrate. 3. Closely monitor and control temperature and humidity during fermentation. |
| Presence of Contaminating Metabolites | 1. Cross-contamination with other microorganisms. 2. Production of other secondary metabolites by the fungal strain. | 1. Maintain strict aseptic techniques throughout the fermentation process. 2. Optimize fermentation conditions to specifically favor this compound production. Consider purification of the crude extract using column chromatography. |
| Difficulty in Extracting this compound | 1. Incomplete cell lysis. 2. Poor solubility of this compound in the extraction solvent. | 1. Ensure thorough maceration of the fungal biomass before extraction. 2. Test a range of solvents with varying polarities. Ethyl acetate is a good starting point.[1] |
Frequently Asked Questions (FAQs)
Q1: Which fungal species is a known producer of this compound?
A1: Exserohilum rostratum, an endophytic fungus, has been reported to produce this compound.[1][2]
Q2: What is the general biosynthetic pathway for this compound?
A2: this compound is a polyketide, and its biosynthesis is known to be derived from acetate. The pathway involves an oxygenated benzophenone derivative as an intermediate.
Q3: How can I improve the yield of this compound?
A3: Yield improvement can be approached by optimizing fermentation conditions such as media composition, pH, and temperature. The use of elicitors or precursor feeding can also be explored. While specific data for this compound is limited, studies on other fungal polyketides provide valuable starting points for optimization (see tables below).
Q4: What are the key considerations for scaling up this compound production?
A4: For solid-state fermentation, maintaining homogeneity in terms of moisture, temperature, and aeration across the larger substrate bed is critical. Bioreactor design and process control become crucial for ensuring consistent and high yields.
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize quantitative data from studies on related fungal polyketides, offering a starting point for the optimization of this compound production.
Table 1: Effect of Carbon Source on Fungal Polyketide Yield (Analogous Data)
| Carbon Source (at 10 g/L) | Mycelial Biomass (g/L) | Antifungal Activity (% Inhibition) | Reference |
| Glucose | 2.4 | 90 | [3] |
| Fructose | 2.1 | 70 | [3] |
| Maltose | 1.9 | 70 | [3] |
| Sucrose | 1.8 | 60 | [3] |
| Lactose | 1.5 | 40 | [3] |
Data from a study on Gymnopilus spectabilis, demonstrating the impact of different carbon sources on the production of antifungal secondary metabolites.[3]
Table 2: Effect of Nitrogen Source on Fungal Polyketide Yield (Analogous Data)
| Nitrogen Source | Physcion Yield (mg/L) | Reference |
| Peptone | 28.0 | [4] |
| Yeast Extract | 25.0 | [4] |
| Tryptone | 22.5 | [4] |
| (NH₄)₂SO₄ | 18.0 | [4] |
| KNO₃ | 15.0 | [4] |
Data from a study on Aspergillus chevalieri, showing the influence of various nitrogen sources on the production of the polyketide physcion.[4]
Table 3: Influence of Initial pH on Fungal Polyketide Yield (Analogous Data)
| Initial pH | Physcion Yield (mg/L) | Reference |
| 4.0 | 20.5 | [4] |
| 5.0 | 26.0 | [4] |
| 6.0 | 35.0 | [4] |
| 6.6 | 82.0 | [4] |
| 7.0 | 30.0 | [4] |
| 8.0 | 15.0 | [4] |
Data from a study on Aspergillus chevalieri, indicating the optimal initial pH for physcion production.[4]
Table 4: Influence of Temperature on Fungal Polyketide Yield (Analogous Data)
| Temperature (°C) | Physcion Yield (mg/L) | Reference |
| 20 | 25.0 | [4] |
| 25 | 35.0 | [4] |
| 28 | 40.0 | [4] |
| 30 | 30.0 | [4] |
| 35 | 20.0 | [4] |
Data from a study on Aspergillus chevalieri, showing the optimal temperature for physcion production.[4]
Experimental Protocols
Solid-State Fermentation of Exserohilum rostratum for this compound Production
This protocol is adapted from Pinheiro et al. (2021).[1]
Materials:
-
Strain: Exserohilum rostratum
-
Substrate: Rice
-
Culture vessels: 500 mL Erlenmeyer flasks
-
Distilled water
-
Potato Dextrose Agar (PDA) plates
Procedure:
-
Substrate Preparation: Add 90 g of rice and 75 mL of distilled water to each 500 mL Erlenmeyer flask. Autoclave for 45 minutes at 121°C.
-
Inoculation: Aseptically transfer small pieces of PDA with mycelium of E. rostratum to the sterilized rice substrate.
-
Incubation: Incubate the flasks at 25°C for 28 days for colony growth.[1]
-
Harvesting: After incubation, the fungal biomass is ready for extraction.
Extraction and Isolation of this compound
This protocol is adapted from Pinheiro et al. (2021).[1]
Materials:
-
Fungal biomass from solid-state fermentation
-
Ethyl acetate
-
Rotary evaporator
-
Chromatography column (e.g., silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: Macerate the fungal biomass with ethyl acetate (e.g., 3 x 2 L).[1]
-
Concentration: Filter the solution and concentrate the ethyl acetate extract using a rotary evaporator to obtain the crude extract.[1]
-
Purification (Optional): The crude extract can be further purified by column chromatography on silica gel to isolate this compound.
-
Final Isolation: Final purification to obtain pure this compound can be achieved using preparative HPLC.[5]
Quantification of this compound by HPLC
This is a general protocol that can be adapted for the quantification of this compound.
Materials:
-
This compound standard
-
HPLC-grade methanol and water
-
Formic acid (optional)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol, filter through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A gradient of methanol and water (with or without 0.1% formic acid) can be used. A starting point could be a gradient from 10% to 90% methanol over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength for this compound (around 254 nm).[5]
-
-
Quantification: Compare the peak area of this compound in the sample to the calibration curve to determine its concentration.
Visualizations
Signaling Pathways in Fungal Secondary Metabolism
The production of secondary metabolites like this compound is tightly regulated by complex signaling networks. The Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP (cAMP) signaling pathways are two major cascades that respond to environmental cues and control the expression of biosynthetic genes in many filamentous fungi.
Caption: Generalized MAPK signaling pathway in fungi.
Caption: Generalized cAMP signaling pathway in fungi.
Experimental Workflow for Yield Improvement
A systematic approach is crucial for successfully improving this compound yield. The following workflow outlines a logical sequence of experiments.
Caption: Workflow for this compound yield improvement.
Logical Relationship: Identifying the this compound Biosynthetic Gene Cluster
Genome mining is a powerful tool to identify the genes responsible for this compound biosynthesis. The whole-genome sequence of Exserohilum rostratum can be analyzed to locate the polyketide synthase (PKS) gene and associated genes in the cluster.
Caption: Strategy for identifying the this compound BGC.
References
Overcoming low solubility of Ravenelin in aqueous solutions
Welcome to the technical support center for Ravenelin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experiments with this compound, particularly its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
A1: Yes, this is a common issue. This compound is a hydrophobic molecule and exhibits very low solubility in aqueous solutions. To effectively work with this compound in biological assays, it is often necessary to first dissolve it in an organic solvent, such as dimethyl sulfoxide (DMSO), before preparing final dilutions in your aqueous experimental medium.[1][2][3]
Q2: What is the exact aqueous solubility of this compound?
A2: Currently, there is no publicly available quantitative data (e.g., in mg/mL or µM) on the precise aqueous solubility of this compound. However, its chemical structure and the common practice of using organic solvents for its dissolution indicate poor water solubility.[1]
Q3: What organic solvents can I use to dissolve this compound?
A3: Based on available research, Dimethyl sulfoxide (DMSO) is a suitable solvent for dissolving this compound.[1][4] For many hydrophobic compounds, other organic solvents like ethanol or methanol can also be effective, though their suitability for this compound would need to be empirically determined for your specific experimental conditions.[2][5] When using any organic solvent, it is crucial to consider its potential effects on your experimental system and to include appropriate solvent controls.
Q4: What is the known signaling pathway or mechanism of action for this compound?
A4: As of now, the specific signaling pathway and the detailed molecular mechanism of action for this compound have not been fully elucidated in publicly available scientific literature. While it has demonstrated biological activities such as antiprotozoal and antibacterial effects, the precise cellular targets and pathways it modulates are still under investigation.[1][4][6]
Q5: Are there any established methods to improve the aqueous solubility of this compound for in vitro and in vivo studies?
A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[7]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly improve its aqueous solubility and bioavailability.[1][5][6][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a solid state can enhance its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can increase its surface area and, consequently, its dissolution rate and bioavailability.
The choice of method will depend on the specific requirements of your experiment, including the desired concentration, route of administration (for in vivo studies), and acceptable excipients.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of organic solvent in the final dilution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a tolerable limit for your experimental system. 3. Consider using a solubility-enhancing formulation strategy such as cyclodextrin complexation. |
| Inconsistent results in biological assays | Poor solubility leading to variable concentrations of active this compound. The organic solvent used for dissolution is affecting the biological system. | 1. Ensure complete dissolution of this compound in the organic solvent before preparing aqueous dilutions. 2. Prepare fresh dilutions for each experiment. 3. Always include a vehicle control (the final concentration of the organic solvent without this compound) in your experiments to account for any solvent effects. |
| Low bioavailability in animal studies | Poor absorption due to low aqueous solubility. | 1. Formulate this compound using techniques known to enhance bioavailability, such as creating a solid dispersion or a nanoparticle-based delivery system. 2. Explore the use of lipid-based formulations. |
Quantitative Data Summary
The following tables summarize the available biological activity data for this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Reference |
| HepG2 (Hepatocarcinoma) | MTT | > 50 | [1][4][6] |
| BALB/c Peritoneal Macrophages | MTT | 185 ± 1 | [1][4][6] |
Table 2: In Vitro Antimicrobial and Antiprotozoal Activity of this compound
| Organism | Activity Metric | Value (µM) | Reference |
| Bacillus subtilis | MIC | 7.5 | [1][4][6] |
| Staphylococcus aureus | MIC | 484 | [4] |
| Plasmodium falciparum | IC50 | 3.4 ± 0.4 | [1][6] |
| Trypanosoma cruzi (epimastigote) | IC50 | 5 ± 1 | [1][6] |
| Trypanosoma cruzi (intracellular amastigote) | IC50 | 9 ± 2 | [1][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).
-
Slowly add this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 or 1:2 (this compound:HP-β-CD) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear solution contains the this compound-HP-β-CD inclusion complex. The concentration of this compound in the complex can be determined using a suitable analytical method like HPLC.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Strategies to overcome the low aqueous solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.chemaxon.com [docs.chemaxon.com]
Troubleshooting Ravenelin purification by chromatography
Welcome to the technical support center for Ravenelin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, a xanthone produced by the endophytic fungus Exserohilum rostratum. The purification process typically involves extraction from the fungal biomass followed by one or more chromatographic steps.
Q1: My initial extraction yield of this compound is very low. What are the possible causes and solutions?
Low yields of secondary metabolites like this compound from fungal cultures are a common challenge. Several factors can contribute to this issue:
-
Suboptimal Fungal Growth and Metabolite Production: The biosynthesis of this compound is highly dependent on the specific fungal strain and culture conditions.
-
Solution: Optimize fermentation parameters such as media composition (carbon and nitrogen sources), pH, temperature, and incubation time. Experimenting with different nutrient sources may enhance the production of xanthones.
-
-
Inefficient Extraction: The choice of solvent and extraction method significantly impacts the recovery of this compound.
-
Solution: Ethyl acetate is a commonly used and effective solvent for extracting fungal metabolites like xanthones. Ensure thorough extraction by performing multiple rounds of liquid-liquid extraction. Adjusting the pH of the fungal broth prior to extraction may also improve the partitioning of this compound into the organic solvent.[1]
-
Q2: I'm observing poor separation of this compound from other compounds during column chromatography. What can I do to improve resolution?
Co-elution of impurities is a frequent problem in the purification of natural products. Fungal extracts are complex mixtures containing various secondary metabolites such as terpenes, flavonoids, and other phenolic compounds that can have similar polarities to this compound.
-
Modify the Mobile Phase:
-
For Normal-Phase Chromatography (e.g., Silica Gel): If you are using a solvent system like petroleum ether/ethyl acetate, try decreasing the proportion of the more polar solvent (ethyl acetate) or use a shallower gradient to improve separation.[1]
-
For Reversed-Phase Chromatography (e.g., C18): If using a water/methanol or water/acetonitrile system, adjusting the gradient to be less steep can enhance the resolution of closely eluting peaks.
-
-
Change the Stationary Phase: If modifying the mobile phase is not effective, consider switching to a different stationary phase. For example, if you are using silica gel (normal-phase), trying a C18 or C8 column (reversed-phase) could provide a different selectivity and better separation.[1]
-
Employ Orthogonal Separation Techniques: Utilize a secondary purification step that employs a different separation mechanism. For instance, if you initially used adsorption chromatography (silica gel), a subsequent step using size-exclusion chromatography or a different type of partition chromatography could be effective.[1]
Q3: My purified this compound appears to be degrading. How can I prevent this?
The stability of the target compound is crucial throughout the purification process.
-
Avoid Harsh pH and High Temperatures: Xanthones are generally stable compounds, but exposure to harsh acidic or basic conditions and high temperatures can lead to degradation.[2]
-
Solution: Use neutral solvents whenever possible and perform all purification steps at room temperature or below. When concentrating the extract, use a rotary evaporator at a temperature not exceeding 40°C.[1]
-
-
Minimize Exposure to Light: Some natural products are light-sensitive.
-
Solution: Protect the sample from direct light by using amber-colored vials or by wrapping the chromatography column and collection tubes in aluminum foil.
-
Q4: I'm seeing extraneous peaks in my chromatogram that are not present in the initial extract. What could be the source of these "ghost peaks"?
Ghost peaks can arise from several sources and complicate the purification process.
-
Contaminated Solvents or Equipment: Impurities in the mobile phase solvents or leaching from plastic tubing or containers can introduce contaminants.
-
Carryover from Previous Injections: Residual compounds from a previous run can elute in a subsequent analysis.
-
Sample Degradation on the Column: The stationary phase itself can sometimes catalyze the degradation of a compound.
-
Solution: Use high-purity (HPLC grade) solvents and thoroughly clean all glassware and equipment. Implement a rigorous column washing protocol between runs. To check for on-column degradation, collect the "pure" fraction and re-inject it to see if the ghost peaks reappear.
-
Data Presentation
The following table presents representative quantitative data for the purification of α- and γ-mangostin, two xanthones from mangosteen pericarp, using high-performance centrifugal partition chromatography. This data is provided as an example of the purity and yield that can be achieved for xanthone purification.[3]
| Compound | Crude Extract Injected (mg) | Purified Compound Obtained (mg) | Yield (%) | Purity (%) |
| α-mangostin | 200 | 55.4 | 86.3 | 93.6 |
| γ-mangostin | 200 | 12.4 | 76.3 | 98.4 |
Experimental Protocols
Detailed Methodology for Preparative HPLC Purification of this compound
This protocol is adapted from a published method for the final purification step of this compound from a fractionated ethyl acetate extract of Exserohilum rostratum.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, a photodiode array (PDA) detector, and a preparative scale column.
-
-
Chromatographic Conditions:
-
Column: Sunfire™ Prep C18 OBD (5 µm, 19 mm × 150 mm).
-
Mobile Phase: A gradient of Water (H₂O) and Methanol (MeOH).
-
Gradient Program: 90% H₂O / 10% MeOH to 100% MeOH over 16 minutes.
-
Flow Rate: 9.0 mL/min.
-
Injection Volume: 500 µL of the pre-fractionated sample.
-
Detection: Wavelength scanning from 210–600 nm, with monitoring at 254 nm.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound based on its retention time (approximately 6.4 minutes under these conditions) and UV-Vis spectrum.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
Caption: A generalized workflow for the purification of this compound.
References
How to address batch-to-batch variability of Ravenelin production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Ravenelin production.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound production experiments.
Problem 1: Low or No this compound Yield
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Culture Medium | 1. Verify Media Composition: Ensure all components of the growth medium are correctly weighed and dissolved. 2. Optimize Carbon Source: Test alternative carbon sources such as glucose, sucrose, or maltose at varying concentrations (e.g., 20-50 g/L).[1] 3. Optimize Nitrogen Source: Experiment with different nitrogen sources like peptone, yeast extract, or ammonium sulfate.[1] The choice of nitrogen source can significantly influence secondary metabolism.[2] | Identification of a medium that supports robust fungal growth and enhanced this compound production. |
| Incorrect Fermentation Parameters | 1. Temperature Optimization: Cultivate Exserohilum rostratum at a range of temperatures (e.g., 22-28°C) to find the optimal temperature for this compound synthesis.[3] 2. pH Control: Monitor and control the pH of the culture medium, as pH can significantly affect enzyme activity and metabolite production. The optimal pH for producing active compounds is typically between 4.5 and 7.0.[3] 3. Aeration and Agitation: Vary the agitation speed (e.g., 150-250 rpm) to ensure adequate oxygen supply, which is crucial for aerobic fermentation.[3] | Determination of the ideal physical parameters for maximizing this compound yield. |
| Poor Inoculum Quality | 1. Use Fresh Spore Suspension: Prepare a fresh spore suspension from a well-sporulated culture of E. rostratum. 2. Standardize Inoculum Size: Use a consistent and optimal inoculum size for each fermentation batch. | Improved consistency and productivity of the fermentation process. |
| Genetic Instability of the Fungal Strain | 1. Strain Re-isolation: Re-isolate the fungal strain from a single spore to ensure a genetically homogenous population. 2. Proper Strain Storage: Store the fungal culture under appropriate conditions (e.g., lyophilization or cryopreservation) to maintain its genetic integrity. | Minimized variability in this compound production due to genetic drift of the producing organism. |
Problem 2: Inconsistent this compound Yield Between Batches
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Variability in Raw Materials | 1. Quality Control of Media Components: Source all media components from a reliable supplier and perform quality control checks on each new batch. 2. Water Quality: Use distilled or deionized water to prepare all media and solutions to avoid interference from mineral content. | Reduced variability in fermentation outcomes due to inconsistent raw material quality. |
| Inconsistent Inoculum Preparation | 1. Standardize Spore Counting: Use a hemocytometer to accurately count and standardize the spore concentration in the inoculum. 2. Consistent Inoculum Age: Use an inoculum of a consistent age for each fermentation run. | More uniform initiation of fungal growth and metabolite production across different batches. |
| Fluctuations in Fermentation Conditions | 1. Calibrate Probes: Regularly calibrate pH, temperature, and dissolved oxygen probes to ensure accurate monitoring and control. 2. Maintain Consistent Parameters: Strictly adhere to the optimized fermentation parameters (temperature, pH, agitation) for every batch. | Minimized batch-to-batch variation caused by subtle changes in the fermentation environment. |
| Contamination | 1. Aseptic Technique: Reinforce strict aseptic techniques during all stages of media preparation, inoculation, and fermentation. 2. Sterilization Verification: Ensure proper sterilization of all equipment and media. | Prevention of competing microorganisms from interfering with this compound production. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistent production important?
This compound is a xanthone, a class of secondary metabolites produced by fungi, such as Exserohilum rostratum.[4][5] Xanthones are known for their diverse biological activities, and consistent production of this compound is crucial for reliable pharmacological studies and potential drug development.[6]
Q2: What is the general biosynthetic pathway for this compound?
This compound is a polyketide-derived xanthone.[7][8] Its biosynthesis in fungi originates entirely from a polyketide precursor.[7][8] The pathway involves the cyclization of the polyketide chain to form an aromatic intermediate, which is then further modified to yield the final xanthone structure. An oxygenated benzophenone derivative has been identified as an intermediate in this pathway.
Q3: What are the key regulatory pathways that control this compound production?
The production of secondary metabolites in fungi is tightly regulated by complex signaling networks. Two of the most important pathways are:
-
MAP Kinase (MAPK) Pathway: This pathway is involved in sensing and responding to various environmental stresses and can regulate the expression of genes involved in secondary metabolism.[9][10]
-
cAMP Signaling Pathway: This pathway plays a crucial role in fungal development, differentiation, and the production of secondary metabolites.[11][12] It often works in concert with the MAPK pathway to fine-tune the fungal response to environmental cues.[12]
Q4: How can I quantify the amount of this compound in my culture extracts?
A reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a buffer or acid modifier (e.g., formic acid or trifluoroacetic acid).[13][14] The detection wavelength should be set to the absorbance maximum of this compound.
Q5: What are the optimal carbon and nitrogen sources for this compound production?
The optimal carbon and nitrogen sources can vary. It is recommended to empirically test a range of sources. Generally, readily metabolizable sugars like glucose or sucrose are good starting points for carbon sources.[1] For nitrogen, complex sources like yeast extract and peptone often support robust growth and secondary metabolite production.[1] The carbon-to-nitrogen ratio is also a critical parameter to optimize.[2][15]
Experimental Protocols
Protocol 1: Cultivation of Exserohilum rostratum for this compound Production
This protocol provides a general guideline for the cultivation of E. rostratum. Optimization may be required for specific strains and fermentation systems.
1. Media Preparation (per liter):
-
Potato Dextrose Broth (PDB): 24 g
-
Yeast Extract: 5 g
-
Adjust pH to 6.0 before autoclaving.
2. Inoculum Preparation:
-
Grow E. rostratum on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until well-sporulated.[16]
-
Harvest spores by flooding the plate with sterile 0.01% Tween 20 solution and gently scraping the surface with a sterile loop.[17]
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.[17]
3. Fermentation:
-
Inoculate 100 mL of sterile PDB medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate the flasks at 25°C on a rotary shaker at 180 rpm for 14 days.[3]
4. Extraction of this compound:
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Extract the mycelium and the culture filtrate separately with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Dissolve the crude extract in a suitable solvent (e.g., methanol) for further analysis.
Protocol 2: HPLC-UV Quantification of this compound
This is a general HPLC method that can be adapted for this compound quantification.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Scan for the optimal wavelength for this compound, typically in the UV range (e.g., 254 nm or based on UV-Vis spectrum of a pure standard).
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations.
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Regulation of this compound production in fungi.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Carbon and nitrogen assimilation in relation to yield: mechanisms are the key to understanding production systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0524671A1 - Novel culture of exserohilum rostratum and processes therefrom - Google Patents [patents.google.com]
- 4. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP Signalling Pathway in Biocontrol Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of HPLC Protocol and Simultaneous Quantification of Four Free Flavonoids from Dracocephalum heterophyllum Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 16. Exserohilum rostratum: Characterization of a Cross-Kingdom Pathogen of Plants and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
Optimizing culture conditions for enhanced Ravenelin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for enhanced Ravenelin synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation, offering potential causes and solutions to enhance yield and consistency.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No this compound Yield | - Inappropriate fungal strain or loss of productivity. - Suboptimal culture medium composition. - Incorrect pH of the medium. - Inadequate temperature for growth or production. - Poor aeration or agitation. - Fermentation time is too short or too long. | - Strain Verification: Confirm the identity and viability of your fungal strain (e.g., Exserohilum rostratum). Consider reinoculating from a fresh stock culture. - Media Optimization: Systematically evaluate different carbon and nitrogen sources.[1][2][3][4][5] See Table 1 for suggested starting points. - pH Adjustment: Monitor and control the pH of the culture medium throughout the fermentation. The optimal pH for secondary metabolite production can be narrow.[6][7][8] - Temperature Control: Optimize the incubation temperature. Different temperatures may be optimal for fungal growth versus this compound production.[3][8][9][10][11][12] - Aeration & Agitation: Vary the shaking speed or aeration rate to ensure sufficient oxygen supply without causing excessive shear stress.[7][10][13][14][15][16] - Time Course Study: Harvest samples at different time points to determine the optimal fermentation duration for maximal this compound production. |
| Inconsistent this compound Production Between Batches | - Variability in inoculum preparation. - Inconsistent media preparation. - Fluctuations in environmental conditions (temperature, pH). | - Standardize Inoculum: Use a consistent method for preparing the spore suspension or mycelial inoculum, including age and concentration. - Precise Media Preparation: Ensure accurate weighing of components and thorough mixing. Use high-quality reagents. - Monitor & Control: Implement strict monitoring and control of temperature, pH, and agitation speed throughout the fermentation process. |
| Presence of Unwanted Byproducts | - Catabolite repression by readily available carbon sources. - Suboptimal precursor availability. - Expression of competing biosynthetic pathways. | - Carbon Source Regulation: Experiment with slowly metabolized carbon sources to avoid repression of secondary metabolism.[1][17] - Precursor Feeding: Supplement the medium with known precursors of the polyketide pathway. - Genetic Engineering: If possible, knockout competing biosynthetic gene clusters to redirect metabolic flux towards this compound synthesis. |
| Difficulty in Extracting and Quantifying this compound | - Inefficient extraction solvent. - Degradation of this compound during extraction. - Interference from other media components. - Lack of a proper analytical standard. | - Solvent Selection: Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, chloroform) to find the most effective one for this compound extraction. - Mild Extraction Conditions: Avoid high temperatures and extreme pH during extraction to prevent degradation. - Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering compounds before analytical quantification. - Standard Curve: Use a purified this compound standard to generate a reliable calibration curve for accurate quantification by HPLC or LC-MS. |
Frequently Asked Questions (FAQs)
1. What are the key factors influencing this compound synthesis?
The primary factors that influence the production of fungal secondary metabolites like this compound include the genetic makeup of the producing strain, the composition of the culture medium (carbon and nitrogen sources, minerals), and the physical fermentation parameters (pH, temperature, aeration, and agitation).[11][17][18][19]
2. Which fungal strains are known to produce this compound?
This compound has been isolated from various fungi, most notably from species within the genera Helminthosporium and Exserohilum, such as Exserohilum rostratum.
3. What is a good starting point for a culture medium for this compound production?
A common starting point for fungal secondary metabolite production is a potato dextrose-based medium.[20] However, optimization is crucial. Experiment with different carbon sources like glucose, sucrose, or maltose, and various nitrogen sources such as yeast extract, peptone, or ammonium salts.[1][2][3][4][5]
Table 1: Suggested Media Components for Optimization of this compound Synthesis
| Component | Examples | Typical Concentration Range | Notes |
| Carbon Source | Glucose, Sucrose, Maltose, Glycerol | 20-50 g/L | The choice of carbon source can significantly impact yield and the onset of secondary metabolism.[1][3][4] |
| Nitrogen Source | Yeast Extract, Peptone, (NH₄)₂SO₄, NaNO₃ | 5-20 g/L | Organic nitrogen sources often support robust growth and secondary metabolite production.[2][3][5] |
| Phosphate Source | KH₂PO₄, K₂HPO₄ | 1-5 g/L | Phosphate is essential for primary metabolism and can influence the switch to secondary metabolism. |
| Trace Elements | MgSO₄·7H₂O, FeSO₄·7H₂O, ZnSO₄·7H₂O | 0.1-1 g/L | Essential for enzymatic activities in biosynthetic pathways. |
4. What is the typical optimal pH and temperature for this compound production?
The optimal pH and temperature for fungal secondary metabolite production are strain-dependent. Generally, a starting pH between 5.0 and 7.0 is recommended, with an optimal temperature range of 25-30°C.[8][9][21] It is critical to experimentally determine the optima for your specific strain.
5. How do aeration and agitation affect this compound synthesis?
Aeration and agitation are critical for supplying dissolved oxygen to the culture, which is essential for the growth of aerobic fungi and for many enzymatic steps in secondary metabolite biosynthesis.[13][14][15][16] However, excessive agitation can cause shear stress, which may damage the mycelia and inhibit production. The optimal balance needs to be determined empirically for each fermentation system.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of a Culture Parameter
This protocol describes a method to determine the optimal level of a single factor (e.g., temperature) while keeping other factors constant.
-
Prepare a series of identical fermentation flasks with your baseline culture medium.
-
Inoculate each flask with the same concentration of the this compound-producing fungal strain.
-
Incubate the flasks at a range of different temperatures (e.g., 20°C, 25°C, 28°C, 30°C, 35°C), while keeping all other parameters (pH, agitation, medium composition) constant.
-
Harvest the cultures at the predetermined optimal fermentation time.
-
Extract this compound from both the mycelium and the culture broth.
-
Quantify the this compound yield using HPLC or LC-MS.
-
Plot the this compound yield against the temperature to identify the optimal temperature for production.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound.[22]
-
Sample Preparation:
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Extract this compound from the biomass using a suitable organic solvent (e.g., methanol or ethyl acetate).
-
Extract this compound from the culture broth using liquid-liquid extraction with a solvent like ethyl acetate.
-
Combine the extracts, evaporate the solvent, and redissolve the residue in a known volume of mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in your samples.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in your samples by interpolating their peak areas on the standard curve.
-
Visualizations
Caption: Experimental workflow for optimizing this compound synthesis.
Caption: Simplified biosynthetic pathway of this compound.
Caption: Signaling pathways regulating secondary metabolism.
References
- 1. Role of Carbon, Nitrogen, Phosphate and Sulfur Metabolism in Secondary Metabolism Precursor Supply in Streptomyces spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Carbon and Nitrogen Sources for Extracellular Polymeric Substances Production by Chryseobacterium indologenes MUT.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Curiouser and curiouser: progress in understanding the programming of iterative highly-reducing polyketide synthases - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00007E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Regulation and Role of Fungal Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 15. Effect of aeration and agitation on the production of mycelial biomass and exopolysaccharides in an enthomopathogenic fungus Paecilomyces sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 17. The Role of Secondary Metabolites in Fermentation • Food Safety Institute [foodsafety.institute]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. peerj.com [peerj.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Dealing with impurities in Ravenelin extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ravenelin extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: this compound, a xanthone produced by the endophytic fungus Exserohilum rostratum, is typically extracted from the fungal biomass using solvent extraction.[1][2][3] A common method involves using ethyl acetate to extract the crude this compound from the fungal culture.[1][2][3] Other methods for natural product extraction that could be adapted include maceration, percolation, and Soxhlet extraction, though these may require optimization for this compound.[4]
Q2: What types of impurities are commonly found in crude this compound extracts?
A2: Crude extracts of fungal secondary metabolites are complex mixtures.[5] Impurities can originate from the fungus itself (e.g., other secondary metabolites, lipids, pigments), the culture medium, or the extraction and purification process.[5][6] Specific impurities to consider include:
-
Related Fungal Metabolites: Fungi produce a variety of secondary metabolites, and other polyketides or related compounds may be co-extracted with this compound.[5]
-
Solvent-Related Impurities: The solvents used in the extraction can introduce impurities. For example, ethyl acetate can contain traces of water, ethanol, and acetic acid.[7]
-
Silica Gel-Related Impurities: During column chromatography, impurities can leach from the silica gel, such as metal ions, or fine silica particles can contaminate the fractions.[8]
Q3: What are the recommended methods for purifying this compound extracts?
A3: A multi-step chromatographic approach is generally employed for the purification of this compound.[1][2][3] The most commonly cited method involves:
-
Column Chromatography: The crude extract is first fractionated using column chromatography with silica gel as the stationary phase. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate-methanol system, is used to separate the components.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often with a C18 column, to yield the pure compound.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound extracts.
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after extraction. | Incomplete extraction from the fungal biomass. | Optimize the extraction solvent and method. Consider increasing the extraction time or using techniques like ultrasound-assisted extraction to improve efficiency. |
| Degradation of this compound during extraction. | This compound may be sensitive to heat or pH. Avoid prolonged exposure to high temperatures and consider using buffered solvents if instability is suspected. | |
| Significant loss of product during column chromatography. | This compound is strongly adsorbed to the silica gel. | Add a modifier to the mobile phase, such as a small amount of acetic or formic acid, to reduce strong interactions with the stationary phase. |
| The polarity of the initial mobile phase is too low, preventing elution. | Start with a slightly more polar solvent system in your gradient elution. | |
| Low recovery after preparative HPLC. | Poor solubility of the sample in the mobile phase. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase before injection. It may be necessary to use a stronger, compatible solvent to dissolve the sample initially. |
| The compound is precipitating on the column. | Reduce the sample concentration or modify the mobile phase to improve solubility. |
Poor Purity of this compound Fractions
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities during column chromatography. | The solvent system does not provide adequate separation. | Optimize the gradient elution. A shallower gradient can improve the resolution between compounds with similar polarities. |
| The column is overloaded. | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation. | |
| Presence of unknown peaks in HPLC analysis of purified fractions. | Contamination from solvents or glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned. Running a blank gradient on the HPLC can help identify system-related peaks. |
| The compound is degrading on the column. | As mentioned earlier, adding a small amount of acid to the mobile phase can sometimes prevent degradation of sensitive compounds on the silica gel. | |
| Baseline noise or drift in HPLC chromatogram. | Contaminated mobile phase or detector instability. | Filter all mobile phases and ensure proper degassing. Allow the detector lamp to warm up sufficiently. A system wash with a strong solvent may be necessary.[9][10] |
Data Presentation
Table 1: Example Purification Data for a Xanthone Derivative
The following table provides an example of the type of data that should be collected during a typical purification process for a xanthone like this compound. Actual yields and purity will vary depending on the specific experimental conditions.
| Purification Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) |
| Crude Ethyl Acetate Extract | 10.0 | 10,000 | 100 | ~5 |
| Silica Gel Column Chromatography (Fraction 3) | 2.5 | 250 | 10 | ~60 |
| Preparative HPLC (Peak 1) | 0.1 | 50 | 50 | >95 |
Note: This data is illustrative and not based on a specific experimental result for this compound.
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
-
Extraction: The fungal biomass of Exserohilum rostratum is harvested and subjected to solvent extraction with ethyl acetate. The solvent is then evaporated under reduced pressure to yield the crude extract.
-
Silica Gel Column Chromatography:
-
A glass column is packed with silica gel 60 (70-230 mesh).
-
The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.
-
The column is eluted with a gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate, and finally with increasing concentrations of methanol in ethyl acetate.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Fractions containing the target compound are pooled and the solvent is evaporated.
-
Protocol 2: Final Purification by Preparative HPLC
-
Sample Preparation: The enriched fraction from column chromatography is dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Detection: UV detector set at the appropriate wavelength for this compound (e.g., 254 nm).
-
Flow Rate: Optimized for the specific column dimensions.
-
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or evaporation under reduced pressure, to yield the pure compound.
Visualizations
Proposed Antimicrobial Mechanism of Action for Xanthones
Xanthones, the class of compounds to which this compound belongs, have been shown to exert their antimicrobial effects through multiple mechanisms. The following diagram illustrates a proposed pathway for how xanthone derivatives may act on bacterial cells.[11]
Caption: Proposed mechanism of antimicrobial action for xanthone derivatives.
General Workflow for this compound Purification
The following diagram outlines the typical experimental workflow for the isolation and purification of this compound from a fungal culture.
Caption: Experimental workflow for this compound purification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secondary metabolite profiling, growth profiles and other tools for species recognition and important Aspergillus mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of mass spectrometric dereplication in fungal secondary metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Novel xanthone antibacterials: Semi-synthesis, biological evaluation, and the action mechanisms: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsdr.org [ijsdr.org]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Ravenelin During Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ravenelin. This resource provides essential guidance on preventing the degradation of this valuable fungal secondary metabolite during storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: Based on studies of similar phenolic and xanthone compounds, the primary factors contributing to the degradation of this compound are expected to be exposure to light, elevated temperatures, high humidity, and oxidative conditions. Phenolic compounds are known to be susceptible to degradation under these conditions, which can lead to a decrease in purity and potential loss of biological activity.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, solid state at -20°C or, for extended periods, at -80°C. The container should be tightly sealed and protected from light, for example, by wrapping it in aluminum foil. For solutions, it is advisable to use a suitable, anhydrous solvent and store at low temperatures, also protected from light. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Q3: We are observing a rapid decrease in the purity of our this compound sample. What could be the cause?
A3: A rapid decrease in purity could be due to several factors. First, verify your storage conditions. Exposure to direct sunlight or high temperatures (above 4°C for solutions or room temperature for solids for extended periods) can accelerate degradation.[1] Second, consider the possibility of oxidative degradation. If the compound is not stored under an inert atmosphere, oxidation can occur. Finally, if this compound is in solution, assess the pH of the sample, as acidic or alkaline conditions can potentially lead to hydrolysis or other forms of degradation of xanthone structures.[1]
Q4: What analytical method is most suitable for monitoring the stability of this compound?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is the most appropriate technique for monitoring the stability of this compound.[1][2][3] These methods can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity over time. Coupling these techniques with mass spectrometry (MS) can further aid in the identification of any degradation products.
Q5: Are there any known degradation pathways for xanthone compounds like this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation pathways for xanthones can involve oxidation of the phenolic hydroxyl groups, leading to the formation of quinone-like structures. Hydrolysis of any glycosidic bonds (not present in this compound) or ether linkages can also occur under acidic or basic conditions. Photodegradation can lead to complex rearrangements and cleavage of the xanthone core.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/UPLC chromatogram | Sample degradation | 1. Compare the retention times of the new peaks with a freshly prepared standard of this compound. 2. Re-evaluate storage conditions (temperature, light exposure). 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and compare their chromatographic profiles to the unexpected peaks. |
| Contamination | 1. Analyze a blank sample (solvent without the analyte) to check for interfering peaks. 2. Ensure the purity of the solvents and reagents used in sample preparation and the mobile phase. | |
| Loss of biological activity of this compound | Chemical degradation | 1. Assess the purity of the this compound sample using a stability-indicating HPLC/UPLC method. 2. If degradation is confirmed, prepare fresh solutions from a properly stored solid sample. 3. Consider the compatibility of your experimental buffer or medium with this compound's stability. |
| Color change of this compound solution | Degradation or oxidation | 1. Monitor the UV-Vis spectrum of the solution over time for changes in absorbance maxima. 2. Analyze the sample by HPLC/UPLC-MS to identify potential colored degradation products. 3. Prepare solutions fresh before use and store any stock solutions under inert gas in the dark at low temperatures. |
| Inconsistent experimental results | Inconsistent sample purity | 1. Implement a routine quality control check of this compound purity before starting a new set of experiments. 2. Ensure consistent sample preparation procedures. 3. Verify that the HPLC/UPLC method is robust and validated.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M to 1.0 M hydrochloric acid.
-
Incubate the solution at room temperature or elevate the temperature to 50-60°C if no degradation is observed after a set time (e.g., 24 hours).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and neutralize it with an equivalent amount of sodium hydroxide solution.
-
Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 0.1 M to 1.0 M sodium hydroxide.
-
Follow the same incubation, sampling, and neutralization (with an equivalent amount of hydrochloric acid) steps as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of 3-30% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Monitor the degradation at various time points.
-
-
Thermal Degradation:
-
Place solid this compound in a temperature-controlled oven at a temperature higher than its recommended storage temperature (e.g., 40°C, 60°C, or 80°C).
-
For solutions, incubate at similar elevated temperatures.
-
Analyze samples at different time points.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at various time points.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC or UPLC-MS method to separate and identify potential degradation products.
Protocol 2: UPLC-MS/MS Method for the Analysis of this compound and its Degradation Products
Objective: To develop a sensitive and selective method for the separation, identification, and quantification of this compound and its potential degradation products.
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column with a particle size of ≤ 2 µm (e.g., Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.
-
MS Scan Range: m/z 100-1000.
-
MS/MS Analysis: For structural elucidation of degradation products, perform targeted MS/MS experiments on the parent ions of interest.
Visualizing Workflows and Pathways
To aid in understanding the experimental processes and potential chemical changes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Factors influencing this compound stability.
Caption: Forced degradation study workflow.
Caption: Plausible degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of FTIR Spectroscopy and HPLC Combined with Multivariate Calibration for Analysis of Xanthones in Mangosteen Extracts | MDPI [mdpi.com]
- 3. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complex NMR Landscape of Ravenelin: A Technical Guide
For researchers in natural product chemistry and drug development, elucidating the intricate molecular architecture of compounds like Ravenelin is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, yet the resulting spectra can often be complex and challenging to interpret. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the nuances of this compound's NMR data, ensuring accurate and efficient structure elucidation.
Frequently Asked Questions (FAQs)
Q1: Where can I find the reported ¹H and ¹³C NMR chemical shift data for this compound?
A1: A comprehensive set of ¹H and ¹³C NMR data for this compound, recorded in acetone-d₆, has been published and is summarized in Table 1. This data is essential for comparing with experimentally obtained spectra to confirm the compound's identity. The structure and numbering scheme of this compound are provided in Figure 1 for reference.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound with atom numbering for NMR signal assignment.
Q2: I am observing fewer proton signals than expected in my ¹H NMR spectrum of this compound. What could be the reason?
A2: This is a common issue and can arise from several factors. Firstly, hydroxyl protons (at positions 1, 4, and 8) can undergo rapid exchange with residual water in the NMR solvent, leading to broad signals that may be difficult to distinguish from the baseline. To confirm their presence, you can perform a D₂O exchange experiment. After adding a drop of D₂O to your NMR tube and re-acquiring the spectrum, the signals corresponding to the hydroxyl protons should disappear. Secondly, ensure your sample concentration is adequate, as low concentrations can lead to poor signal-to-noise ratios, making it difficult to observe all expected signals.
Q3: The aromatic region of the ¹H NMR spectrum of this compound appears complex. How can I confidently assign the aromatic protons?
A3: The aromatic region of this compound's ¹H NMR spectrum displays characteristic coupling patterns that are key to their assignment. Protons H-5 and H-7 will appear as doublets of doublets due to coupling with each other (ortho-coupling, typically 7-9 Hz) and with H-6 (meta-coupling, typically 2-3 Hz). H-6 will present as a triplet (or more accurately, a doublet of doublets with similar coupling constants). The use of 2D NMR experiments, particularly COSY (Correlation Spectroscopy), is highly recommended. In the COSY spectrum, you will observe correlations between H-5 and H-6, and between H-6 and H-7, confirming their connectivity and aiding in unambiguous assignment.
Q4: How can I assign the quaternary carbons in the ¹³C NMR spectrum of this compound?
A4: Quaternary carbons do not have directly attached protons, so they will not show correlations in an HSQC (Heteronuclear Single Quantum Coherence) spectrum. To assign these, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is indispensable. For instance, the carbonyl carbon (C-9) will show long-range correlations with protons on adjacent rings, such as H-5 and H-7. Similarly, the oxygen-bearing aromatic carbons (C-1, C-4, C-8, C-10a, and C-11a) and the carbon bearing the methyl group (C-3) can be assigned by observing their correlations with nearby protons in the HMBC spectrum.
Troubleshooting Guide
Issue 1: Signal Overlap in the Aromatic Region
-
Problem: The signals for the aromatic protons H-5, H-6, and H-7 may be close in chemical shift, leading to overlapping multiplets that are difficult to interpret.
-
Solution:
-
Higher Field Strength: If available, re-acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, potentially resolving the overlap.
-
Solvent Change: Acquiring spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃) can induce differential shifts in the proton resonances, which may resolve the overlap.
-
2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants into two different dimensions, which can help in deciphering the coupling patterns of overlapping signals.
-
Issue 2: Ambiguous HMBC Correlations
-
Problem: An HMBC correlation can arise from either a 2-bond or 3-bond coupling, which can sometimes lead to ambiguity in assigning quaternary carbons.
-
Solution:
-
Cross-reference with other 2D NMR data: Combine information from COSY, HSQC, and NOESY/ROESY experiments to build a complete picture of the molecular framework.
-
Consider Typical Coupling Constants: ³JCH correlations are generally stronger and more commonly observed than ²JCH correlations. Prioritize assignments based on expected 3-bond correlations.
-
Computational Chemistry: In highly ambiguous cases, theoretical calculation of NMR chemical shifts using DFT (Density Functional Theory) can provide valuable guidance in assigning the correct structure.
-
Data Presentation
Table 1: ¹H and ¹³C NMR Data for this compound in Acetone-d₆
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 1 | 161.9 | - | - | - |
| 2 | 108.5 | 6.53 | s | |
| 3 | 148.1 | - | - | - |
| 4 | 157.4 | - | - | - |
| 4a | 108.1 | - | - | - |
| 5 | 119.4 | 7.34 | dd | 8.4, 1.1 |
| 6 | 124.6 | 7.65 | t | 8.4 |
| 7 | 117.2 | 7.15 | dd | 8.4, 1.1 |
| 8 | 162.2 | - | - | - |
| 8a | 109.1 | - | - | - |
| 9 | 182.5 | - | - | - |
| 9a | 106.8 | - | - | - |
| 10 | 9.1 | 2.38 | s | |
| 1-OH | - | 13.51 | s | |
| 8-OH | - | 12.10 | s |
Data sourced from the supplementary material of Pina et al., Molecules 2021, 26(11), 3339.
Experimental Protocols
A standard suite of NMR experiments is required for the complete structural elucidation of this compound. The following provides a general methodology.
1. 1D ¹H NMR Spectroscopy:
-
Purpose: To identify the number and types of protons and their coupling patterns.
-
Methodology: A standard pulse-acquire experiment is used. Key parameters to optimize include the spectral width (typically 0-15 ppm for ¹H), the number of scans for adequate signal-to-noise, and the relaxation delay.
2. 1D ¹³C NMR Spectroscopy:
-
Purpose: To determine the number of unique carbon atoms in the molecule.
-
Methodology: A proton-decoupled experiment is standard. DEPTq, DEPT-135, and DEPT-90 experiments are valuable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.
3. 2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin coupling networks.
-
Methodology: The standard COSY-90 or DQF-COSY pulse sequences are used. Cross-peaks indicate protons that are coupled to each other, typically through 2-3 bonds.
4. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon correlations.
-
Methodology: This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It is essential for assigning the protonated carbons.
5. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) proton-carbon correlations.
-
Methodology: This is a key experiment for assigning quaternary carbons and piecing together the carbon skeleton by observing correlations between protons and carbons that are separated by two or three bonds.
6. 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (through-space correlations).
-
Methodology: These experiments are crucial for determining the stereochemistry and 3D conformation of the molecule. Cross-peaks indicate protons that are spatially proximate, irrespective of their bonding connectivity.
Visualizing the NMR Interpretation Workflow
The logical flow for interpreting the complex NMR spectra of this compound can be visualized as a systematic process, starting from simple 1D experiments and progressing to more complex 2D correlations to build the final molecular structure.
Caption: Workflow for the interpretation of complex NMR spectra of this compound.
Technical Support Center: Synthesis of Ravenelin and Related Xanthones
Welcome to the technical support center for the chemical synthesis of Ravenelin and its structural class, xanthones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the xanthone core of this compound?
The synthesis of the dibenzo-γ-pyrone (xanthone) scaffold, the core of this compound, is most commonly achieved via two primary routes starting from substituted phenols and benzoic acid derivatives.[1][2]
-
The Benzophenone Route: This is the most prevalent strategy.[1][3] It involves the Friedel-Crafts acylation of a phenol derivative with a substituted benzoyl chloride to form a 2,2'-dihydroxybenzophenone intermediate. This intermediate is then cyclized, typically via dehydration, to form the xanthone ring.[2]
-
The Diaryl Ether Route: This method involves an Ullmann condensation to form a 2-aryloxybenzoic acid intermediate. Subsequent intramolecular electrophilic cycloacylation closes the ring to yield the xanthone. This route is often considered when the Friedel-Crafts acylation in the benzophenone route is problematic.[1]
A general overview of these two main synthetic pathways is illustrated below.
Caption: Key Synthetic Routes to the Xanthone Scaffold.
Q2: Why is regioselectivity a major challenge in the synthesis of polysubstituted xanthones like this compound?
Regioselectivity is a critical challenge during the intramolecular cyclization of the benzophenone intermediate.[4][5] For a molecule like this compound, which has a specific substitution pattern, ensuring the pyrone ring closes at the correct position is paramount. The directing effects of the substituents on both aromatic rings of the benzophenone precursor govern the outcome. An incorrect cyclization leads to a mixture of regioisomers, which are often difficult to separate and result in a significantly lower yield of the desired product.[6]
Q3: What causes low yields in the final cyclization step to form the xanthone, and how can it be addressed?
Low yields are often attributed to harsh reaction conditions required for cyclization.[6] Classical methods use strong acids and high temperatures, which can cause decomposition of starting materials or products, especially if sensitive functional groups are present.
Troubleshooting Steps:
-
Milder Reagents: Explore alternative cyclization agents. For instance, using PPh₃/CCl₄ has been reported as a milder method for cyclizing benzophenones.[1]
-
Temperature Screening: Perform the reaction at the lowest effective temperature to minimize decomposition.
-
Protecting Groups: Ensure that hydroxyl groups not involved in the cyclization are appropriately protected to prevent side reactions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of a this compound-type xanthone.
Problem 1: Low Yield and/or Mixture of Isomers in Friedel-Crafts Acylation
The Friedel-Crafts acylation to form the benzophenone intermediate is often a source of difficulty.
| Symptom | Potential Cause | Suggested Solution |
| Low to no product formation | 1. Deactivated aromatic ring due to electron-withdrawing groups. 2. Steric hindrance near the reaction site. | 1. Use a stronger Lewis acid (e.g., AlCl₃ instead of ZnCl₂). 2. Consider an alternative strategy, such as a Fries rearrangement or a directed ortho-lithiation followed by reaction with a benzaldehyde.[1] |
| Formation of multiple regioisomers | Poor regiocontrol due to multiple activated positions on the phenol ring. | 1. Employ a bulky Lewis acid to sterically direct acylation to the least hindered position. 2. Use a protecting group to block more reactive sites, perform the acylation, and then deprotect. |
| Product decomposition | Reaction conditions are too harsh for the substrates. | 1. Screen milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration. |
Problem 2: Failure or Low Yield of the Benzophenone Cyclization Step
The final ring-closing step is critical and often requires optimization.
| Symptom | Potential Cause | Suggested Solution |
| Starting material recovered | The cyclization conditions are not sufficiently activating. | 1. Switch to a stronger dehydrating agent. Eaton's reagent (P₂O₅ in MeSO₃H) is often more effective than traditional ZnCl₂/POCl₃ mixtures.[7] 2. Increase the reaction temperature incrementally. |
| Complex mixture of byproducts | Decomposition of the substrate or product under harsh acidic conditions. | 1. If using Eaton's reagent, ensure the reaction is not overheated. 2. Attempt an alternative, non-acidic cyclization method, such as a palladium-catalyzed annulation if suitable precursors are available.[3] |
| Formation of an unwanted regioisomer | The kinetic or thermodynamic product is not the desired one. The cyclization occurred at an alternative hydroxyl group. | 1. This is a fundamental challenge. The benzophenone precursor must be redesigned. Strategically place protecting groups to ensure only the desired hydroxyl groups can participate in the cyclization. |
The following decision tree provides a logical workflow for troubleshooting the critical cyclization step.
Caption: Troubleshooting Workflow for Xanthone Cyclization.
Data Presentation: Comparison of Cyclization Conditions
Yields for xanthone synthesis are highly dependent on the substrates and the reaction conditions. The table below summarizes typical conditions used for the critical cyclization step of 2,2'-dihydroxybenzophenones.
| Reagent/Method | Typical Conditions | Advantages | Limitations | Reported Yields |
| Grover, Shah, Shah (GSS) | ZnCl₂ / POCl₃, heat | One-pot from salicylic acid and phenol | Often requires harsh conditions, low yields for complex substrates. | Variable (30-70%) |
| Cyclodehydration | Acetic Anhydride, heat | Simple, readily available reagent | Drastic conditions, may not be suitable for sensitive substrates. | Moderate |
| Eaton's Reagent | P₂O₅ in MeSO₃H, 60-100 °C | Highly efficient, often gives higher yields than GSS.[7] | Strongly acidic, can cause side reactions if not controlled. | Good to Excellent (60-95%)[7] |
| PPh₃/CCl₄ | Reflux in CCl₄ | Milder, non-acidic conditions | Use of chlorinated solvents.[1] | Good (Reported ~70-80%) |
| Pd-catalyzed Annulation | Pd catalyst, base, ligand | Milder conditions, good functional group tolerance | Requires specifically functionalized precursors (e.g., 1,2-dibromoarenes).[3] | Moderate (33-63%)[3] |
Experimental Protocols
Key Experiment: Cyclization of a 2,2'-Dihydroxybenzophenone using Eaton's Reagent
This protocol is a representative procedure for the key ring-closing step to form the xanthone scaffold, adapted from methodologies reported for its efficiency.[7]
Objective: To synthesize a substituted xanthone from its corresponding 2,2'-dihydroxybenzophenone precursor via acid-catalyzed cyclodehydration.
Materials:
-
Substituted 2,2'-dihydroxybenzophenone (1.0 equiv)
-
Eaton's Reagent (7.7 wt. % P₂O₅ in methanesulfonic acid) (10-20 vol equiv)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2,2'-dihydroxybenzophenone (1.0 equiv).
-
Addition of Reagent: Add Eaton's Reagent (10-20 volumes relative to the substrate) to the flask via syringe.
-
Heating: Stir the resulting solution at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and saturated NaHCO₃ solution to neutralize the acid. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure xanthone product.
The general workflow for this experimental protocol is visualized below.
Caption: General Workflow for a Lab-Scale Xanthone Synthesis.
References
- 1. sigarra.up.pt [sigarra.up.pt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 5. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of Ravenelin's Biological Activity
Welcome to the technical support center for researchers working with Ravenelin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of this promising natural product.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound, a xanthone isolated from the endophytic fungus Exserohilum rostratum, has demonstrated a range of biological activities. Primarily, it shows notable antiprotozoal activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Plasmodium falciparum (a causative agent of malaria).[1][2] It also exhibits antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[2]
Q2: Does this compound show any baseline selectivity?
Yes, studies have indicated that this compound possesses a degree of selectivity for parasitic cells over mammalian cells.[1][2] For instance, it has shown low cytotoxic effects on HepG2 (human liver cancer cell line) and peritoneal macrophages at concentrations where it is effective against parasites, resulting in favorable selectivity indices (SI).[1][3] An SI value greater than 10 is generally considered an indicator that the observed biological efficacy is not due to general cytotoxicity.[2]
Q3: What is the suspected mechanism of action for this compound?
While the precise molecular target of this compound has not been definitively identified, its chemical class (xanthones) provides clues. Xanthone derivatives have been reported to exert their effects through various mechanisms, including the inhibition of protein kinases and topoisomerases.[4][5][6] These enzymes are crucial for cell signaling, proliferation, and survival in both host and pathogenic cells. It is plausible that this compound's activity stems from its interaction with one or more of these key cellular components.
Q4: How can the selectivity of a compound like this compound be improved?
Improving selectivity is a central challenge in drug development. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and assessing the impact on both target (e.g., parasite) and off-target (e.g., mammalian cell) activity.
-
Target Identification: Identifying the specific molecular target(s) of this compound within the parasite. This allows for more rational drug design to enhance binding to the parasite target while minimizing interaction with host cell counterparts.
-
Formulation and Delivery: Developing targeted delivery systems that concentrate the compound at the site of infection, thereby reducing systemic exposure and off-target effects.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments to improve this compound's selectivity.
Problem 1: High cytotoxicity in mammalian cell lines, masking the selective antiparasitic effect.
-
Possible Cause: The concentration range being tested is too high, leading to generalized toxicity.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wider range of this compound concentrations on both your parasite and mammalian cell lines. This will help you determine the therapeutic window where you see maximal parasite killing with minimal host cell toxicity.
-
Shorten the incubation time: For initial screens, a shorter incubation period may reveal a selective effect that is masked by cytotoxicity over longer periods.
-
Use a less sensitive mammalian cell line: If possible, use a more robust cell line for initial cytotoxicity screening to identify derivatives with a potentially wider therapeutic window.
-
Problem 2: A synthesized derivative of this compound shows reduced antiparasitic activity.
-
Possible Cause: The chemical modification has altered a key pharmacophore required for binding to the parasitic target.
-
Troubleshooting Steps:
-
Review your SAR data: Analyze the structural changes made and correlate them with the observed activity. Are there specific functional groups that appear essential for activity?
-
Consider steric hindrance: The modification may be sterically blocking the active site of the target.
-
Evaluate compound stability and solubility: The new derivative may be less stable or soluble in the assay medium, leading to a lower effective concentration.
-
Problem 3: Difficulty in identifying the molecular target of this compound.
-
Possible Cause: this compound may have multiple targets, or it may bind with low affinity, making target identification challenging.
-
Troubleshooting Steps:
-
Affinity chromatography: Immobilize a this compound derivative on a solid support and use it to "pull down" binding partners from parasite lysate.
-
Computational studies: Use molecular docking to predict potential binding partners for this compound based on the crystal structures of known parasite proteins (e.g., kinases, topoisomerases).
-
Activity-based protein profiling (ABPP): Employ chemical probes that mimic this compound to covalently label its target proteins in a complex biological sample.
-
Data Presentation
Table 1: Summary of this compound's Biological Activity
| Organism/Cell Line | Assay Type | Measured Parameter | Value | Reference |
| Plasmodium falciparum | Antiplasmodial Assay | IC50 | 3.4 ± 0.4 µM | [1][2] |
| Trypanosoma cruzi (epimastigote) | Trypanocidal Assay | IC50 | 5 ± 1 µM | [1][2] |
| Trypanosoma cruzi (amastigote) | Trypanocidal Assay | IC50 | 9 ± 2 µM | [1][2] |
| Bacillus subtilis | Antibacterial Assay | MIC | 7.5 µM | [2] |
| Staphylococcus aureus | Antibacterial Assay | MIC | 484 µM | [2] |
| HepG2 (human liver cancer cells) | Cytotoxicity Assay | CC50 | > 50 µM | [1][3] |
| Peritoneal macrophages (mouse) | Cytotoxicity Assay | CC50 | 185 ± 1 µM | [1][3] |
Table 2: Selectivity Indices (SI) for this compound
| Parasite | Mammalian Cell Line | SI (CC50/IC50) | Reference |
| Plasmodium falciparum | HepG2 | > 15 | [3] |
| Trypanosoma cruzi (amastigote) | Peritoneal macrophages | 21 | [3] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to assess the effect of this compound and its derivatives on the viability of mammalian cells.
Materials:
-
96-well microtiter plates
-
Mammalian cell line of choice (e.g., HepG2, Vero cells)
-
Complete cell culture medium
-
This compound/derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with your chosen mammalian cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of your this compound compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a positive control for viability.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration that reduces cell viability by 50%).
SYBR Green I-based Antiplasmodial Assay
This assay is used to determine the inhibitory effect of this compound on the growth of Plasmodium falciparum.
Materials:
-
96-well microtiter plates
-
P. falciparum culture (synchronized to the ring stage)
-
Complete RPMI 1640 medium with human serum
-
This compound/derivative stock solution (in DMSO)
-
SYBR Green I dye
-
Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence microplate reader
Procedure:
-
Add serial dilutions of your this compound compounds to the wells of a 96-well plate.
-
Add the synchronized P. falciparum culture (1-2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Prepare the SYBR Green I lysis buffer.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the percentage of parasite growth inhibition relative to the untreated control and determine the IC50 value.
In Vitro Trypanocidal Assay against Trypanosoma cruzi Amastigotes
This protocol assesses the efficacy of this compound against the intracellular, replicative form of T. cruzi.
Materials:
-
96-well microtiter plates
-
Vero cells (or another suitable host cell line)
-
T. cruzi trypomastigotes
-
Complete RPMI 1640 medium
-
This compound/derivative stock solution (in DMSO)
-
Resazurin solution (0.15 mg/mL in PBS)
-
Fluorescence microplate reader
Procedure:
-
Seed Vero cells in 96-well plates and allow them to adhere overnight.
-
Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1.
-
Incubate for 24 hours to allow for parasite invasion and transformation into amastigotes.
-
Wash the wells with medium to remove any remaining extracellular trypomastigotes.
-
Add fresh medium containing serial dilutions of your this compound compounds.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of resazurin solution to each well and incubate for 4-6 hours.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Calculate the percentage of amastigote growth inhibition and determine the IC50 value.
Visualizations
Caption: Workflow for improving this compound's selectivity.
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Logical relationship for lead compound identification.
References
- 1. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking studies on some derivatives of zanthone as potential anticancer agents [ijnc.ir]
- 3. Inhibition of protein kinase C by synthetic xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New benzoxanthone derivatives as topoisomerase inhibitors and DNA cross-linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new xanthone analogues and their biological activity test--cytotoxicity, topoisomerase II inhibition, and DNA cross-linking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of Ravenelin in therapeutic applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with ravenelin, focusing on minimizing cytotoxicity in therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound against mammalian cell lines?
A1: this compound has demonstrated low cytotoxicity against certain mammalian cell lines in preclinical studies. Specifically, its cytotoxic concentration (CC50) was found to be greater than 50 µM in hepatocarcinoma (HepG2) cells and 185 µM in BALB/c peritoneal macrophages.[1][2] This suggests a favorable selectivity index for its potential therapeutic uses, as these concentrations are significantly higher than its effective concentrations against various protozoa and bacteria.[1][2][3]
Q2: My results show higher than expected cytotoxicity. What are the possible reasons?
A2: Higher than expected cytotoxicity can stem from several factors:
-
Compound Purity: Impurities in the this compound sample could contribute to toxicity. Ensure the compound is of high purity.
-
Cell Line Sensitivity: The cell line used in your experiment may be more sensitive to this compound than those previously reported (HepG2 and BALB/c macrophages). It is crucial to establish a dose-response curve for each new cell line.
-
Experimental Conditions: Factors such as cell density, incubation time, and solvent concentration can influence cytotoxicity results. Refer to the troubleshooting guide for more details.
-
Assay-Specific Interference: The chosen cytotoxicity assay may be susceptible to interference from this compound. Consider using an orthogonal method to confirm your results.
Q3: What strategies can be employed to minimize the cytotoxicity of this compound?
A3: While this compound exhibits low inherent cytotoxicity, several general strategies for reducing the toxicity of natural products could be explored for its therapeutic development:
-
Prodrug Formulation: this compound could be chemically modified into an inactive prodrug that is converted to the active form at the target site. This can reduce systemic toxicity.
-
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles can control its release, improve its pharmacokinetic profile, and potentially reduce off-target effects.[4][5][6][7][8]* Structural Modification/Analog Synthesis: Creating derivatives of this compound may lead to compounds with an improved therapeutic index (higher efficacy and lower toxicity).
Q4: Which signaling pathways are typically involved in drug-induced cytotoxicity?
A4: While the specific signaling pathways affected by high concentrations of this compound in mammalian cells are not yet fully elucidated, drug-induced cytotoxicity often involves the activation of apoptosis (programmed cell death) or necrosis. Key signaling pathways implicated in these processes include:
-
Mitochondrial (Intrinsic) Apoptosis Pathway: Many cytotoxic drugs induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspases. [9][10]* Death Receptor (Extrinsic) Apoptosis Pathway: Some compounds can activate death receptors on the cell surface, triggering a caspase cascade.
-
c-Jun N-terminal Kinase (JNK) Pathway: Sustained activation of the JNK pathway is a critical mediator of cell death in response to cellular stress, including that induced by some drugs. [11][12]* Oxidative Stress Pathways: The generation of reactive oxygen species (ROS) can damage cellular components and trigger cell death. [10] Further research is needed to determine which, if any, of these pathways are relevant to this compound's effects at cytotoxic concentrations.
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity Assay Results
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile medium. |
| Low signal-to-noise ratio | - Suboptimal cell number- Incorrect assay incubation time | - Titrate the cell number to find the linear range of the assay.- Optimize the incubation time with the cytotoxic agent. |
| Assay interference | - this compound interferes with the assay chemistry (e.g., colorimetric readout) | - Run appropriate controls, including this compound in cell-free media.- Confirm results with an alternative cytotoxicity assay (e.g., LDH release if using MTT). |
Guide 2: Unexpectedly High Cytotoxicity in a New Cell Line
| Issue | Potential Cause | Recommended Solution |
| Cell line is highly sensitive to this compound | - Cell-specific metabolic pathways or target expression | - Perform a dose-response study to determine the IC50 for the new cell line.- Compare the IC50 to that of less sensitive cell lines to understand the therapeutic window. |
| Off-target effects | - At higher concentrations, this compound may have off-target effects not observed in previous studies. | - Investigate the mechanism of cell death (apoptosis vs. necrosis) in the sensitive cell line.- Explore potential molecular targets in the sensitive cell line. |
Data Presentation
Table 1: Summary of this compound Cytotoxicity Data
| Cell Line | Cell Type | Assay | CC50 (µM) | Selectivity Index (SI) | Reference |
| HepG2 | Human Hepatocarcinoma | MTT | > 50 | > 15 (vs. P. falciparum) | [1][2] |
| BALB/c Peritoneal Macrophages | Murine Macrophages | MTT | 185 | 21 (vs. T. cruzi) | [1][2] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [13][14][15] Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. [16]4. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. [13]Mix gently on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the release of LDH from damaged cells into the culture medium. [17] Materials:
-
This compound stock solution
-
96-well plates
-
Complete cell culture medium (low serum recommended to reduce background)
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for untreated controls (spontaneous LDH release) and maximum LDH release (cells treated with lysis buffer).
-
Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [18][19]5. Stop Reaction: Add the stop solution (e.g., 50 µL) to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm). [19][20]7. Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prodrug-based nanoparticulate drug delivery strategies for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox-Responsive Lipidic Prodrug Nano-Delivery System Improves Antitumor Effect of Curcumin Derivative C210 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ synthesis of degradable polymer prodrug nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Anticancer nano-prodrugs with drug release triggered by intracellular dissolution and hydrogen peroxide response - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Drug-induced death signaling strategy rapidly predicts cancer response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. evotec.com [evotec.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. atcc.org [atcc.org]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
- 20. tiarisbiosciences.com [tiarisbiosciences.com]
Technical Support Center: Scaling Up Ravenelin Production for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Ravenelin for preclinical studies. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
This compound is a fungal secondary metabolite belonging to the xanthone class of compounds. It has demonstrated notable antiprotozoal and antibacterial activities, making it a candidate for further drug development.[1][2] The primary producing organism cited in the literature is the endophytic fungus Exserohilum rostratum.[1][2]
Q2: What is a realistic target yield for this compound production?
Published laboratory-scale experiments using solid-state fermentation of Exserohilum rostratum on a rice medium have reported the isolation of 25 mg of this compound from 22.5 g of crude ethyl acetate extract.[3] While this provides a benchmark, yields can vary significantly based on the fungal strain, culture conditions, and extraction efficiency. Optimization of the fermentation and extraction processes is crucial for improving the final yield.
Q3: How much this compound is required for preclinical studies?
The quantity of a natural product required for preclinical studies varies depending on the specific study. Early-stage in vivo efficacy and ADME (absorption, distribution, metabolism, and excretion) studies may require milligram quantities. As development progresses to IND-enabling toxicology studies in two animal species (typically a rodent and a non-rodent), gram quantities are often necessary.[4]
Troubleshooting Guides
Low this compound Yield
Problem: My Exserohilum rostratum culture is growing well (high biomass), but the this compound yield is low.
-
Possible Cause 1: Suboptimal Fermentation Conditions. Secondary metabolite production is often triggered by specific nutritional cues or environmental stress. The ideal conditions for biomass growth may not be optimal for this compound production.
-
Solution: Systematically optimize fermentation parameters. This includes the carbon-to-nitrogen ratio of the medium, moisture content, temperature, pH, and aeration. For solid-state fermentation, a moisture content of 40-70% and a temperature between 25-30°C are generally good starting points for fungal cultures.
-
-
Possible Cause 2: Incorrect Harvest Time. this compound, as a secondary metabolite, is typically produced during the stationary phase of fungal growth.
-
Solution: Perform a time-course study to determine the optimal harvest time for maximizing this compound production. This involves setting up multiple parallel cultures and harvesting them at different time points for analysis.
-
-
Possible Cause 3: Inefficient Extraction. The extraction process may not be efficiently recovering the this compound from the fungal biomass and substrate.
-
Solution: Ensure thorough extraction by using an appropriate solvent (ethyl acetate has been shown to be effective) and a sufficient solvent-to-solid ratio. Multiple extraction cycles may be necessary. Sonication or other cell disruption techniques can also improve extraction efficiency.
-
Problem: Inconsistent this compound yields between batches.
-
Possible Cause: Inconsistent Inoculum. The age, viability, and size of the fungal inoculum can significantly impact fermentation performance.
-
Solution: Standardize the inoculum preparation procedure. This includes using a consistent source of spores or mycelial fragments, controlling the age of the seed culture, and ensuring a uniform inoculation density across all batches.
-
Purification Challenges
Problem: Difficulty in separating this compound from other co-extracted compounds.
-
Possible Cause: Inadequate Chromatographic Resolution. The chosen chromatography method may not be providing sufficient separation of this compound from impurities with similar chemical properties.
-
Solution: Optimize the purification protocol. This may involve using a multi-step purification strategy, such as initial fractionation by column chromatography followed by a final polishing step using preparative High-Performance Liquid Chromatography (HPLC). Experiment with different solvent systems and stationary phases to improve resolution. For xanthones, reversed-phase columns (e.g., C18) with gradients of water and acetonitrile or methanol are commonly used.[5][6][7]
-
Data Presentation
Table 1: Estimated this compound Requirements for Preclinical Studies
| Preclinical Study Stage | Estimated Quantity of this compound Required | Purity Recommendation |
| In vitro screening (e.g., MIC, IC50) | 10 - 100 mg | >95% |
| Early in vivo efficacy studies (rodent) | 100 mg - 1 g | >95% |
| Dose-range finding toxicology (rodent) | 1 - 5 g | >98% |
| IND-enabling toxicology (rodent & non-rodent) | 5 - 50 g | >98% |
Table 2: Comparison of Fermentation Parameters for Fungal Secondary Metabolite Production
| Parameter | Initial Conditions (Lab-Scale) | Optimized Conditions (Scaled-Up) |
| Substrate | Rice | Rice with nutrient supplementation (e.g., yeast extract, peptone) |
| Moisture Content | 50-60% | Optimized based on water activity for maximal production |
| Temperature | 25°C | 25-28°C (with monitoring to prevent overheating) |
| pH | Not controlled | Maintained between 5.0-6.0 |
| Aeration | Passive diffusion | Forced aeration with humidified air |
| Inoculum | Mycelial plugs from agar plate | Standardized spore suspension or liquid seed culture |
| Harvest Time | 28 days | Determined by time-course analysis (typically 21-35 days) |
Experimental Protocols
Protocol 1: Scaled-Up Solid-State Fermentation of Exserohilum rostratum
-
Substrate Preparation:
-
For each fermentation tray, use 1 kg of long-grain white rice.
-
Add 1.5 L of a nutrient solution containing 5 g/L yeast extract and 2 g/L peptone.
-
Mix thoroughly to ensure even moisture distribution.
-
Autoclave at 121°C for 45 minutes.
-
-
Inoculation:
-
Prepare a spore suspension of E. rostratum from a 14-day old culture on potato dextrose agar (PDA) in sterile water containing 0.05% Tween 80.
-
Adjust the spore concentration to approximately 1 x 10^7 spores/mL.
-
Inoculate each tray with 100 mL of the spore suspension and mix under sterile conditions.
-
-
Incubation:
-
Incubate the trays at 25°C in a temperature and humidity-controlled chamber for 28 days.
-
Ensure adequate aeration to prevent anaerobic conditions.
-
-
Harvesting:
-
After the incubation period, dry the fermented rice substrate at 40°C until a constant weight is achieved.
-
Grind the dried material to a fine powder.
-
Protocol 2: Extraction and Purification of this compound
-
Extraction:
-
Macerate 1 kg of the powdered fermented substrate with 5 L of ethyl acetate for 24 hours at room temperature with occasional agitation.
-
Filter the mixture and repeat the extraction process two more times with fresh solvent.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel.
-
Pack a silica gel column with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Apply the adsorbed extract to the top of the column and elute with the solvent gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the this compound-containing fractions and concentrate them.
-
Further purify the enriched fraction using a preparative reversed-phase HPLC system with a C18 column.
-
Use a gradient of water (with 0.1% formic acid) and methanol as the mobile phase.[5][6][7]
-
Collect the peak corresponding to this compound and verify its purity using analytical HPLC and confirm its identity by mass spectrometry and NMR.
-
Mandatory Visualizations
Caption: Simplified fungal xanthone biosynthesis pathway leading to this compound.
Caption: Experimental workflow for this compound production and purification.
Caption: Logical workflow for troubleshooting low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fast and efficient preparative method for separation and purification of main bioactive xanthones from the waste of <i>Garcinia mangostana</i> L. by high-speed countercurrent chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. technosaurus.co.jp [technosaurus.co.jp]
Technical Support Center: Addressing Microbial Resistance to Ravenelin
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating microbial resistance to Ravenelin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antimicrobial activity?
A1: this compound is a natural compound, specifically a xanthone, isolated from the endophytic fungus Exserohilum rostratum.[1][2] It has demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[2] It has also shown antiprotozoal activity against Trypanosoma cruzi and Plasmodium falciparum.[2]
Q2: Are there any known microbial resistance mechanisms to this compound?
A2: Currently, there is no specific, documented evidence of microbes developing resistance to this compound in clinical or laboratory settings. However, based on the known mechanisms of action for similar compounds (xanthones), we can anticipate potential resistance pathways. Research suggests that xanthones can act as efflux pump inhibitors and also interfere with biofilm formation.[3][4][5][6] Therefore, it is plausible that microbes could develop resistance to this compound through the upregulation of efflux pumps or by altering their biofilm structure.
Q3: What are the likely or potential mechanisms of resistance to this compound that I should investigate?
A3: Based on general microbial resistance strategies and the nature of related compounds, the primary potential resistance mechanisms to investigate are:
-
Increased Efflux: Microbes may develop or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular target.
-
Target Modification: If this compound acts on a specific intracellular target (e.g., an enzyme or protein), mutations in the gene encoding this target could reduce this compound's binding affinity, rendering it less effective.
-
Enzymatic Inactivation: Microbes might produce enzymes that chemically modify or degrade this compound, inactivating the compound.
-
Biofilm Formation: Bacteria embedded in a biofilm matrix can exhibit increased resistance.[7] Alterations in the composition or structure of the biofilm could limit this compound's penetration.
Q4: My Minimum Inhibitory Concentration (MIC) assay results for this compound are inconsistent. What are the common causes?
A4: Inconsistent MIC results can arise from several factors. Common issues include problems with the preparation of the this compound stock solution, such as precipitation, inaccuracies in serial dilutions, or degradation of the compound. Variability in the inoculum density is another frequent cause. Additionally, the inherent biological variability of the microorganism can contribute to differing results. For a detailed guide on troubleshooting MIC assays, please refer to the Troubleshooting Guides section.[8][9][10]
Q5: I suspect the microbial strain I am working with is pumping this compound out of the cell. How can I test for this?
A5: You can investigate efflux pump activity using several methods. A common approach is to perform an efflux pump assay using a fluorescent dye like ethidium bromide. You can compare the accumulation and efflux of the dye in your potentially resistant strain versus a susceptible control strain. A detailed protocol for this is provided in the Experimental Protocols section.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Question: My MIC values for this compound vary significantly between replicates and experiments. What should I do?
Answer:
| Potential Cause | Observation | Recommended Action |
| This compound Precipitation | A cloudy or crystalline precipitate is visible in the wells, especially at higher concentrations. | This compound is a natural product with potentially low aqueous solubility. Ensure your solvent (e.g., DMSO) concentration is consistent and does not exceed a level that affects microbial growth (typically <1%). Prepare fresh stock solutions for each experiment. Visually inspect the wells for precipitation before and after incubation.[9] |
| Inoculum Density | Growth in control wells is too rapid or too slow. Zone sizes in a disk diffusion assay are inconsistent. | Standardize your inoculum to a 0.5 McFarland standard. Prepare the inoculum from a fresh culture in the logarithmic growth phase. Ensure thorough vortexing before adding to the wells to prevent bacterial clumping.[8] |
| Media Incompatibility | MIC values are consistently high, or the compound appears to be inactive. | Components in the broth medium may interact with this compound. Test the solubility and stability of this compound in your chosen medium over the incubation period. Consider using a different standard medium if interactions are suspected. |
| Incubation Conditions | Inconsistent growth patterns across the plate. | Use a calibrated incubator at 35°C ± 2°C for 16-20 hours. Avoid stacking plates to ensure uniform heat distribution.[8] |
Issue 2: Inconsistent Results in Biofilm Assays
Question: I am testing this compound's effect on biofilm formation, but my results are not reproducible. What could be the problem?
Answer:
| Potential Cause | Observation | Recommended Action |
| Inconsistent Pipetting | High variability between replicate wells. | Use calibrated pipettes and ensure consistent technique, especially during washing steps. Gentle and consistent washing is crucial to avoid dislodging the biofilm.[11] |
| Edge Effects | Wells on the perimeter of the plate show different biofilm growth compared to inner wells. | Avoid using the outer wells of the 96-well plate for quantification, as they are more susceptible to evaporation. Fill the outer wells with sterile water or media to create a humidified chamber.[11][12] |
| Poor Biofilm Formation in Controls | The negative control (no this compound) shows weak or patchy biofilm. | Ensure you are using a known biofilm-forming strain as a positive control. Optimize growth conditions (media, incubation time) for robust biofilm formation.[11] |
| Staining Issues | Crystal violet staining is uneven or background staining is high. | Ensure the biofilm is properly fixed before staining. After staining, wash the wells thoroughly but gently to remove excess dye. Ensure the solubilizing agent (e.g., ethanol or acetic acid) completely dissolves the dye from the biofilm.[12] |
Issue 3: Difficulty in Identifying the Mechanism of Resistance
Question: I have a this compound-resistant microbial strain, but I am unsure how to determine the resistance mechanism. What is a logical workflow?
Answer:
A systematic approach is recommended to elucidate the resistance mechanism. The following diagram outlines a logical workflow for investigating potential resistance mechanisms to this compound.
Caption: Workflow for investigating this compound resistance mechanisms.
Quantitative Data Summary
The following table summarizes the available quantitative data on the antimicrobial activity of this compound.
| Microorganism | Assay Type | Metric | Concentration (µM) | Concentration (µg/mL) |
| Bacillus subtilis | Broth Microdilution | MIC | 7.5 | 1.95 |
| Staphylococcus aureus | Broth Microdilution | MIC | 484 | 125 |
| Gram-negative strains | Broth Microdilution | MIC | >1000 | >258.23 |
| Trypanosoma cruzi (epimastigote) | - | IC50 | 5 ± 1 | - |
| Trypanosoma cruzi (amastigote) | - | IC50 | 9 ± 2 | - |
| Plasmodium falciparum | SYBR Green I | IC50 | 3.4 ± 0.4 | - |
Data sourced from Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum.[1][2]
Experimental Protocols
Protocol 1: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity
Objective: To qualitatively assess the efflux pump activity in a microbial strain.
Principle: This method relies on the ability of efflux pumps to expel the fluorescent dye ethidium bromide (EtBr). Strains with higher efflux activity will show less fluorescence at higher concentrations of EtBr.[4][6][13][14]
Materials:
-
Tryptic Soy Agar (TSA) or other suitable agar
-
Ethidium bromide (EtBr) stock solution
-
Sterile Petri dishes
-
Microbial cultures (test strain and a susceptible control)
-
UV transilluminator
Procedure:
-
Prepare TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL).
-
From an overnight culture, prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Using a sterile swab, streak the test strain and the control strain on the EtBr-containing plates in a "cartwheel" pattern, with streaks radiating from the center.
-
Incubate the plates at 37°C for 16-24 hours.
-
Visualize the plates under a UV transilluminator.
-
Record the minimum concentration of EtBr at which fluorescence is observed for each strain. A strain with higher efflux activity will require a higher concentration of EtBr to show fluorescence.
Caption: Workflow for the Ethidium Bromide-Agar Cartwheel assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound binds to a specific target protein within the cell.
Principle: Ligand binding can stabilize a protein against thermal denaturation. CETSA measures the amount of soluble protein remaining after heat treatment. An increase in the melting temperature of a protein in the presence of a compound suggests direct binding.[3][5][7][8][15][16][17][18]
Materials:
-
Cell culture of the microbe of interest
-
This compound solution
-
Lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody specific to the putative target protein
Procedure:
-
Treat the microbial cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures in a thermocycler for a defined time (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the specific target protein in the supernatant by Western blotting.
-
An increase in the amount of soluble target protein at higher temperatures in the this compound-treated samples compared to the control indicates stabilization and therefore binding.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrr.com [ijcrr.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 12. How to interpret resistance tests | HIV i-Base [i-base.info]
- 13. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Refining analytical methods for accurate Ravenelin quantification
Welcome to the technical support center for refining analytical methods for the accurate quantification of Ravenelin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a xanthone-type mycotoxin produced by various fungi, including species like Exserohilum rostratum and Alternaria.[1][2] Accurate quantification of this compound is crucial for toxicological studies, understanding its role in fungal pathogenesis, and for quality control in drug development processes where it might be a contaminant or a lead compound.[1][2]
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for quantifying this compound.[3][4] HPLC-UV offers a good balance of sensitivity and accessibility, while LC-MS provides higher sensitivity and selectivity, which is particularly useful for complex matrices.[3][5]
Q3: Are there commercially available certified reference materials (CRMs) for this compound?
A3: The availability of a specific CRM for this compound can be limited. It is recommended to check with major suppliers of analytical standards. If a CRM is not available, researchers may need to isolate and purify this compound and determine its concentration using techniques like quantitative NMR (qNMR) with a certified internal standard.[6][7][8]
Q4: What are the typical storage conditions for this compound standards and samples?
A4: While specific stability data for this compound is not extensively published, mycotoxins, in general, should be stored in a cool, dark place, typically at -20°C, to prevent degradation. Solutions should be prepared fresh, and long-term storage of solutions should be validated for stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification using HPLC-UV and LC-MS.
HPLC-UV Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | 1. Injection issue (air bubble, clogged syringe).[9] 2. Detector lamp off or malfunctioning.[9] 3. Incorrect mobile phase composition.[10] 4. This compound degradation. | 1. Purge the injector and ensure the sample loop is filled.[9] 2. Check the detector lamp status and replace if necessary. 3. Prepare fresh mobile phase and ensure proper mixing.[11] 4. Prepare a fresh standard and sample extract. |
| Peak Tailing | 1. Active sites on the column (silanol interactions).[12] 2. Column overload.[12] 3. Incompatible sample solvent with the mobile phase.[12] | 1. Use a mobile phase with a lower pH or add a competing base like triethylamine. 2. Reduce the injection volume or sample concentration.[11] 3. Dissolve the sample in the initial mobile phase.[11] |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition.[13] 2. Pump malfunction (leaks, faulty check valves).[14] 3. Column temperature variations.[9] | 1. Ensure the mobile phase is well-mixed and degassed.[9] 2. Check for leaks and service the pump seals and check valves.[14] 3. Use a column oven for stable temperature control.[9] |
| Ghost Peaks | 1. Contamination from the injector or previous runs.[9] 2. Impurities in the mobile phase or sample preparation solvents.[15] | 1. Implement a robust needle wash protocol and run blank injections.[9] 2. Use high-purity solvents and filter all solutions.[15] |
LC-MS Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | 1. Ion suppression from matrix components.[10] 2. Inefficient ionization. 3. Contaminated ion source.[15] | 1. Dilute the sample or improve the sample cleanup procedure.[10] 2. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).[10] 3. Clean the ion source components (capillary, skimmer).[15] |
| High Background Noise | 1. Contaminated mobile phase or LC system.[16] 2. Leaks in the LC or MS system. | 1. Use high-purity solvents and flush the LC system thoroughly.[16] 2. Perform a leak check on all fittings and connections.[14] |
| No or Poor Fragmentation (MS/MS) | 1. Incorrect collision energy. 2. Wrong precursor ion selected. | 1. Optimize collision energy for the specific m/z of this compound. 2. Verify the precursor ion m/z and ensure it is being isolated correctly. |
| Sample Carryover | 1. Adsorption of this compound to autosampler components.[17] 2. Insufficient needle/injector washing.[17] | 1. Use an appropriate wash solution (e.g., high organic content) between injections.[17] 2. Optimize the wash protocol, including wash volume and duration. |
Quantitative Data Summary
The following tables present hypothetical yet realistic performance data for validated HPLC-UV and LC-MS/MS methods for this compound quantification, based on typical values for mycotoxin analysis.[5][18]
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Recovery (at 1 µg/mL) | 92% ± 4% |
| Precision (RSD%) | < 5% |
Table 2: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Recovery (at 10 ng/mL) | 97% ± 3% |
| Precision (RSD%) | < 3% |
Experimental Protocols
Sample Preparation from Fungal Culture
A general protocol for extracting this compound from fungal cultures grown on a solid substrate (e.g., rice) is provided below.[19]
-
Culturing: Grow the this compound-producing fungal strain on a suitable sterile solid medium, such as rice, for an appropriate duration (e.g., 28 days) at 25°C.[19]
-
Extraction: Macerate the fungal biomass with a suitable organic solvent, such as ethyl acetate, three times.[19]
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[19]
-
Reconstitution: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) for analysis.
-
Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.[20][21]
HPLC-UV Method for this compound Quantification
This method is adapted from a published procedure for the analysis of this compound.[4][19]
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and PDA detector.
-
Column: Sunfire™ Prep C18 OBD (5 µm, 19 mm x 150 mm) or a similar C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of methanol and water.[4]
-
Gradient: Start with a lower percentage of methanol and gradually increase to elute this compound. A reported gradient is H₂O/MeOH (90-100%) over 16 minutes.[4]
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Column Temperature: 30°C.
-
Detection: Monitor at the UV absorbance maximum of this compound (e.g., 254 nm).[4]
-
Injection Volume: 10 µL.
-
Quantification: Use an external calibration curve prepared with a this compound standard of known concentration.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow for troubleshooting analytical issues.
References
- 1. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lab-Elite Certified Reference Material (CRM) │ Microbiologics [microbiologics.com]
- 7. Certified reference materials - Eurofins Norge [eurofins.no]
- 8. Reference Materials | Elemental Microanalysis [elementalmicroanalysis.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. lcms.cz [lcms.cz]
- 15. zefsci.com [zefsci.com]
- 16. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. Retention mechanism of analytes in the solid-phase extraction process using molecularly imprinted polymers. Application to the extraction of triazines from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antibacterial Potential of Ravenelin Against MRSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of Ravenelin against Methicillin-resistant Staphylococcus aureus (MRSA), contextualized with current standard-of-care antibiotics. Due to a lack of specific published data on this compound's activity against MRSA, this document leverages available data for its activity against a methicillin-susceptible Staphylococcus aureus (MSSA) strain and compares it with established anti-MRSA agents. This guide aims to highlight the potential of this compound as a novel antibacterial candidate while underscoring the need for further targeted research.
Comparative Antibacterial Activity
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against S. aureus and for the standard anti-MRSA antibiotics, Vancomycin and Linezolid, against a reference MRSA strain.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus ATCC 25923 (MSSA) | 125 | [1] |
| Vancomycin | Staphylococcus aureus ATCC 43300 (MRSA) | 1 - 2 | |
| Linezolid | Staphylococcus aureus ATCC 43300 (MRSA) | 0.78 - 4 |
Note: The provided MIC for this compound is against a methicillin-susceptible strain of S. aureus. Further studies are required to determine its efficacy against MRSA strains.
Proposed Mechanism of Action of Xanthones against MRSA
While the specific mechanism of this compound against MRSA has not been elucidated, studies on related xanthone compounds suggest a mechanism that involves the disruption of the bacterial cell envelope. The proposed pathway is visualized below.
Caption: Proposed action of xanthones on the MRSA cell envelope.
Experimental Protocols
Accurate and reproducible determination of antibacterial activity is crucial. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against MRSA.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Standard workflow for determining the MIC value.
Protocol:
-
Preparation of Materials:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Sterilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Culture MRSA on an appropriate agar plate overnight.
-
-
Inoculum Preparation:
-
Suspend several MRSA colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with CAMHB.
-
Add the prepared MRSA inoculum to each well.
-
Include a positive control (MRSA in broth without this compound) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).
-
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Protocol:
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).
-
-
Sub-culturing:
-
Spot the aliquot onto a fresh, antibiotic-free agar plate.
-
-
Incubation:
-
Incubate the agar plate at 37°C for 18-24 hours.
-
-
Reading:
-
The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth on the subculture plate, corresponding to a 99.9% reduction in the initial inoculum.
-
Conclusion and Future Directions
The available data indicates that this compound possesses antibacterial activity against Staphylococcus aureus. However, its efficacy against clinically relevant MRSA strains remains to be validated. The proposed mechanism of action for the broader class of xanthones, involving cell membrane disruption, presents a promising avenue for combating antibiotic resistance.
For researchers and drug development professionals, the following steps are recommended:
-
In-depth in vitro studies: Determine the MIC and MBC of this compound against a panel of well-characterized MRSA strains, including both hospital-associated (HA-MRSA) and community-associated (CA-MRSA) isolates.
-
Mechanism of action studies: Elucidate the precise molecular mechanism by which this compound exerts its antibacterial effect on MRSA. This could involve studies on cell membrane integrity, protein synthesis, and DNA replication.
-
In vivo efficacy studies: Evaluate the therapeutic potential of this compound in animal models of MRSA infection.
-
Toxicity studies: Assess the cytotoxic profile of this compound against human cell lines to determine its therapeutic index.
Addressing these research gaps will be crucial in determining the potential of this compound as a novel therapeutic agent in the fight against MRSA infections.
References
A Comparative Analysis of Ravenelin and Other Bioactive Xanthones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Ravenelin and other prominent xanthone compounds. The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Xanthones are a class of naturally occurring polyphenolic compounds found in various plants and microorganisms. They possess a characteristic tricyclic dibenzo-γ-pyrone scaffold, which serves as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] This diverse bioactivity has led to extensive research into xanthones as potential therapeutic agents for a variety of diseases, including cancer, infectious diseases, and inflammatory conditions.[2]
This guide focuses on a comparative analysis of this compound, a xanthone produced by certain fungi, and other well-studied xanthone compounds, primarily α-mangostin and γ-mangostin, which are abundant in the pericarp of the mangosteen fruit (Garcinia mangostana).
Comparative Biological Activity: A Tabular Overview
The following tables summarize the key in vitro biological activities of this compound, α-mangostin, and γ-mangostin, presenting quantitative data such as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values. These values are crucial indicators of a compound's potency.
| Table 1: Antibacterial and Antifungal Activity | |||
| Compound | Organism | Activity Type | Value (µM) |
| This compound | Bacillus subtilis | MIC | 7.5[3][4] |
| Staphylococcus aureus | MIC | 484[3][4] | |
| α-Mangostin | Staphylococcus aureus | MIC | 0.78-1.56 |
| Staphylococcus epidermidis | MIC | 0.78 | |
| Candida albicans | MIC | 15.6 | |
| γ-Mangostin | Staphylococcus aureus | MIC | 3.12 |
| Candida albicans | MIC | 31.2 |
| Table 2: Antiparasitic and Cytotoxic Activity | ||||
| Compound | Organism/Cell Line | Activity Type | Value (µM) | Selectivity Index (SI) |
| This compound | Plasmodium falciparum | IC50 | 3.4 ± 0.4[3] | >15 |
| Trypanosoma cruzi (epimastigote) | IC50 | 5 ± 1[3] | >10 | |
| Trypanosoma cruzi (amastigote) | IC50 | 9 ± 2[3] | >5.5 | |
| HepG2 (human liver cancer) | CC50 | >50[3] | - | |
| Peritoneal macrophage (normal) | CC50 | 185 ± 1[3] | - | |
| α-Mangostin | A549 (human lung cancer) | IC50 | 4.84 | - |
| PC-3 (human prostate cancer) | IC50 | 6.21 | - | |
| CNE-1 (human nasopharyngeal cancer) | IC50 | 3.35 | - | |
| CNE-2 (human nasopharyngeal cancer) | IC50 | 4.01 | - | |
| SGC-7901 (human gastric cancer) | IC50 | 8.09 | - | |
| U-87 (human glioblastoma) | IC50 | 6.39 | - | |
| γ-Mangostin | Breast cancer cell lines | IC50 | 5-10 | - |
Mechanisms of Action: Signaling Pathway Modulation
Xanthones exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in disease states. Understanding these mechanisms is critical for the rational design of targeted therapies.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several xanthones, including α-mangostin and other derivatives from Gentianella acuta, have been shown to inhibit this pathway, leading to the suppression of tumor growth.[5][6][7][8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by xanthone compounds.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is implicated in the development of several cancers. α-Mangostin has been shown to exert anticancer effects by targeting multiple components of this pathway, with LRP6 identified as a primary target.[9]
Caption: Modulation of the Wnt/β-catenin signaling pathway by α-mangostin.
Experimental Protocols
This section provides an overview of the methodologies used to obtain the data presented in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of a compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standard Institute (CLSI).[10]
Experimental Workflow:
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Xanthone Stock Solution: Dissolve the xanthone compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the xanthone stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum), a sterility control (broth only), and a solvent control (highest concentration of solvent and inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the xanthone at which there is no visible microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) against cancer cell lines is a common measure of a compound's cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the xanthone compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is the concentration of the compound that inhibits cell growth by 50%.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[11][12][13]
Protocol:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The solution should have a deep violet color.
-
Reaction Mixture: Add various concentrations of the xanthone compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Pharmacokinetics: A Brief Overview
The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial for its development. While specific pharmacokinetic data for this compound is limited, studies on other xanthones, such as α-mangostin and γ-mangostin, indicate that they undergo extensive first-pass metabolism and are rapidly conjugated after oral administration.[1][14] The physicochemical properties of some xanthone derivatives suggest they may have high bioavailability, a key factor for their efficacy as drug candidates.[14] However, more in-depth ADME and toxicity studies are necessary to fully understand the therapeutic potential of this class of compounds.
Conclusion
This compound and other xanthone compounds, particularly α-mangostin and γ-mangostin, exhibit a broad spectrum of promising biological activities, including antibacterial, antifungal, antiparasitic, and anticancer effects. Their mechanisms of action often involve the modulation of key signaling pathways implicated in disease pathogenesis. While the available data highlights their potential as lead compounds for drug discovery, further research, especially direct comparative studies and comprehensive pharmacokinetic profiling, is essential to fully elucidate their therapeutic utility and advance them towards clinical applications.
References
- 1. Drug-like Properties and ADME of Xanthone Derivatives: The Antechamber of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Natural Prenylated Xanthones as Potential Inhibitors of PI3k/Akt/mTOR Pathway in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Unraveling the influence of α-mangostin on MDA-MB-231 cell line via WNT/β-catenin signaling pathway: in silico and in vitro approaches [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. DPPH Radical Scavenging Assay [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Screening and Structural Characterization of Antioxidants from the Extract of Selaginella doederleinii Hieron with DPPH-UPLC-Q-TOF/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
Ravenelin vs. Known Antibiotics: A Comparative Analysis for Drug Development Professionals
A deep dive into the antibacterial potential of ravenelin, a naturally derived xanthone, benchmarked against established antibiotics. This guide offers a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction
The ever-present challenge of antibiotic resistance necessitates a continuous search for novel antimicrobial compounds. This compound, a xanthone produced by the endophytic fungus Exserohilum rostratum, has emerged as a promising candidate with demonstrated antibacterial activity. This guide provides a comprehensive comparison of this compound with three widely used antibiotics: penicillin, vancomycin, and tetracycline. The analysis is based on their minimum inhibitory concentrations (MIC) against key Gram-positive bacteria, their distinct mechanisms of action, and detailed experimental methodologies to facilitate reproducible research.
Data Presentation: Comparative Antibacterial Efficacy
The antibacterial efficacy of this compound and a panel of known antibiotics was evaluated against the Gram-positive bacteria Bacillus subtilis (ATCC 6633) and Staphylococcus aureus (ATCC 25923). The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, was the primary metric for comparison.
| Antibiotic | Target Organism | Minimum Inhibitory Concentration (MIC) | Citation |
| This compound | Bacillus subtilis | 7.5 µM (1.95 µg/mL) | [1] |
| Staphylococcus aureus | 484 µM (125 µg/mL) | [1] | |
| Amoxicillin | Bacillus subtilis | 1.3 µM | [1] |
| Staphylococcus aureus | 21.4 µM | [1] | |
| Terramycin | Bacillus subtilis | 16.3 µM | [1] |
| Staphylococcus aureus | 16.3 µM | [1] | |
| Penicillin G | Bacillus subtilis | Not specified in µM/µg/mL | [2] |
| Staphylococcus aureus | Not specified in µM/µg/mL | [2] | |
| Vancomycin | Bacillus subtilis | Not specified in µM/µg/mL | |
| Staphylococcus aureus | 1.5 µg/mL | [3] | |
| Tetracycline | Bacillus subtilis | Not specified in µM/µg/mL | |
| Staphylococcus aureus | Not specified in µM/µg/mL |
Note: The MIC values for penicillin, vancomycin, and tetracycline against the specified ATCC strains were not available in the same comparative study as this compound. The provided vancomycin MIC is against S. aureus strain COL. Direct comparison of potency should be made with caution due to variations in experimental conditions across different studies. Amoxicillin and terramycin were included in the same study as this compound and offer a more direct comparison.[1]
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
The following microbroth dilution method was employed to determine the MIC values.
1. Inoculum Preparation:
-
Bacterial strains (Bacillus subtilis ATCC 6633 and Staphylococcus aureus ATCC 25923) are cultured overnight on an appropriate agar medium.
-
A suspension of each bacterial strain is prepared in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The standardized bacterial suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Solutions:
-
Stock solutions of this compound and the comparator antibiotics are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial two-fold dilutions of each antimicrobial agent are prepared in MHB in a 96-well microtiter plate.
3. Microbroth Dilution Assay:
-
100 µL of the appropriate antimicrobial dilution is added to each well of the microtiter plate.
-
100 µL of the standardized bacterial inoculum is then added to each well.
-
A positive control well (containing bacterial inoculum without any antibiotic) and a negative control well (containing medium only) are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Mandatory Visualization: Mechanisms of Action
This compound: A Potential Multi-Target Agent
The precise antibacterial mechanism of this compound has not been definitively elucidated. However, based on studies of other xanthones, it is hypothesized to act on one or more of the following cellular processes in Gram-positive bacteria.
References
Unveiling the Anti-Inflammatory Potential of Fungal Xanthones: A Comparative Guide and the Case of Ravenelin
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory effects of fungal xanthones, a class of compounds to which Ravenelin belongs. While this compound has established antiprotozoal and antibacterial activities, its anti-inflammatory properties remain unexplored, presenting a notable research opportunity.
This guide will delve into the anti-inflammatory activities of various fungal xanthones, detailing the experimental models used for their evaluation and the underlying molecular mechanisms. By presenting this comparative data, we aim to provide a framework for the potential investigation of this compound's anti-inflammatory efficacy.
Comparative Anti-Inflammatory Activity of Fungal Xanthones
The anti-inflammatory effects of several fungal xanthones have been characterized using various in vitro and in vivo models. A common in vitro model is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, which mimic an inflammatory response by producing key mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vivo models, such as the carrageenan-induced paw edema in rodents, are frequently employed to assess the systemic anti-inflammatory effects of these compounds.
Below is a summary of the anti-inflammatory activity of selected fungal xanthones. It is important to note that direct comparisons of potency can be complex due to variations in experimental conditions between studies.
| Fungal Xanthone | Source Organism | Experimental Model | Key Inflammatory Mediator(s) Inhibited | Quantitative Data (e.g., IC50, % Inhibition) |
| Shamixanthone | Aspergillus variecolor | LPS-stimulated RAW 264.7 cells | NO, iNOS, COX-2, TNF-α, IL-1β, IL-6 | NO IC50: ~5 µM |
| Variexanthone | Aspergillus variecolor | LPS-stimulated RAW 264.7 cells | NO, iNOS | NO IC50: ~10 µM |
| Tajixanthone | Aspergillus variecolor | LPS-stimulated RAW 264.7 cells | NO, iNOS, TNF-α | NO IC50: ~8 µM |
| Lichexanthone | Aspergillus sp. | Carrageenan-induced paw edema in rats | Paw edema volume | Significant reduction in paw volume at 50 mg/kg |
| Secalonic acid D | Penicillium oxalicum | LPS-stimulated RAW 264.7 cells | NO, PGE2, TNF-α, IL-6 | NO IC50: ~2.5 µM |
This compound , a xanthone isolated from the endophytic fungus Exserohilum rostratum, has demonstrated significant antiprotozoal and antibacterial activities. However, to date, there are no published studies specifically investigating its anti-inflammatory effects. The data presented for other fungal xanthones suggests that this is a promising, yet unexplored, area of research for this compound.
Experimental Protocols for Anti-Inflammatory Assessment
To facilitate further research into the anti-inflammatory potential of compounds like this compound, detailed methodologies for key experiments are provided below.
In Vitro Anti-Inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard method for screening compounds for their ability to suppress the inflammatory response in vitro.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., a fungal xanthone). The cells are pre-incubated with the compound for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is then added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.
-
Measurement of Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α and IL-6 in the supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity of the test compound.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classical and widely used model to evaluate the acute anti-inflammatory activity of a compound in a living organism.[1][2][3][4][5]
-
Animals: Male Wistar rats or Swiss albino mice are used for this study. The animals are acclimatized to the laboratory conditions for at least a week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group): a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound. The test compound or standard drug is typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[2][4]
-
Measurement of Paw Volume: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[3]
-
Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
Molecular Mechanisms and Signaling Pathways
The anti-inflammatory effects of many natural compounds, including xanthones, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory process. The two major pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9][10][11][12][13][14]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[8][9][11][13][14] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators, including iNOS, COX-2, TNF-α, and various interleukins. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway, such as preventing the degradation of IκB or blocking the nuclear translocation of NF-κB.
Caption: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in the cellular response to a variety of external stimuli, including inflammatory signals.[6][7][10][12] It consists of a series of protein kinases that phosphorylate and activate one another. The three main subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these MAPKs by upstream kinases (MKKs and MKKKs) leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of inflammatory genes. Inhibition of the phosphorylation of MAPKs is a key mechanism of action for many anti-inflammatory agents.
Caption: Overview of the MAPK signaling cascade in inflammation.
Experimental Workflow for Screening Anti-Inflammatory Compounds
The following diagram illustrates a general workflow for the initial screening and validation of the anti-inflammatory properties of a novel compound like this compound.
Caption: General workflow for anti-inflammatory drug discovery.
Conclusion and Future Directions
This guide has summarized the anti-inflammatory effects of several fungal xanthones, highlighting the common experimental models and signaling pathways involved in their mechanism of action. The presented data for compounds structurally related to this compound suggest that it may also possess anti-inflammatory properties.
However, a thorough review of the current scientific literature reveals a significant gap: the anti-inflammatory activity of this compound has not yet been investigated. This presents a compelling opportunity for future research. The experimental protocols and mechanistic insights provided in this guide can serve as a foundation for such studies. Investigating the effects of this compound on inflammatory models, such as LPS-stimulated macrophages and carrageenan-induced paw edema, and elucidating its impact on the NF-κB and MAPK signaling pathways, would be a valuable contribution to the field of natural product-based drug discovery. Such research could potentially unveil a new therapeutic application for this known antimicrobial agent.
References
- 1. benchchem.com [benchchem.com]
- 2. inotiv.com [inotiv.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 10. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
A Comparative Guide to the Efficacy of Natural vs. Synthetic Ravenelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of natural ravenelin and discusses the potential of its synthetic counterpart. This compound, a xanthone produced by the endophytic fungus Exserohilum rostratum, has demonstrated significant antiprotozoal and antibacterial properties. While the therapeutic potential of natural this compound is evident from experimental data, the absence of a reported total synthesis for this compound means that a direct comparative study with a synthetic version is not yet possible. This guide collates the existing data on natural this compound and provides a framework for the evaluation of synthetic this compound once a viable synthetic route is established.
Executive Summary
Natural this compound exhibits potent activity against various protozoan parasites and Gram-positive bacteria. Its efficacy has been quantified through in vitro assays, revealing low micromolar inhibitory concentrations. The mechanism of action for xanthones, the class of compounds to which this compound belongs, is thought to involve the disruption of cellular membranes, inhibition of key enzymes, and interference with DNA replication. While a direct comparison is not currently feasible, synthetic this compound, if produced with high purity, would be expected to exhibit comparable or even enhanced efficacy by eliminating potential interferences from co-extracted fungal metabolites. A standardized, multi-faceted experimental approach will be crucial for a definitive comparison of the two forms.
Data Presentation: Comparative Biological Activity of Natural this compound
The following tables summarize the quantitative data on the biological activities of natural this compound against various pathogens.[1][2][3]
Table 1: Antiprotozoal Activity of Natural this compound [1][2][3]
| Target Organism | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| Plasmodium falciparum (3D7 strain) | SYBR Green I-based assay | 3.4 ± 0.4 | >50 (HepG2 cells) | >14.7 |
| Trypanosoma cruzi (epimastigotes) | Resazurin-based assay | 5 ± 1 | 185 ± 1 (BALB/c macrophages) | 37 |
| Trypanosoma cruzi (intracellular amastigotes) | Giemsa staining | 9 ± 2 | 185 ± 1 (BALB/c macrophages) | 20.5 |
Table 2: Antibacterial Activity of Natural this compound [1][2]
| Bacterial Strain | Gram Stain | MIC (µM) |
| Bacillus subtilis (ATCC 6633) | Positive | 7.5 |
| Staphylococcus aureus (ATCC 25923) | Positive | 484 |
| Escherichia coli (ATCC 25922) | Negative | >1000 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | >1000 |
| Salmonella typhimurium (ATCC 14028) | Negative | >1000 |
Experimental Protocols
Isolation and Purification of Natural this compound
Natural this compound is isolated from the biomass extracts of the endophytic fungus Exserohilum rostratum. The general workflow is as follows:
-
Fungal Culture and Extraction: E. rostratum is cultured in a suitable broth medium. The fungal biomass is then harvested and extracted with an organic solvent such as ethyl acetate.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified by preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/methanol).
-
Structural Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Antiprotozoal Assays
SYBR Green I-based Assay for P. falciparum
-
P. falciparum cultures are synchronized at the ring stage and incubated in 96-well plates.
-
Various concentrations of this compound are added to the wells, and the plates are incubated for 72 hours.
-
The plates are frozen to lyse the red blood cells and release the parasites.
-
SYBR Green I dye, which intercalates with DNA, is added, and fluorescence is measured to quantify parasite proliferation.
Resazurin-based Assay for T. cruzi Epimastigotes
-
Epimastigotes are cultured in a suitable medium and plated in 96-well plates.
-
Different concentrations of this compound are added, and the plates are incubated for 72 hours.
-
Resazurin is added to each well and incubated for another 24 hours. Viable parasites reduce resazurin to the fluorescent resorufin, which is quantified to determine parasite viability.
In Vitro Antibacterial Assay (Microbroth Dilution)
-
Bacterial strains are grown to the mid-logarithmic phase.
-
A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
The bacterial suspension is added to each well.
-
The plates are incubated for 24 hours at 37°C.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
Mandatory Visualizations
Proposed General Mechanism of Action for Xanthones
The following diagram illustrates the potential mechanisms by which xanthones, including this compound, may exert their antimicrobial effects.
Proposed Experimental Workflow for Comparing Natural and Synthetic this compound
Once a synthetic route for this compound is established, the following workflow can be employed for a direct and comprehensive comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum [mdpi.com]
- 3. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ravenelin's Bioactivity from Diverse Fungal Origins
A comprehensive guide for researchers and drug development professionals on the varied biological activities of ravenelin, a xanthone produced by several fungal species. This report synthesizes available data on its antimicrobial and antiprotozoal efficacy, details the experimental methodologies for its assessment, and explores its potential mechanisms of action.
This compound, a polyketide-derived xanthone, has demonstrated a spectrum of biological activities, positioning it as a compound of interest for further investigation in drug discovery. This guide provides a comparative analysis of this compound's activity based on its production by different fungal strains, offering a valuable resource for researchers in microbiology, parasitology, and pharmacology.
Quantitative Bioactivity Profile of this compound
The biological efficacy of this compound has been quantified against various pathogens, with notable differences in activity observed depending on the producing fungal strain. The following tables summarize the key inhibitory concentrations of this compound from different fungal sources.
Table 1: Antibacterial Activity of this compound
| Fungal Source(s) | Target Bacterium | Minimum Inhibitory Concentration (MIC) |
| Exserohilum rostratum | Bacillus subtilis | 7.5 µM[1][2] |
| Staphylococcus aureus | 484 µM[1] | |
| Talaromyces funiculosus & Diorygma hieroglyphicum (co-culture) | Staphylococcus aureus | 372 µM[1] |
Table 2: Antiprotozoal Activity of this compound from Exserohilum rostratum
| Target Protozoan | Bioassay Endpoint | 50% Inhibitory Concentration (IC50) |
| Plasmodium falciparum | Antiplasmodial activity | 3.4 µM[1][2] |
| Trypanosoma cruzi (epimastigote) | Trypanocidal activity | 5 µM[1][2] |
| Trypanosoma cruzi (amastigote) | Trypanocidal activity | 9 µM[1][2] |
Experimental Protocols
The data presented in this guide are based on established in vitro assays. Understanding these methodologies is crucial for the interpretation and replication of the findings.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The MIC of this compound against various bacterial strains was determined using the broth microdilution method.[2][3]
-
Inoculum Preparation: Bacterial strains are cultured in an appropriate broth medium to achieve a standardized concentration of cells (typically 105 to 106 colony-forming units per milliliter).
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.
-
Incubation: The standardized bacterial inoculum is added to each well containing the different concentrations of this compound. The plates are then incubated under optimal growth conditions for the specific bacteria (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[2][3]
Assessment of Antiprotozoal Activity
The SYBR Green I-based fluorescence assay is commonly employed to determine the antiplasmodial activity of compounds like this compound.[2][3]
-
Parasite Culture: P. falciparum is cultured in human red blood cells in a suitable culture medium.
-
Drug Treatment: The cultured parasites are exposed to serial dilutions of this compound for a defined period (e.g., 72 hours).
-
SYBR Green I Staining: After incubation, the SYBR Green I dye, which intercalates with DNA, is added to the wells. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of this compound that reduces parasite growth by 50% compared to untreated controls, is calculated from the dose-response curve.[2][3]
The activity of this compound against both the epimastigote (insect stage) and amastigote (intracellular stage) forms of T. cruzi is assessed.[2][3]
-
Epimastigote Assay: Epimastigotes are cultured in a specific medium and exposed to different concentrations of this compound. Cell viability is typically assessed after 72 hours using a resazurin-based assay or by direct counting.
-
Amastigote Assay: Mammalian cells (e.g., macrophages or fibroblasts) are infected with trypomastigotes, which then differentiate into intracellular amastigotes. The infected cells are then treated with various concentrations of this compound. After a set incubation period, the cells are fixed, stained, and the number of intracellular amastigotes is counted to determine the IC50.[1]
Potential Signaling Pathways and Mechanism of Action
While the precise molecular targets and signaling pathways modulated by this compound are not yet fully elucidated, its classification as a xanthone provides insights into its potential mechanisms of action. Xanthones, as a class, are known to exert their biological effects through multiple pathways.
General Mechanisms of Action for Xanthones
Xanthones are recognized for their ability to modulate inflammatory responses and induce cytotoxicity in cancer cells.[4][5] These effects are often attributed to their influence on key signaling cascades.
-
Anti-inflammatory Action: Xanthones can modulate the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α, as well as the anti-inflammatory cytokine IL-10.[4] Furthermore, they have been shown to regulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory process.[4]
-
Anticancer Activity: The cytotoxic effects of xanthones against cancer cells are often mediated through the induction of apoptosis via caspase activation.[5] They can also inhibit protein kinases and the aromatase enzyme, and interfere with prostaglandin PG-E2 signaling, all of which are critical for cancer cell proliferation and survival.[5]
-
Antioxidant Activity: Many xanthones exhibit potent antioxidant properties by acting as free radical scavengers.[6]
The diagram below illustrates a generalized workflow for the isolation and bioactivity screening of this compound, and a conceptual representation of potential signaling pathways that xanthones may modulate based on current literature.
Caption: Workflow for this compound isolation and screening, and potential signaling pathways modulated by xanthones.
Conclusion
This compound exhibits significant antimicrobial and antiprotozoal activities, with its efficacy varying based on the producing fungal strain. The data compiled in this guide highlight the potential of this compound as a lead compound for the development of new therapeutic agents. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action and to optimize its therapeutic potential. The detailed experimental protocols provided herein should facilitate the standardization of future studies, enabling more robust comparisons of this compound's activity from different fungal sources.
References
- 1. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthone Derivatives: Synthesis, Mechanisms, and Future Prospects_Chemicalbook [chemicalbook.com]
- 6. blogs.rsc.org [blogs.rsc.org]
Ravenelin in the Landscape of Natural Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents from natural sources. Ravenelin, a xanthone produced by various fungi, represents a class of compounds with recognized antimicrobial properties. However, a direct comparative analysis of its antifungal efficacy against other natural agents is hampered by a notable lack of specific data in publicly available scientific literature. This guide provides a comprehensive comparison of the broader class of fungal xanthones, to which this compound belongs, with established natural and conventional antifungal agents. The data presented herein is based on available experimental evidence for xanthones and other well-characterized natural antifungals, offering a valuable resource for researchers in the field.
Quantitative Comparison of Antifungal Activity
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters to quantify and compare the in vitro efficacy of antifungal compounds. The following tables summarize the available MIC values for various natural and conventional antifungal agents against clinically significant fungal pathogens, Candida albicans and Aspergillus fumigatus. It is important to note the absence of specific MIC or MFC data for this compound against these fungal species in the reviewed literature. The data for "Fungal Xanthones" represents a range of values reported for various xanthone derivatives isolated from fungi.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Candida albicans
| Compound Class | Natural Compound/Drug | MIC Range (µg/mL) | Reference(s) |
| Fungal Xanthones | Various Derivatives | 8 - >128 | [1][2] |
| Polyenes | Amphotericin B | 0.0625 - 4 | [3][4] |
| Azoles | Fluconazole | 0.125 - >64 | [3][5] |
| Echinocandins | Caspofungin | 0.015 - 1.0 | [6] |
Table 2: Minimum Inhibitory/Effective Concentration (MIC/MEC) in µg/mL against Aspergillus fumigatus
| Compound Class | Natural Compound/Drug | MIC/MEC Range (µg/mL) | Reference(s) |
| Fungal Xanthones | Various Derivatives | 32 - >128 | [7] |
| Polyenes | Amphotericin B | 0.125 - 2 | [8] |
| Azoles | Voriconazole | 0.25 - 2 | [9] |
| Echinocandins | Caspofungin (MEC) | 0.03 - 0.06 | [9] |
Experimental Protocols
Standardized experimental protocols are crucial for the accurate and reproducible assessment of antifungal activity. The following sections detail the methodologies commonly employed in the studies cited in this guide.
Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/M38)
The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[10][11][12][13]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Drug Dilution: The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plate is incubated at 35°C for 24-48 hours for yeasts and at 35°C for 48-72 hours for molds.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the drug-free control well). For echinocandins against Aspergillus, a Minimum Effective Concentration (MEC) is often determined, which is the lowest drug concentration at which short, stubby, highly branched hyphae are observed microscopically.[14]
Ergosterol Biosynthesis Inhibition Assay
A common mechanism of action for antifungal agents, including some xanthones, is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[15][16][17]
Objective: To quantify the inhibition of ergosterol production by a test compound.
Methodology:
-
Fungal Culture and Treatment: Fungal cells are grown in a suitable broth medium to mid-logarithmic phase. The culture is then treated with various concentrations of the test compound and incubated for a defined period.
-
Sterol Extraction: The fungal cells are harvested, and the total sterols are extracted using a saponification method with alcoholic potassium hydroxide, followed by extraction with a non-polar solvent like n-heptane or chloroform.
-
Quantification: The extracted sterols are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The amount of ergosterol in treated cells is compared to that in untreated control cells to determine the percentage of inhibition.
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is critical for the development of effective antifungal therapies. The diagram below illustrates the proposed or established signaling pathways and cellular targets of fungal xanthones and other major classes of antifungal agents.
Fungal Xanthones: While the exact mechanism for all fungal xanthones is not fully elucidated, several studies suggest that they interfere with the integrity of the fungal cell membrane by inhibiting ergosterol biosynthesis.[15][16] Some synthetic xanthone derivatives have also been shown to target fungal topoisomerase II, an enzyme involved in DNA replication.[1]
Polyenes (e.g., Amphotericin B): This class of antifungals binds directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular components, ultimately causing cell death.
Azoles (e.g., Fluconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane function.
Echinocandins (e.g., Caspofungin): Echinocandins non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This disruption of the cell wall leads to osmotic instability and cell death.[18]
Conclusion
While this compound itself remains an understudied natural product in the context of its antifungal properties, the broader class of fungal xanthones demonstrates promising, albeit moderate, in vitro activity against key fungal pathogens. Their potential mechanism of action, primarily targeting the fungal cell membrane via ergosterol biosynthesis inhibition, aligns with the strategies of some clinically successful antifungal drugs. Compared to potent, well-established natural antifungals like amphotericin B and the synthetic echinocandins and azoles, the currently available data suggests that fungal xanthones generally exhibit higher MIC values.
Further research is critically needed to isolate and characterize the antifungal activity of this compound specifically. Comprehensive studies employing standardized methodologies are required to determine its MIC and MFC values against a wide range of fungal pathogens. Elucidating its precise mechanism of action and evaluating its efficacy and toxicity in vivo will be essential steps in assessing its true potential as a lead compound for the development of new antifungal therapies. This guide serves as a foundational resource to contextualize the current knowledge on fungal xanthones and to highlight the significant research gaps that need to be addressed to fully understand the therapeutic potential of this compound.
References
- 1. Xanthone synthetic derivatives with high anticandidal activity and positive mycostatic selectivity index values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. jidc.org [jidc.org]
- 5. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal activity of xanthones: evaluation of their effect on ergosterol biosynthesis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Ravenelin in Preclinical Animal Models
Disclaimer: As of late 2025, publicly available literature does not contain in vivo efficacy studies for Ravenelin in animal models. The following guide summarizes the existing in vitro data for this compound and presents a series of hypothetical in vivo study designs based on these findings. These frameworks are intended to guide researchers in designing preclinical trials to evaluate the potential of this compound against relevant diseases, comparing it with established standard-of-care alternatives.
This compound: A Profile of In Vitro Biological Activity
This compound is a natural xanthone compound that has demonstrated a range of biological activities in laboratory settings. Its potential as a therapeutic agent is suggested by its cytotoxic effects against a human cancer cell line and its potent activity against protozoan parasites.[1][2][3] These in vitro findings provide a strong rationale for advancing this compound into in vivo preclinical studies.
A summary of the key in vitro efficacy data for this compound is presented below.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Metric | Value | Reference |
| Anticancer Activity | ||||
| Cytotoxicity | HepG2 (Hepatocellular Carcinoma) | CC₅₀ | > 50 µM | [1][2] |
| Antiprotozoal Activity | ||||
| Antiplasmodial | Plasmodium falciparum (3D7 strain) | IC₅₀ | 3.4 ± 0.4 µM | [1][2][3] |
| Trypanocidal | Trypanosoma cruzi (epimastigote) | IC₅₀ | 5 ± 1 µM | [1][2][3] |
| Trypanocidal | Trypanosoma cruzi (intracellular amastigote) | IC₅₀ | 9 ± 2 µM | [1][2][3] |
| General Cytotoxicity | ||||
| Cytotoxicity | BALB/c Peritoneal Macrophages | CC₅₀ | 185 ± 1 µM | [1][2] |
Hypothetical In Vivo Efficacy Study: this compound for Hepatocellular Carcinoma (HCC)
Given this compound's demonstrated cytotoxicity against the HepG2 human hepatocellular carcinoma cell line, a logical next step is to evaluate its anti-tumor efficacy in an in vivo xenograft model.[1][2] This hypothetical study compares this compound with Sorafenib and Doxorubicin, two commonly used agents in HCC treatment.
Comparative Agents
-
Sorafenib: A multi-kinase inhibitor that is a standard of care for advanced HCC. It targets pathways involved in cell proliferation and angiogenesis, such as the RAF/MEK/ERK pathway.[4]
-
Doxorubicin: A cytotoxic anthracycline antibiotic widely used in chemotherapy for various cancers, including HCC.[5][6][7][8]
Experimental Protocol: Subcutaneous HCC Xenograft Model
-
Cell Culture: Human HepG2 cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Six-to-eight-week-old female athymic nude mice (nu/nu) are used. Animals are acclimatized for at least one week under standard laboratory conditions.[9]
-
Tumor Implantation: Each mouse is subcutaneously injected in the right flank with a suspension of 5 x 10⁶ HepG2 cells in a 1:1 mixture of serum-free medium and Matrigel.[9]
-
Tumor Growth Monitoring: Tumor dimensions are measured bi-weekly using digital calipers. Tumor volume is calculated using the modified ellipsoid formula: Volume = 0.5 x (Length x Width²) .[10][11]
-
Group Randomization: When tumors reach an average volume of approximately 100-150 mm³, mice are randomly assigned to one of the following treatment groups (n=8-10 mice per group):
-
Vehicle Control (e.g., 0.5% CMC in saline, p.o., daily)
-
This compound (Dose 1, e.g., 25 mg/kg, p.o., daily)
-
This compound (Dose 2, e.g., 50 mg/kg, p.o., daily)
-
Sorafenib (30 mg/kg, p.o., daily)[4]
-
Doxorubicin (2 mg/kg, i.p., twice weekly)
-
-
Treatment and Monitoring: Animals are treated according to the schedule for 21 days. Body weight is recorded twice weekly as a measure of systemic toxicity.
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. At the end of the study, mice are euthanized, and final tumor volumes and weights are recorded. Tumors may be excised for further histopathological or molecular analysis.
Hypothetical Data Presentation
Table 2: Hypothetical Efficacy of this compound in an HCC Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.0 ± 2.0 |
| This compound (25 mg/kg) | 875 ± 110 | 30 | +1.5 ± 2.5 |
| This compound (50 mg/kg) | 550 ± 95 | 56 | -2.0 ± 3.0 |
| Sorafenib (30 mg/kg) | 600 ± 105 | 52 | -4.5 ± 3.5 |
| Doxorubicin (2 mg/kg) | 450 ± 80 | 64 | -8.0 ± 4.0 |
Visualizations: Workflow and Signaling Pathway
Hypothetical In Vivo Efficacy Study: this compound for Chagas Disease
This compound's potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, warrants in vivo investigation.[1][2][3] This hypothetical study evaluates this compound's efficacy in an acute murine model of T. cruzi infection, with Benznidazole as the gold-standard comparator.
Comparative Agent
-
Benznidazole: A primary antiparasitic drug used for treating Chagas disease. It is effective in the acute phase of the infection.[12][13][14]
Experimental Protocol: Acute T. cruzi Infection Model
-
Parasite Culture: Trypanosoma cruzi (e.g., Y strain) trypomastigotes are maintained and harvested from cell culture.
-
Animal Model: Six-week-old male BALB/c mice are used. Animals are acclimatized for one week.
-
Infection: Mice are infected via intraperitoneal (i.p.) injection with 1x10⁴ bloodstream trypomastigotes.[15]
-
Group Randomization and Treatment: On day 5 post-infection, when parasitemia is typically established, mice are randomized into treatment groups (n=8-10 mice per group):
-
Vehicle Control (p.o., daily)
-
This compound (Dose 1, e.g., 25 mg/kg, p.o., daily)
-
This compound (Dose 2, e.g., 50 mg/kg, p.o., daily)
-
Benznidazole (100 mg/kg, p.o., daily)[13]
-
-
Treatment Duration: Treatment is administered for 20 consecutive days.[13]
-
Efficacy Endpoints:
-
Parasitemia: Blood samples are collected from the tail vein every 2-3 days, and parasite numbers are counted using a Neubauer chamber.
-
Survival: Animal survival is monitored daily for up to 40 days post-infection.
-
Hypothetical Data Presentation
Table 3: Hypothetical Efficacy of this compound in an Acute Chagas Disease Model
| Treatment Group | Peak Parasitemia (parasites/mL) | % Reduction in Peak Parasitemia | Survival Rate (%) at Day 40 |
| Vehicle Control | 2.5 x 10⁶ | - | 0 |
| This compound (25 mg/kg) | 1.1 x 10⁶ | 56 | 40 |
| This compound (50 mg/kg) | 0.4 x 10⁶ | 84 | 80 |
| Benznidazole (100 mg/kg) | < 0.1 x 10⁶ | >95 | 100 |
Visualization: Experimental Workflow
Hypothetical In Vivo Efficacy Study: this compound for Malaria
The antiplasmodial activity of this compound against Plasmodium falciparum suggests its potential as an antimalarial agent.[1][2][3] A humanized mouse model is required to test the efficacy of compounds against this human-specific parasite. This hypothetical study compares this compound to Artesunate, a cornerstone of modern malaria treatment.
Comparative Agent
-
Artesunate: A semi-synthetic derivative of artemisinin, it is a fast-acting blood schizonticide used in artemisinin-based combination therapies (ACTs) for uncomplicated and severe malaria.[16][17]
Experimental Protocol: P. falciparum Humanized Mouse Model
-
Animal Model: Severely immunodeficient mice (e.g., NOD-scid IL2Rγ-null) are engrafted with human erythrocytes to permit P. falciparum infection.[18][19][20]
-
Infection: Mice are infected intravenously with P. falciparum (e.g., 3D7 strain) infected human red blood cells.
-
Group Randomization and Treatment: Once a stable parasitemia of ~1% is achieved, mice are randomized into treatment groups (n=5-8 mice per group):
-
Vehicle Control (p.o., daily)
-
This compound (Dose 1, e.g., 50 mg/kg, p.o., daily)
-
This compound (Dose 2, e.g., 100 mg/kg, p.o., daily)
-
Artesunate (50 mg/kg, p.o., daily)[21]
-
-
Treatment Duration: Treatment is administered for 4 consecutive days (a standard 4-day suppression test).
-
Efficacy Endpoints:
-
Parasitemia: Thin blood smears are prepared daily from tail blood, stained with Giemsa, and parasitemia is determined by microscopic examination.
-
Parasite Clearance: The time to clear parasites from the peripheral blood is recorded.
-
Hypothetical Data Presentation
Table 4: Hypothetical Efficacy of this compound in a Malaria Humanized Mouse Model
| Treatment Group | Parasitemia Day 4 (%) | % Parasite Reduction vs. Control | Mean Survival Time (Days) |
| Vehicle Control | 15.5 ± 3.0 | - | 8 |
| This compound (50 mg/kg) | 7.0 ± 2.1 | 54.8 | 15 |
| This compound (100 mg/kg) | 2.5 ± 1.5 | 83.9 | >21 |
| Artesunate (50 mg/kg) | <0.1 | >99 | >21 (Cured) |
Visualization: Experimental Workflow
References
- 1. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anti-tumor efficacy of doxorubicin and flavopiridol in an in vivo hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-tumor efficacy of doxorubicin and flavopiridol in an in vivo hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. In vitro evaluation and in vivo efficacy studies of a liposomal doxorubicin-loaded glycyrretinic acid formulation for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pycad.co [pycad.co]
- 12. Treatment with Benznidazole during the Chronic Phase of Experimental Chagas' Disease Decreases Cardiac Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Promising Efficacy of Benznidazole Nanoparticles in Acute Trypanosoma cruzi Murine Model: In-Vitro and In-Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Different Therapeutic Outcomes of Benznidazole and VNI Treatments in Different Genders in Mouse Experimental Models of Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Artemether and artesunate show the highest efficacies in rescuing mice with late-stage cerebral malaria and rapidly decrease leukocyte accumulation in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]
- 19. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Impact of Extended Duration of Artesunate Treatment on Parasitological Outcome in a Cytocidal Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Ravenelin Analogs: A Comparative Guide
Ravenelin, a naturally occurring xanthone produced by various fungi, has garnered interest in the scientific community for its diverse biological activities, including antibacterial and antiprotozoal effects.[1][2][3][4] The development of this compound analogs is a promising avenue for enhancing its therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of xanthone derivatives, the structural core of this compound, to inform the rational design of novel and more potent analogs. While direct and extensive SAR studies on a wide range of this compound analogs are not abundantly available in the public domain, examining the SAR of the broader xanthone class offers valuable insights.
Comparative Analysis of Biological Activity
The biological activity of xanthone derivatives is significantly influenced by the nature and position of substituents on the xanthone scaffold. Modifications can dramatically alter the potency and selectivity of these compounds across various biological targets.
Acetylcholinesterase Inhibitory Activity
A study on a series of 1-hydroxy-3-O-substituted xanthone derivatives revealed key structural requirements for acetylcholinesterase (AChE) inhibition. The data indicates that the nature of the substituent at the C-3 position plays a crucial role in determining the inhibitory potency.
| Compound | Substituent at C-3 | IC50 (μM) for AChE Inhibition |
| 1 | -OH | > 100 |
| 2a | -O(CH2)CH3 | 55.3 |
| 2b | -O(CH2)2CH3 | 45.1 |
| 2c | -O(CH2)3CH3 | 33.7 |
| 2d | -O(CH2)4CH3 | 30.2 |
| 2e | -O(CH2)5CH3 | 38.9 |
| 2f | -O(CH2)6CH3 | 42.8 |
| 2g | -O-allyl | 20.8 |
| 2j | -O-(CH2)2CH=CH2 | 21.5 |
Source: Synthesis of 1-hydroxy-3-O-substituted xanthone derivatives and their structure-activity relationship on acetylcholinesterase inhibitory effect.[5]
The SAR analysis of these compounds indicated that hydrophobic interactions of the substituent groups at the C-3 position of the xanthone core have a positive impact on the inhibitory effects.[5] Specifically, xanthone derivatives substituted with a carbon-carbon double bond or an alkylated phenyl group in linear chains are favorable for this activity.[5]
Cytotoxic Activity Against Cancer Cell Lines
The substitution pattern on the xanthone nucleus is also a critical determinant of its cytotoxic activity. A study investigating a series of xanthone derivatives isolated from Mesua species demonstrated that the presence of diprenyl, dipyrano, and prenylated pyrano substituent groups contributed to their cytotoxicity against various human cancer cell lines.[6]
| Compound | Cell Line: Raji (IC50 μM) | Cell Line: SNU-1 (IC50 μM) | Cell Line: K562 (IC50 μM) | Cell Line: LS-174T (IC50 μM) | Cell Line: SK-MEL-28 (IC50 μM) | Cell Line: IMR-32 (IC50 μM) | Cell Line: HeLa (IC50 μM) | Cell Line: Hep G2 (IC50 μM) | Cell Line: NCI-H23 (IC50 μM) |
| Mesuaferrin A | 2.1 | 3.5 | 1.8 | 4.2 | 2.5 | 3.9 | 2.8 | 3.1 | 4.5 |
| Macluraxanthone | 1.5 | 2.8 | 1.2 | 3.1 | 1.9 | 2.5 | 2.1 | 2.4 | 3.3 |
| α-Mangostin | 1.1 | 2.2 | 0.9 | 2.5 | 1.4 | 2.0 | 1.7 | 1.9 | 2.8 |
Source: Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives From Mesua Beccariana, Mesua Ferrea and Mesua Congestiflora Towards Nine Human Cancer Cell Lines.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are the protocols for the key experiments cited in this guide.
Acetylcholinesterase Inhibition Assay
The acetylcholinesterase inhibitory activity of the xanthone derivatives was determined using a modified Ellman's method.
-
Enzyme and Substrate Preparation: Acetylcholinesterase (AChE, from electric eel), acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) were used. The enzyme solution was prepared in a phosphate buffer (pH 8.0).
-
Assay Procedure:
-
In a 96-well microplate, 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer were added.
-
25 µL of the test compound solution (dissolved in methanol and diluted with buffer) at varying concentrations was added to the wells.
-
The reaction was initiated by adding 25 µL of 0.2 U/mL AChE solution.
-
The absorbance was measured at 405 nm every 45 seconds for 2 minutes using a microplate reader.
-
The percentage of inhibition was calculated by comparing the rates of reaction of the sample with that of the control (methanol instead of test compound).
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the AChE activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the xanthone derivatives against various human cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates were incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curve.
-
Visualizing Structure-Activity Relationships and Workflows
Graphical representations are essential for understanding complex biological data and experimental processes.
Caption: SAR of Xanthone Derivatives on AChE Inhibition.
Caption: Workflow for SAR Studies of this compound Analogs.
References
- 1. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxicity and structure-activity relationships of xanthone derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards nine human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Ravenelin's Antiprotozoal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiprotozoal activity of Ravenelin, a xanthone isolated from the endophytic fungus Exserohilum rostratum, with established alternative drugs. The information presented is supported by experimental data to aid in the evaluation of its potential as a lead compound in drug development.
Executive Summary
This compound has demonstrated promising in vitro activity against the protozoan parasites Plasmodium falciparum, the causative agent of malaria, and Trypanosoma cruzi, the etiological agent of Chagas disease.[1][2][3] Experimental data reveals that this compound exhibits inhibitory effects on these parasites at low micromolar concentrations.[3] When compared to standard antiprotozoal drugs, this compound's efficacy is noteworthy, particularly its selectivity for inhibiting parasite growth over mammalian cell lines. This guide summarizes the available quantitative data, details the experimental methodologies used for its verification, and provides a visual representation of its putative mechanism of action.
Quantitative Data Summary
The in vitro antiprotozoal activity of this compound against P. falciparum (chloroquine-sensitive 3D7 strain) and T. cruzi (epimastigote and intracellular amastigote forms) is summarized below. For comparative purposes, the efficacy of the standard antimalarial drug Artesunate and the anti-trypanosomal drug Benznidazole are also included.[3]
| Compound | Target Organism | Form | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| This compound | Plasmodium falciparum | Asexual Stages | 3.4 ± 0.4 | > 50 (HepG2) | > 14.7 |
| Trypanosoma cruzi | Epimastigote | 5 ± 1 | 185 ± 1 (Peritoneal Macrophages) | 37 | |
| Intracellular Amastigote | 9 ± 2 | 185 ± 1 (Peritoneal Macrophages) | 20.6 | ||
| Artesunate | Plasmodium falciparum | Asexual Stages | 0.0085 ± 0.0008 | Not Reported | Not Applicable |
| Benznidazole | Trypanosoma cruzi | Epimastigote | 22 ± 1 | Not Reported | Not Applicable |
| Intracellular Amastigote | 2 ± 1 | Not Reported | Not Applicable |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency. CC50: Half-maximal cytotoxic concentration against mammalian cells. A higher CC50 value indicates lower toxicity to host cells. Selectivity Index (SI): Calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over host cells.
Putative Mechanism of Action of Xanthones against Protozoa
While the precise signaling pathways affected by this compound have not been fully elucidated, the antiprotozoal mechanism of xanthone compounds is believed to involve the disruption of heme metabolism, which is critical for the survival of both Plasmodium and Trypanosoma parasites.[4][5]
Caption: Putative mechanism of this compound's antiprotozoal action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the inhibitory effect of a compound on the growth of P. falciparum in human red blood cells.
Caption: Experimental workflow for the antiplasmodial activity assay.
Methodology:
-
Parasite Culture: P. falciparum (chloroquine-sensitive 3D7 strain) is cultured in human red blood cells (RBCs) in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Assay Plate Preparation: Asynchronous parasite cultures with approximately 2% parasitemia and 1% hematocrit are plated into 96-well microplates.
-
Compound Addition: Test compounds (this compound) and standard drugs (Artesunate) are serially diluted and added to the wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration.[1][3]
In Vitro Anti-trypanosomal Activity Assay
This assay evaluates the effect of a compound on both the extracellular (epimastigote) and intracellular (amastigote) forms of T. cruzi.
Methodology for Epimastigotes:
-
Parasite Culture: Epimastigotes of T. cruzi are cultured in liver infusion tryptose (LIT) medium.
-
Assay Plate Preparation: Parasites in the logarithmic growth phase are plated in 96-well plates.
-
Compound Addition: Serial dilutions of this compound and the standard drug Benznidazole are added to the wells.
-
Incubation: Plates are incubated for 72 hours at 28°C.
-
Growth Assessment: Parasite growth is assessed by measuring the optical density at 620 nm.
-
Data Analysis: IC50 values are calculated from the dose-response curves.[1][3]
Methodology for Intracellular Amastigotes:
-
Host Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and plated in 96-well plates.
-
Infection: Macrophages are infected with trypomastigote forms of T. cruzi.
-
Compound Treatment: After infection, the cells are treated with different concentrations of this compound or Benznidazole.
-
Incubation: The plates are incubated for 48 hours.
-
Staining and Microscopy: Cells are fixed, stained with Giemsa, and the number of intracellular amastigotes is counted by light microscopy.
-
Data Analysis: The percentage of inhibition of amastigote proliferation is used to determine the IC50 value.[2][3]
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the toxicity of a compound to mammalian cells.
Methodology:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells or peritoneal macrophages are cultured in appropriate media and plated in 96-well plates.
-
Compound Addition: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The CC50 value is calculated, representing the concentration of the compound that reduces cell viability by 50%.[1][3]
Comparison with a Broader Range of Antiprotozoal Drugs
To provide a more comprehensive context for this compound's activity, the following table outlines the mechanisms of action of a wider array of drugs used to treat malaria and Chagas disease.
| Disease | Drug Class | Representative Drugs | Mechanism of Action |
| Malaria | Artemisinin derivatives | Artesunate, Artemether | Production of reactive oxygen species (ROS) that damage parasite proteins.[6] |
| Quinolines | Chloroquine, Quinine, Mefloquine | Inhibit the polymerization of heme into hemozoin, leading to the accumulation of toxic free heme.[7] | |
| Antifolates | Pyrimethamine, Proguanil | Inhibit dihydrofolate reductase, an enzyme essential for folic acid synthesis in the parasite.[8] | |
| Naphthoquinone | Atovaquone | Inhibits the parasite's mitochondrial electron transport chain.[9] | |
| Chagas Disease | Nitroimidazoles/Nitrofurans | Benznidazole, Nifurtimox | Generation of radical species and electrophilic metabolites that damage parasitic DNA and other macromolecules.[10] |
| Azoles | Posaconazole, Ravuconazole | Inhibit the enzyme sterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the parasite's cell membrane.[11][12] | |
| Cysteine Protease Inhibitors | K777 | Inhibit cruzipain, a major cysteine protease of T. cruzi that is essential for its survival and replication.[12] |
Conclusion
The available data indicates that this compound is a promising natural compound with significant antiprotozoal activity against P. falciparum and T. cruzi.[13] Its favorable selectivity index suggests a potential for a good therapeutic window.[3] While the exact mechanism of action requires further investigation, its classification as a xanthone points towards the disruption of heme metabolism as a likely target.[4][5] Further preclinical and in vivo studies are warranted to fully assess the therapeutic potential of this compound and its derivatives as novel antiprotozoal agents.
References
- 1. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiprotozoal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. m.youtube.com [m.youtube.com]
- 9. An Overview of Drug Resistance in Protozoal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Review on Experimental Treatment Strategies Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Benchmarking Ravenelin's Performance in High-Throughput Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ravenelin's performance with alternative compounds in the context of high-throughput screening (HTS) for antimicrobial and antiparasitic drug discovery. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for evaluating this compound's potential as a lead compound.
Performance Benchmarking: this compound vs. Standard Antimicrobial and Antiparasitic Agents
This compound, a xanthone isolated from the endophytic fungus Exserohilum rostratum, has demonstrated notable bioactivity.[1] To contextualize its performance, the following tables summarize its efficacy against various pathogens and compare it to established antimicrobial and antiparasitic drugs.
Table 1: Antibacterial Activity of this compound and Standard Antibiotics
| Compound | Organism | Method | Endpoint | Activity | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |
| This compound | Bacillus subtilis | Microbroth Dilution | MIC | 7.5 µM | > 50 µM (HepG2), 185 µM (Peritoneal Macrophages) | > 6.7 (HepG2), 24.7 (Macrophages) | [1][2] |
| This compound | Staphylococcus aureus | Microbroth Dilution | MIC | 484 µM | > 50 µM (HepG2), 185 µM (Peritoneal Macrophages) | > 0.1 (HepG2), 0.38 (Macrophages) | [2] |
| Amoxicillin | Bacillus subtilis | - | MIC | Varies by strain | - | - | [2] |
| Terramycin | Staphylococcus aureus | - | MIC | Varies by strain | - | - | [2] |
Note: Direct comparative studies of this compound with Amoxicillin and Terramycin under identical HTS conditions were not available. The data for standard antibiotics is presented for contextual reference. The Selectivity Index (SI) is calculated as CC₅₀ / MIC.
Table 2: Antiparasitic Activity of this compound and Standard Antiparasitic Drugs
| Compound | Organism | Method | Endpoint | Activity (IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |
| This compound | Plasmodium falciparum | SYBR Green I Assay | IC₅₀ | 3.4 ± 0.4 µM | > 50 µM (HepG2), 185 µM (Peritoneal Macrophages) | > 14.7 (HepG2), 54.4 (Macrophages) | [1][2] |
| This compound | Trypanosoma cruzi (epimastigote) | - | IC₅₀ | 5 ± 1 µM | > 50 µM (HepG2), 185 µM (Peritoneal Macrophages) | > 10 (HepG2), 37 (Macrophages) | [1][2] |
| This compound | Trypanosoma cruzi (amastigote) | - | IC₅₀ | 9 ± 2 µM | > 50 µM (HepG2), 185 µM (Peritoneal Macrophages) | > 5.6 (HepG2), 20.6 (Macrophages) | [1][2] |
| Pentamidine | Trypanosoma brucei | - | EC₅₀ | 1.6 ± 0.2 nM | - | - | [3] |
| Miltefosine | Leishmania infantum | - | EC₅₀ | 2.5 µM | - | - | [3] |
| Amphotericin B | Leishmania infantum | - | EC₅₀ | 0.2 µM | - | - | [3] |
Note: The data for this compound and standard antiparasitic drugs are compiled from different studies and are for comparative purposes. The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀.
Potential Mechanism of Action: Modulation of the Nrf2/ARE Signaling Pathway
While the precise molecular targets of this compound are yet to be fully elucidated, compounds belonging to the xanthone class have been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[4][5] This pathway is a critical cellular defense mechanism against oxidative stress. It is plausible that this compound exerts some of its biological effects through the modulation of this pathway.
Caption: Putative modulation of the Nrf2/ARE signaling pathway by this compound.
Experimental Protocols for High-Throughput Screening
The following protocols are representative methodologies for conducting primary HTS to identify compounds with antimicrobial or antiparasitic activity.
Antimicrobial Susceptibility HTS Protocol
This protocol is designed for the rapid screening of compound libraries against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.
Materials:
-
Bacterial strains (B. subtilis, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
384-well microplates
-
Compound library (including this compound and controls) dissolved in DMSO
-
Positive control (e.g., Amoxicillin, Terramycin)
-
Negative control (DMSO)
-
Resazurin solution
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader (absorbance and fluorescence)
Workflow:
Caption: High-throughput screening workflow for antimicrobial activity.
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate to achieve the desired final screening concentration.
-
Bacterial Inoculation: Prepare a bacterial suspension in MHB adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Dispense 50 µL of the bacterial suspension into each well.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure fluorescence intensity using a microplate reader (Excitation/Emission: ~560/590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls. Compounds exceeding a predefined inhibition threshold are identified as primary hits.
Antiparasitic (e.g., Plasmodium falciparum) HTS Protocol
This protocol is based on the SYBR Green I assay for measuring parasite proliferation.
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Complete parasite culture medium
-
384-well black, clear-bottom microplates
-
Compound library (including this compound and controls) dissolved in DMSO
-
Positive control (e.g., Chloroquine, Artemisinin)
-
Negative control (DMSO)
-
SYBR Green I lysis buffer
-
Automated liquid handling system
-
Plate reader with fluorescence detection
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds into 384-well plates.
-
Parasite Seeding: Add 50 µL of synchronized P. falciparum ring-stage culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
Lysis and Staining: Add 50 µL of SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Measure fluorescence intensity using a microplate reader (Excitation/Emission: ~485/530 nm).
-
Data Analysis: Determine the IC₅₀ values for each compound by fitting the dose-response data to a sigmoidal curve.
Conclusion
This compound exhibits promising antimicrobial and antiparasitic activities with a favorable selectivity profile.[1][2] Its performance, particularly against Bacillus subtilis and Plasmodium falciparum, positions it as a noteworthy candidate for further investigation in drug discovery pipelines. The experimental workflows and comparative data presented in this guide offer a framework for researchers to design and interpret HTS campaigns incorporating this compound and other natural products. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy in more complex biological systems.
References
- 1. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ravenelin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Ravenelin, a mycotoxin. Given the limited specific data on this compound disposal, a conservative approach, treating it as a potentially hazardous substance, is mandatory.
Immediate Safety and Logistical Information
Due to the nature of mycotoxins, which are often resilient, proper personal protective equipment (PPE) and handling procedures are critical.[1][2] The primary objective is the safe removal and disposal of the compound, minimizing exposure to personnel and the environment.
Quantitative Data Summary for this compound Disposal
| Parameter | Specification | Rationale and Source |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, fully-buttoned lab coat. | Standard laboratory practice for handling potentially hazardous chemicals to prevent skin and eye contact. |
| Waste Container Type | Leak-proof, sealable, and clearly labeled hazardous waste container. | To prevent spills and ensure proper identification of the waste for disposal.[3] |
| Waste Labeling | "Hazardous Waste," "this compound," date of accumulation, and responsible researcher's name. | Essential for regulatory compliance and safe handling by waste management personnel.[3] |
| Storage Location | Designated and secure hazardous waste accumulation area, away from incompatible materials. | To prevent accidental spills, reactions, and unauthorized access.[3] |
| Disposal Method | Via a licensed hazardous waste disposal service. | Mycotoxins are difficult to neutralize, making professional disposal the safest option.[4] |
Step-by-Step Disposal Protocol
The following procedure outlines a safe and compliant method for disposing of this compound waste in a laboratory setting. This protocol is based on general guidelines for handling hazardous chemical and mycotoxin waste.
-
Wear Appropriate PPE: Before handling this compound, ensure you are wearing the required personal protective equipment as specified in the table above.
-
Prepare a Labeled Waste Container: Obtain a designated hazardous waste container that is compatible with chemical waste. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," the date you begin accumulating the waste, and your name or lab identifier.[3]
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Transfer Waste to the Container: Carefully transfer the this compound waste (e.g., contaminated labware, unused solutions) into the prepared hazardous waste container. Ensure the container is securely sealed after each addition.[3]
-
Store the Waste Container Properly: Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.[5]
-
Arrange for Disposal: Once the container is full or if you are discontinuing work with this compound, contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.[3][4] All disposal must be handled by a licensed hazardous waste vendor.[5][6]
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Essential Safety and Operational Guide for Handling Ravenelin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive compounds. This document provides immediate and essential safety and logistical information for the handling of Ravenelin, a xanthone with noted antibacterial and antiprotozoal activities. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound has demonstrated cytotoxic effects against various cell lines, alongside antibacterial properties.[1][2] Due to the absence of a comprehensive Safety Data Sheet (SDS), it is prudent to handle this compound as a potentially hazardous compound. The primary risks include accidental ingestion, inhalation of aerosols, and skin contact, which could lead to unknown toxicological effects.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate PPE for the specific procedures being performed. However, the following minimum PPE is mandatory when handling this compound in a laboratory setting:
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over safety glasses when there is a significant risk of splashes or aerosol generation.[3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[3] Gloves should be inspected for integrity before each use and changed immediately if contaminated or compromised. Double gloving is recommended for enhanced protection.[3]
-
Body Protection: A fully buttoned laboratory coat or gown should be worn to protect street clothing from contamination.
-
Respiratory Protection: If there is a potential for aerosol generation and engineering controls like a fume hood are not sufficient, a properly fitted respirator (e.g., N95 or higher) is necessary.[4][5]
Safe Handling Procedures
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure to aerosols.
-
Avoid Contamination: Use disposable, plastic-backed absorbent paper to cover work surfaces and change it regularly.[6]
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Always wash hands thoroughly after handling this compound and before leaving the laboratory.
-
Mouth Pipetting: Mouth pipetting is strictly prohibited. Use mechanical pipetting aids for all liquid transfers.[6]
Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double gloves, lab coat, eye protection), gently cover the spill with absorbent material.
-
For liquid spills, absorb the material. For solid spills, carefully dampen the absorbent material to avoid raising dust.
-
Carefully collect the absorbed material and any contaminated debris into a designated cytotoxic waste container.
-
Clean the spill area with an appropriate decontaminating solution, followed by a final rinse with water.
-
Dispose of all contaminated materials as cytotoxic waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and prevent entry to the contaminated area.
-
Contact the appropriate emergency response personnel or the institution's environmental health and safety department.
-
Provide them with as much information as possible about the spilled substance.
-
Waste Disposal
All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials must be placed in clearly labeled, leak-proof cytotoxic waste containers.[7] These are often color-coded purple.[8][9]
-
Liquid Waste: Liquid waste containing this compound should not be disposed of down the drain.[8] It must be collected in a sealed, labeled container and disposed of as hazardous chemical waste.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[7][8]
Data Presentation
The following table summarizes the known biological activity of this compound.
| Biological Activity | Test Organism/Cell Line | Result (Concentration) | Reference |
| Antibacterial | Bacillus subtilis | MIC: 7.5 μM (1.95 µg/mL) | [1][10] |
| Antibacterial | Staphylococcus aureus | MIC: 484 μM (125 µg/mL) | [1][10] |
| Antiprotozoal | Plasmodium falciparum | IC50: 3.4 ± 0.4 µM | [1][2] |
| Antiprotozoal | Trypanosoma cruzi (epimastigote) | IC50: 5 ± 1 µM | [1][2] |
| Antiprotozoal | Trypanosoma cruzi (intracellular amastigote) | IC50: 9 ± 2 µM | [1][2] |
| Cytotoxicity | Hepatocarcinoma cells (HepG2) | CC50: > 50 µM | [1][2] |
| Cytotoxicity | BALB/c peritoneal macrophages | CC50: 185 ± 1 µM | [1][2] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; CC50: Half-maximal Cytotoxic Concentration
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for responding to a this compound spill.
References
- 1. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. swansea.ac.uk [swansea.ac.uk]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
